molecular formula C11H8ClNO2 B1676977 2-Chloro-5-pyrrol-1-yl-benzoic acid CAS No. 53242-68-5

2-Chloro-5-pyrrol-1-yl-benzoic acid

Cat. No.: B1676977
CAS No.: 53242-68-5
M. Wt: 221.64 g/mol
InChI Key: HPAOLHCBQKYITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NB-64 is a novel human immunodeficiency virus type 1 (HIV-1) entry inhibitor, interferring with the gp41 six-helix bundle formation and blocking virus fusion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAOLHCBQKYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-68-5
Record name 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic acid: Properties, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-pyrrol-1-yl-benzoic acid is a synthetic organic compound featuring a chlorinated benzoic acid scaffold substituted with a pyrrole ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid offers a handle for various chemical modifications and interactions with biological targets, while the pyrrole moiety can influence the molecule's electronic properties and steric profile. The chlorine atom further modulates its physicochemical properties, such as lipophilicity and reactivity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of this compound, with a focus on its relevance in the field of drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂PubChem[1]
Molecular Weight 221.64 g/mol PubChem[1]
IUPAC Name 2-chloro-5-(1H-pyrrol-1-yl)benzoic acidPubChem[1]
CAS Number 53242-68-5PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
XLogP3 2.6PubChem[1]

Note: The XLogP3 value suggests a moderate level of lipophilicity, which is a crucial parameter for predicting membrane permeability and overall drug-likeness. The lack of publicly available experimental data for properties like melting point, boiling point, and solubility highlights an opportunity for further experimental characterization of this compound.

Synthesis of this compound

A plausible and commonly employed synthetic strategy for the preparation of N-aryl pyrroles is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a nitrogen-containing heterocycle.[3][4][5] In the case of this compound, the synthesis would likely involve the reaction of a di-halogenated benzoic acid derivative with pyrrole.

A potential synthetic route is outlined below:

Synthesis_of_2-Chloro-5-pyrrol-1-yl-benzoic_acid 2,5-Dichlorobenzoic_acid 2,5-Dichlorobenzoic acid Reaction + 2,5-Dichlorobenzoic_acid->Reaction Pyrrole Pyrrole Pyrrole->Reaction Product This compound Reaction->Product Ullmann Condensation Catalyst CuI, L-proline (catalyst) K2CO3 (base) DMSO (solvent) Catalyst->Reaction

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol (General)
  • Reaction Setup: To a flame-dried round-bottom flask, add 2,5-dichlorobenzoic acid (1 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water. Acidify the aqueous mixture with 1M HCl to precipitate the product.

  • Purification: Filter the crude product and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the pyrrole ring. The protons on the pyrrole ring would likely appear as two distinct multiplets. The aromatic protons on the benzoic acid ring would also show characteristic splitting patterns based on their coupling with each other. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 170 ppm). The aromatic and pyrrole carbons would appear in the region of 110-140 ppm.

  • FTIR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong carbonyl (C=O) stretching vibration would be present around 1700 cm⁻¹. The C-H stretching of the aromatic and pyrrole rings would be observed around 3000-3100 cm⁻¹, and the C-Cl stretch would appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.64 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[6][7] The pyrrole ring is also a common feature in many biologically active natural products and synthetic drugs.

Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid group, while often crucial for target binding, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[8][9] In such cases, medicinal chemists often employ a strategy of bioisosteric replacement, where the carboxylic acid is replaced by another functional group with similar steric and electronic properties but improved ADME (absorption, distribution, metabolism, and excretion) characteristics.[10][11][12] this compound can serve as a starting point for the synthesis of various bioisosteres, such as tetrazoles, acylsulfonamides, or hydroxamic acids, to fine-tune the pharmacological profile of a lead compound.

Bioisosteric_Replacement Carboxylic_Acid This compound (Parent Compound) Bioisosteres Bioisosteric Replacements Carboxylic_Acid->Bioisosteres Modification Tetrazole Tetrazole Analog Bioisosteres->Tetrazole Acylsulfonamide Acylsulfonamide Analog Bioisosteres->Acylsulfonamide Hydroxamic_Acid Hydroxamic Acid Analog Bioisosteres->Hydroxamic_Acid

Caption: Bioisosteric replacement strategies for the carboxylic acid moiety.

As a Scaffold for Novel Therapeutics

Derivatives of pyrrole-containing benzoic acids have been investigated for a range of therapeutic targets. For instance, certain 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives have been explored as antagonists of the Eph-ephrin signaling pathway, which is implicated in various diseases including cancer.[13] While the specific biological activity of this compound has not been extensively reported, its structure suggests that it could be a valuable building block for creating libraries of compounds to be screened against various biological targets. The chlorine substituent can be strategically utilized to explore interactions with specific pockets in protein binding sites.

Analytical Methodologies

To ensure the quality and purity of this compound, a combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (likely in the range of 254-280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of the compound (e.g., its methyl ester), GC-MS can be used for identification and purity assessment. The mass spectrum obtained can be compared with spectral libraries for confirmation.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physicochemical properties is still needed, its structure provides a versatile platform for the synthesis of novel compounds with potential therapeutic value. The strategic combination of a benzoic acid, a pyrrole ring, and a chlorine atom offers multiple avenues for chemical modification and optimization of biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document details a robust and efficient synthetic strategy, beginning with a retrosynthetic analysis to elucidate the overall approach. The core of this guide focuses on the well-established Clauson-Kaas pyrrole synthesis, providing a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, the synthesis of the requisite precursor, 2-Chloro-5-aminobenzoic acid, is described. This guide aims to equip researchers with the necessary knowledge to successfully synthesize and purify the target compound, supported by practical insights and references to authoritative literature.

Introduction

This compound is a substituted aromatic carboxylic acid containing a pyrrole moiety.[1] The presence of the pyrrole ring, a common scaffold in pharmacologically active compounds, coupled with the substituted benzoic acid framework, makes this molecule a valuable building block in the design and synthesis of novel therapeutic agents.[2][3][4] The strategic placement of the chloro and carboxylic acid groups offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug development programs.

This guide will provide a detailed examination of a primary synthetic route to this compound, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of this compound involves the formation of the pyrrole ring as a key step. The Paal-Knorr and Clauson-Kaas reactions are classic and highly effective methods for constructing pyrroles from a primary amine and a 1,4-dicarbonyl compound or its equivalent.[5][6][7] In this case, the target molecule can be disconnected at the nitrogen-aryl bond, leading back to 2-Chloro-5-aminobenzoic acid and a suitable 1,4-dicarbonyl synthon. A commonly used and stable equivalent of the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran.[8][9][10]

The following diagram illustrates this retrosynthetic approach:

G cluster_products 2-Chloro-5-pyrrol-1-yl-benzoic_acid This compound disconnection C-N Bond Formation (Clauson-Kaas Reaction) 2-Chloro-5-pyrrol-1-yl-benzoic_acid-> disconnection precursors disconnection->precursors 2-Chloro-5-aminobenzoic_acid 2-Chloro-5-aminobenzoic acid 2_5-dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Synthesis of 2-Chloro-5-aminobenzoic acid

A common and effective method for the preparation of 2-Chloro-5-aminobenzoic acid is the reduction of the corresponding nitro compound, 2-chloro-5-nitrobenzoic acid.[11][12][13] This reduction can be achieved using various reducing agents, with zinc dust in the presence of an acid or catalytic hydrogenation being frequently employed methods.[11][14]

Experimental Protocol: Reduction of 2-chloro-5-nitrobenzoic acid

  • Dissolution: In a reaction vessel of appropriate size, dissolve 20.2 g (0.1 mol) of 2-chloro-5-nitrobenzoic acid in 70 mL of water containing 5.5 g of sodium carbonate.

  • Acidification: Acidify the solution with 10 mL of 40% acetic acid.

  • Reduction: In a separate large reaction vessel (e.g., a 3-liter flask to accommodate potential foaming), prepare a suspension of 100 g of zinc dust in 250 mL of water and add 4 mL of 40% acetic acid. Heat this suspension to boiling.

  • Addition: Add the solution of 2-chloro-5-nitrobenzoic acid dropwise to the boiling zinc suspension with continuous stirring.

  • Reaction Monitoring: Maintain the mixture at boiling point with stirring for approximately 2 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reduction is complete, add 5 g of sodium carbonate to the reaction mixture and filter the hot solution to remove the zinc residue.

  • Isolation: Evaporate the filtrate to a volume of about 200 mL.

  • Precipitation: Acidify the concentrated filtrate with hydrochloric acid to precipitate the 2-chloro-5-aminobenzoic acid. Avoid a large excess of acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. A yield of approximately 92% can be expected.[11]

2,5-Dimethoxytetrahydrofuran

2,5-Dimethoxytetrahydrofuran is a commercially available reagent.[15] It can also be prepared through methods such as the catalytic hydrogenation of 2,5-dimethoxy-2,5-dihydrofuran, which is itself synthesized from furan.[16][17][18] Given its accessibility from commercial suppliers, in-house synthesis is often not required for laboratory-scale preparations.

PropertyValue
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS Number 696-59-3[15]
Appearance Colorless liquid
Boiling Point 145 °C
Density 1.02 g/cm³[15]

Formation of the Pyrrole Ring: The Clauson-Kaas Reaction

The Clauson-Kaas reaction is a powerful method for the synthesis of N-substituted pyrroles.[8][9][10] It involves the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran.[8][9]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Acid-Catalyzed Ring Opening: The reaction is initiated by the protonation of one of the oxygen atoms in 2,5-dimethoxytetrahydrofuran by an acid catalyst (e.g., acetic acid), followed by the opening of the tetrahydrofuran ring to form a carbocation intermediate.

  • Nucleophilic Attack: The primary amine (2-Chloro-5-aminobenzoic acid) acts as a nucleophile and attacks the carbocation.

  • Intermediate Formation and Rearrangement: A series of proton transfers and elimination of methanol leads to the formation of an intermediate.

  • Cyclization and Aromatization: The lone pair of electrons on the nitrogen atom attacks the other electrophilic carbon, leading to ring closure. Subsequent elimination of water and a final deprotonation step result in the formation of the aromatic N-substituted pyrrole.[8][9]

The following diagram illustrates the workflow for the Clauson-Kaas synthesis:

G Start Starting Materials: - 2-Chloro-5-aminobenzoic acid - 2,5-Dimethoxytetrahydrofuran - Acetic Acid (Solvent/Catalyst) Reaction Clauson-Kaas Reaction: - Heat mixture under reflux Start->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Monitoring->Reaction Continue heating if incomplete Workup Aqueous Work-up: - Cool the reaction mixture - Pour into water - Neutralize with base Monitoring->Workup If reaction is complete Isolation Isolation of Crude Product: - Filter the precipitate Workup->Isolation Purification Purification: - Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Clauson-Kaas synthesis of the target compound.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Chloro-5-aminobenzoic acid (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice water.

  • Neutralization and Isolation: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates out. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with water to remove any residual acid and salts.

  • Drying: Dry the crude product in a vacuum oven.

Critical Parameters and Rationale
  • Catalyst: While acetic acid is a common choice, other Brønsted or Lewis acids can be used.[8][19] The acidity of the medium is crucial for the initial ring opening of the 2,5-dimethoxytetrahydrofuran.

  • Solvent: Acetic acid is often used as it also functions as the catalyst. However, other solvents can be employed, sometimes in conjunction with a stronger acid catalyst.[8] Microwave-assisted synthesis in acetic acid or even water has been reported to accelerate the reaction.[20]

  • Temperature: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

  • Stoichiometry: A slight excess of 2,5-dimethoxytetrahydrofuran is often used to ensure complete consumption of the limiting reagent, 2-Chloro-5-aminobenzoic acid.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[21][22] The choice of solvent will depend on the solubility of the product and any impurities present.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C11H8ClNO2[1]
Molecular Weight 221.64 g/mol [1]
CAS Number 53242-68-5[1]
Appearance Solid
IUPAC Name 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid[1]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and compared with expected values to confirm the structure.

Safety Considerations

  • 2-Chloro-5-nitrobenzoic acid: This starting material is a skin, eye, and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Zinc dust: Flammable solid. Avoid contact with strong acids and oxidizing agents.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for the entire experimental procedure.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the reduction of 2-chloro-5-nitrobenzoic acid to 2-Chloro-5-aminobenzoic acid, followed by a Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran. This approach utilizes well-established and high-yielding reactions, making it suitable for the laboratory-scale production of this valuable chemical intermediate. The procedures outlined in this guide, when combined with standard laboratory safety practices, provide a clear pathway for the successful synthesis and purification of the target compound.

References

An In-depth Technical Guide to 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 53242-68-5 Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, provides a detailed methodology for its synthesis via the Paal-Knorr reaction, and discusses its analytical characterization. Furthermore, it explores the compound's role as a versatile intermediate in the synthesis of pharmacologically active molecules, drawing upon patent literature and the known biological activities of related pyrrole-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrole ring appended to a chlorobenzoic acid scaffold. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The pyrrole moiety is a common feature in a wide array of biologically active natural products and synthetic drugs, known to impart diverse pharmacological properties. The presence of the chloro and carboxylic acid functional groups offers reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide aims to be a comprehensive resource for researchers working with or considering the use of this versatile chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of any chemical compound.

Physicochemical Properties

The key physicochemical properties of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid[PubChem]
CAS Number 53242-68-5[PubChem]
Molecular Formula C₁₁H₈ClNO₂[PubChem]
Molecular Weight 221.64 g/mol [Sigma-Aldrich]
Physical Form Solid[Sigma-Aldrich]
Melting Point 125-128°C[Matrix Scientific]
InChI Key HPAOLHCBQKYITR-UHFFFAOYSA-N[Sigma-Aldrich]
Safety and Handling

2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands and any exposed skin thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification

The most established and efficient method for the synthesis of N-aryl pyrroles, such as 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, the primary amine precursor is 5-amino-2-chlorobenzoic acid.

Synthesis of 5-amino-2-chlorobenzoic acid (Precursor)

The starting material, 5-amino-2-chlorobenzoic acid, can be synthesized from 2-chloro-5-nitrobenzoic acid via reduction.

G cluster_0 Precursor Synthesis 2-chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzoic Acid reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) 2-chloro-5-nitrobenzoic_acid->reduction 5-amino-2-chlorobenzoic_acid 5-Amino-2-chlorobenzoic Acid reduction->5-amino-2-chlorobenzoic_acid

Caption: Synthesis of the precursor, 5-amino-2-chlorobenzoic acid.

Experimental Protocol - Reduction of 2-chloro-5-nitrobenzoic acid:

  • To a solution of 2-chloro-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux or stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chlorobenzoic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Paal-Knorr Synthesis of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid

The Paal-Knorr synthesis provides a direct route to the target compound from 5-amino-2-chlorobenzoic acid and 2,5-dimethoxytetrahydrofuran (a cyclic acetal of succinaldehyde).

G cluster_1 Paal-Knorr Synthesis 5-amino-2-chlorobenzoic_acid 5-Amino-2-chlorobenzoic Acid reaction Condensation (Acid Catalyst, e.g., Acetic Acid) 5-amino-2-chlorobenzoic_acid->reaction 2,5-dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->reaction target_compound 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid reaction->target_compound

Caption: Paal-Knorr synthesis of the target compound.

Experimental Protocol - Paal-Knorr Synthesis:

  • In a round-bottom flask, dissolve 5-amino-2-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the pyrrole ring, as well as a broad singlet for the carboxylic acid proton. The protons on the pyrrole ring typically appear as two distinct triplets. The protons on the chlorobenzoic acid ring will exhibit a more complex splitting pattern due to their substitution.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A sharp C=O stretching band for the carboxylic acid carbonyl (around 1700 cm⁻¹).

  • C-H stretching bands for the aromatic and pyrrole rings (around 3000-3100 cm⁻¹).

  • C=C stretching bands for the aromatic and pyrrole rings (in the 1400-1600 cm⁻¹ region).

  • A C-Cl stretching band (typically in the fingerprint region).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrole and benzoic acid moieties are present in numerous compounds with a wide range of biological activities.

Role as a Synthetic Intermediate

Patent literature indicates that 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid and its derivatives are used in the preparation of various pharmacologically active compounds. For instance, it has been cited in patents related to the synthesis of 5-pyrrolyl-2-pyridylmethylsulfinyl benzimidazole derivatives, which are a class of compounds investigated for their potential as proton pump inhibitors.

Potential Pharmacological Significance

While specific biological activity data for 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is not extensively reported in peer-reviewed literature, the structural motifs suggest potential for various pharmacological activities:

  • Antimicrobial Activity: Pyrrole-containing compounds are known to exhibit a broad spectrum of antimicrobial activities. The incorporation of a halogenated benzoic acid moiety could further modulate this activity.

  • Anti-inflammatory Activity: Benzoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination with a pyrrole ring could lead to novel anti-inflammatory agents.

  • Anticancer Activity: Numerous pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The unique substitution pattern of this compound makes it an interesting candidate for further derivatization and evaluation in oncology research.

G target_compound 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid derivatization Further Chemical Modification target_compound->derivatization antimicrobial Antimicrobial Agents derivatization->antimicrobial anti_inflammatory Anti-inflammatory Agents derivatization->anti_inflammatory anticancer Anticancer Agents derivatization->anticancer

An In-depth Technical Guide to the Structure of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-pyrrol-1-yl-benzoic acid is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its molecular architecture, which features a chlorinated benzoic acid scaffold appended with a pyrrole ring, presents a unique combination of functionalities that make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂--INVALID-LINK--[5]
Molecular Weight 221.64 g/mol --INVALID-LINK--[5]
IUPAC Name 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid--INVALID-LINK--[5]
CAS Number 53242-68-5--INVALID-LINK--[5]
Appearance Solid--INVALID-LINK--
Canonical SMILES C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O--INVALID-LINK--[5]
InChI Key HPAOLHCBQKYITR-UHFFFAOYSA-N--INVALID-LINK--[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the nitration of 2-chlorobenzoic acid. This is followed by reduction of the nitro group to an amine, and finally, a Paal-Knorr pyrrole synthesis. This synthetic route is outlined below.

Synthesis_Workflow A 2-Chlorobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Chloro-5-nitrobenzoic Acid B->C D Reduction (e.g., Fe, NH₄Cl) C->D Step 2 E 2-Chloro-5-aminobenzoic Acid D->E F Paal-Knorr Synthesis (2,5-Dimethoxytetrahydrofuran, Acid catalyst) E->F Step 3 G This compound F->G

Synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic acid [6]

  • To a reaction vessel containing 196g of concentrated sulfuric acid at room temperature, slowly add 31.2g of o-chlorobenzoic acid and stir until dissolved.

  • Cool the mixture to a temperature between -5 and 0°C.

  • Slowly add 21.6g of nitric acid (65% concentration) dropwise, ensuring the temperature is maintained between -5 and 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (10:1).

  • Upon completion, quench the reaction by the dropwise addition of 200ml of ice water, keeping the temperature below 25°C.

  • Stir for 30 minutes, then collect the precipitate by centrifugation.

  • Wash the solid with 500ml of water and dry under reduced pressure at 50°C to yield 2-chloro-5-nitrobenzoic acid.

Step 2: Synthesis of 2-Chloro-5-aminobenzoic acid [6]

  • In a reaction flask, combine 75g of 2-chloro-5-nitrobenzoic acid, 59g of iron powder, 800ml of ethanol, 150ml of water, and 115g of ammonium chloride.

  • Heat the mixture to reflux (78-80°C) and maintain for 5 hours.

  • Monitor the reaction by TLC using a mobile phase of Petroleum Ether:Ethyl Acetate (1:3).

  • Once the reaction is complete, filter the hot mixture and wash the solid with 150ml of hot ethanol.

  • Evaporate the filtrate to dryness at 60°C to obtain the crude product.

  • Purify the crude product by adding 400ml of ethyl acetate and refluxing for 2 hours.

  • Allow the solution to cool to room temperature, then further cool to 0-5°C to induce crystallization.

  • Collect the crystals by centrifugation, wash with 50ml of ethyl acetate, and dry under reduced pressure at 50°C to yield 2-chloro-5-aminobenzoic acid.

Step 3: Synthesis of this compound

This is a generalized Paal-Knorr synthesis protocol and may require optimization.

  • In a suitable reaction vessel, dissolve 2-chloro-5-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Analysis and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a definitive crystal structure is not publicly available, analysis of its constituent parts and related compounds allows for a detailed structural interpretation. The molecule consists of a central benzene ring substituted with a chlorine atom, a carboxylic acid group, and a pyrrole ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrrole rings. The protons on the pyrrole ring will likely appear as two distinct multiplets in the downfield region. The protons on the benzoic acid ring will also appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups, and the electron-donating effect of the pyrrole nitrogen. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching of the carboxylic acid dimer.[7] A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.[7] The C-Cl stretching vibration will likely appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ).[5] The fragmentation pattern is expected to involve the loss of the carboxylic acid group (as CO₂ and H₂O) and potentially the chlorine atom.[8][9] The pyrrole ring may also undergo characteristic fragmentation.[10]

Applications in Drug Development

The structural motif of a pyrrole ring linked to a benzoic acid moiety is a common feature in molecules with diverse biological activities.[1][2][3][4] Consequently, this compound serves as a valuable building block in the synthesis of potential therapeutic agents. The pyrrole nucleus is a well-known pharmacophore present in numerous natural products and synthetic drugs with a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4]

The benzoic acid moiety, on the other hand, is also a common feature in pharmaceuticals and can contribute to the pharmacokinetic and pharmacodynamic properties of a molecule.[11] The presence of the chlorine atom can further modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and metabolic stability.

Derivatives of this core structure have been investigated for various therapeutic applications. For instance, related pyrrole-containing compounds have shown promise as inhibitors of various enzymes and have been explored for their potential as anticancer and antimicrobial agents. The use of this compound as an intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes, has also been described in the patent literature.[6]

Biological_Relevance A This compound (Core Scaffold) B Pyrrole Moiety A->B C Chlorinated Benzoic Acid Moiety A->C H SGLT2 Inhibition A->H Intermediate for D Antibacterial B->D E Antifungal B->E F Anticancer B->F G Anti-inflammatory B->G I Enhanced Lipophilicity & Metabolic Stability C->I

Biological relevance of the this compound scaffold.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its unique structural features, combining a pyrrole pharmacophore with a substituted benzoic acid, make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further investigation into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

2-Chloro-5-pyrrol-1-yl-benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic building block. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. Furthermore, it outlines a conceptual synthetic pathway, discusses potential applications in medicinal chemistry and organic synthesis, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Introduction

This compound is a chemical compound belonging to the family of benzoic acid derivatives. Its structure incorporates a chloro substituent and a pyrrole ring, making it a valuable intermediate in the synthesis of more complex molecules. The presence of these functional groups provides multiple reaction sites for chemical modifications, rendering it a versatile building block in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. This guide aims to provide a detailed technical profile of this compound to support its use in research and development.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 221.64 g/mol [1][2]
Empirical Formula C₁₁H₈ClNO₂[1][2]
IUPAC Name 2-chloro-5-pyrrol-1-ylbenzoic acid[2]
CAS Number 53242-68-5[2]
Physical Form Solid[1]
InChI Key HPAOLHCBQKYITR-UHFFFAOYSA-N[1][2]
SMILES String OC(=O)c1cc(ccc1Cl)-n2cccc2[1]

Conceptual Synthetic Pathway

Experimental Workflow: A Conceptual Approach

A plausible synthetic route could involve the following key steps:

  • Starting Material: The synthesis would likely begin with a suitably substituted aminobenzoic acid, such as 2-amino-5-bromobenzoic acid.

  • Protection of Carboxylic Acid: The carboxylic acid group may need to be protected, for instance, as an ester, to prevent unwanted side reactions in subsequent steps.

  • Ullmann Condensation: An Ullmann condensation could be employed to couple the protected aminobenzoic acid with pyrrole. This reaction typically uses a copper catalyst.

  • Deprotection: The protecting group on the carboxylic acid would then be removed to yield the final product.

An alternative approach could involve the diazotization of a corresponding 2-amino-5-pyrrol-1-yl-benzoic acid, followed by a Sandmeyer reaction to introduce the chloro substituent.

Conceptual_Synthesis_of_2-Chloro-5-pyrrol-1-yl-benzoic_acid cluster_ullmann Ullmann Condensation Pathway Start_Ullmann 2-Chloro-5-aminobenzoic acid Ullmann_Reaction Ullmann Condensation (Copper Catalyst) Start_Ullmann->Ullmann_Reaction Pyrrole Pyrrole Pyrrole->Ullmann_Reaction Product_Ullmann This compound Ullmann_Reaction->Product_Ullmann

Conceptual Ullmann Condensation Pathway.

Potential Applications

Derivatives of benzoic acid are widely utilized as intermediates in organic synthesis and medicinal chemistry.[3] Given its structure, this compound can serve as a precursor for the synthesis of:

  • Pharmaceutical Compounds: The pyrrole and benzoic acid moieties are present in various biologically active molecules. This compound could be a starting material for the development of new therapeutic agents.

  • Agrochemicals: Benzoic acid derivatives are also used in the preparation of pesticides and herbicides.[3]

  • Fine Chemicals: It can be employed in the production of various fine chemicals where its specific functional groups are required.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the chloro and pyrrole groups offer further sites for chemical modification.[3]

Safety and Handling

According to available safety data, this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation (H315).[2]

  • Eye Irritation: Causes serious eye irritation (H319).[2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It is classified under storage class 11 for combustible solids.[1]

Conclusion

This compound, with a molecular weight of 221.64 g/mol , is a versatile chemical intermediate. Its distinct structural features make it a valuable building block for the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science. Adherence to appropriate safety protocols is essential when handling this compound due to its potential as a skin, eye, and respiratory irritant.

References

The Pyrrole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activity of Pyrrole-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Relevance of the Pyrrole Ring

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in nature is exemplified by its incorporation into the core structures of vital biomolecules such as heme, chlorophyll, and vitamin B12.[1][4] This natural precedent has inspired medicinal chemists to explore the pyrrole scaffold as a "privileged structure" in the design of novel therapeutics.[5] The unique electronic properties and geometric arrangement of the pyrrole nucleus allow for specific interactions with biological targets, making it a versatile building block in the development of drugs across a wide spectrum of therapeutic areas.[2][6] Several commercially successful drugs, including atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac, feature the pyrrole moiety, underscoring its significance in modern pharmacology.[6][7] This guide will provide an in-depth exploration of the diverse biological activities of pyrrole-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the continuous development of new and effective antibacterial agents.[7][8] Pyrrole derivatives have emerged as a promising class of compounds in this ongoing battle.[7][8] Both naturally occurring and synthetic pyrroles have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[7]

Mechanisms of Action

The antibacterial effects of pyrrole compounds are often attributed to their ability to disrupt essential cellular processes in bacteria. While the precise mechanisms can vary depending on the specific derivative, common modes of action include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death.

  • Disruption of Bacterial Cell Membranes: Some pyrrole derivatives can intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria encased in a protective matrix, which contributes to antibiotic resistance. Certain pyrrole compounds have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.

  • Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3): This protein is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 is a validated strategy for the treatment of tuberculosis.[9]

Notable Pyrrole-Containing Antimicrobials

Nature has provided a rich source of antibacterial pyrroles, including:

  • Marinopyrroles: Isolated from marine bacteria, these compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]

  • Pyrrolnitrin and Pyoluteorin: These naturally occurring pyrroles have demonstrated broad-spectrum antibiotic activity.[4]

Synthetic efforts have also yielded promising antibacterial candidates. For instance, pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3, with some compounds showing excellent activity against drug-resistant tuberculosis.[9]

Workflow for Assessing Antimicrobial Activity

A typical workflow for evaluating the antimicrobial potential of novel pyrrole compounds is outlined below. This process is designed to be a self-validating system, with each step providing critical information to guide further development.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy & Toxicity A Synthesis of Pyrrole Derivatives B Disc Diffusion Assay A->B Test Compounds C Broth Microdilution (MIC Determination) B->C Active Compounds D DNA Gyrase Inhibition Assay C->D Potent Compounds E Membrane Permeability Assay C->E Potent Compounds F Biofilm Inhibition Assay C->F Potent Compounds H Cytotoxicity Assays C->H G Animal Model of Infection D->G Lead Compounds E->G Lead Compounds F->G Lead Compounds

Caption: Workflow for Antimicrobial Drug Discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details a standard method for determining the MIC of a compound, which is the lowest concentration that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which the OD600 is significantly lower than the negative control.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyrrole scaffold is a prominent feature in a number of anticancer agents, targeting various aspects of cancer cell biology.[5] Pyrrole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[10]

Mechanisms of Action in Oncology

The anticancer properties of pyrrole-containing compounds are diverse and often multi-targeted. Key mechanisms include:

  • Kinase Inhibition: Many pyrrole derivatives act as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[10] For example, sunitinib is a multi-targeted receptor tyrosine kinase inhibitor.[11]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some pyrrole compounds have been shown to inhibit tubulin polymerization in a manner similar to colchicine.[12]

  • Inhibition of Hedgehog Signaling Pathway: This pathway plays a crucial role in embryonic development and can be aberrantly activated in certain cancers, such as medulloblastoma.[13]

  • DNA Intercalation and Replication Blockade: Certain pyrrolo[2,3-b]pyridine analogues can intercalate into DNA, forming a complex that blocks DNA replication and ultimately leads to cell death.[14]

  • Inhibition of Topoisomerase II: This enzyme is involved in managing the topology of DNA during replication and transcription. Its inhibition can lead to DNA damage and apoptosis.[15]

  • Dual Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): These enzymes are critical for nucleotide synthesis, and their dual inhibition can effectively halt cancer cell proliferation.[16]

Signaling Pathways Targeted by Anticancer Pyrroles

The following diagram illustrates some of the key signaling pathways that are modulated by pyrrole-containing anticancer agents.

Anticancer_Pathways cluster_0 Cell Growth & Proliferation cluster_1 Cell Division cluster_2 Developmental Pathways RTK Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Hedgehog Hedgehog Signaling Cell_Differentiation Cell Differentiation & Proliferation Hedgehog->Cell_Differentiation Pyrrole_Kinase_Inhibitor Pyrrole-based Kinase Inhibitors (e.g., Sunitinib) Pyrrole_Kinase_Inhibitor->RTK Inhibits Pyrrole_Tubulin_Inhibitor Pyrrole-based Tubulin Inhibitors Pyrrole_Tubulin_Inhibitor->Tubulin Inhibits Pyrrole_Hedgehog_Inhibitor Pyrrole-based Hedgehog Inhibitors Pyrrole_Hedgehog_Inhibitor->Hedgehog Inhibits Neuroprotection_Workflow cluster_0 In Vitro Neurotoxicity Models cluster_1 Mechanism of Action SHSY5Y SH-SY5Y Neuroblastoma Cells Induce_Stress Induce Oxidative Stress (e.g., 6-OHDA, H2O2) SHSY5Y->Induce_Stress Treat_Compound Treat with Pyrrole Compound Induce_Stress->Treat_Compound Assess_Viability Assess Cell Viability (MTT Assay) Treat_Compound->Assess_Viability ROS_Measurement Measure ROS Levels Treat_Compound->ROS_Measurement Apoptosis_Assay Quantify Apoptosis (e.g., Annexin V) Treat_Compound->Apoptosis_Assay MAO_B_Inhibition MAO-B Inhibition Assay Treat_Compound->MAO_B_Inhibition BChE_Inhibition BChE Inhibition Assay Treat_Compound->BChE_Inhibition

References

An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloro-5-pyrrol-1-yl-benzoic acid scaffold represents a compelling starting point for the design and discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of this chemical core, its derivatives, and analogous structures. We will delve into the synthetic strategies, physicochemical properties, and explore the burgeoning potential of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Chemical and Therapeutic Potential of the Pyrrole-Benzoic Acid Scaffold

The specific core structure, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, with its defined substitution pattern, offers a unique electronic and steric profile that can be exploited for targeted drug design.[5] The chloro substituent at the 2-position and the pyrrole ring at the 5-position of the benzoic acid influence the molecule's reactivity, lipophilicity, and potential for intermolecular interactions, making its derivatives attractive candidates for drug discovery programs. This guide will explore the synthesis, known biological activities, and future therapeutic applications of this intriguing class of compounds.

Synthetic Strategies and Chemical Properties

The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid and its derivatives can be approached through several established organic chemistry methodologies. A common and effective method for the formation of the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

A plausible synthetic route to the core structure involves the reaction of 2-chloro-5-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions.[6] The precursor, 2-chloro-5-aminobenzoic acid, can be prepared from o-chlorobenzoic acid through a nitration reaction followed by reduction.[7][8]

General Synthetic Protocol for 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid:
  • Nitration of o-Chlorobenzoic Acid: o-Chlorobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2-chloro-5-nitrobenzoic acid.[7]

  • Reduction of the Nitro Group: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group using a reducing agent like iron powder in the presence of an acid, to produce 2-chloro-5-aminobenzoic acid.[7]

  • Paal-Knorr Pyrrole Synthesis: The resulting 2-chloro-5-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran in an acidic medium, such as acetic acid, which upon heating, facilitates the cyclization and formation of the pyrrole ring, yielding the final product, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid.

This core molecule can then be further derivatized, for instance, by converting the carboxylic acid to an amide or an ester, to explore structure-activity relationships (SAR).

Physicochemical Properties of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid:
PropertyValueReference
Molecular FormulaC₁₁H₈ClNO₂[5]
Molecular Weight221.64 g/mol [5]
AppearanceSolid[9]
IUPAC Name2-chloro-5-(1H-pyrrol-1-yl)benzoic acid[5]
CAS Number53242-68-5[10]

Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Derivatives of pyrrole and benzoic acid have demonstrated significant potential as anticancer agents.[5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

  • Kinase Inhibition: Pyrrole-indolin-2-one derivatives are known to function as kinase inhibitors, targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis.[11] It is plausible that derivatives of this compound could be designed to target various protein kinases involved in cancer progression. For instance, analogs of 4-(thiazol-5-yl)benzoic acid have shown potent inhibition of protein kinase CK2.[12]

  • Tubulin Polymerization Inhibition: Some benzimidazole derivatives containing a pyrrolidinyl group have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[13][14] This suggests a potential avenue of investigation for pyrrole-containing benzoic acid derivatives.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies s1 Synthesize Derivatives s2 Purification & Characterization s1->s2 c2 Select Cancer Cell Lines s2->c2 c1 Cell Viability Assay (e.g., MTT) c3 Determine IC50 Values c1->c3 c2->c1 m1 Kinase Inhibition Assay c3->m1 m2 Cell Cycle Analysis c3->m2 m3 Apoptosis Assays m1->m3 m2->m3 G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 2-Chloro-5-pyrrol-1-yl-benzoic acid derivative Inhibitor->COX

References

Spectroscopic Characterization of 2-Chloro-5-pyrrol-1-yl-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-pyrrol-1-yl-benzoic acid is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structural architecture, featuring a chlorinated benzoic acid scaffold appended with a pyrrole moiety, gives rise to a unique electronic and steric profile that warrants a thorough spectroscopic investigation. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its molecular structure and physicochemical properties. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel aromatic compounds.

The molecular integrity and purity of this compound are paramount for its successful application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for elucidating its structure and confirming its identity. This document will delve into the predicted and expected spectroscopic features of the molecule, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol .[1][2] The molecule consists of a benzoic acid ring substituted with a chlorine atom at the 2-position and a pyrrole ring linked via its nitrogen atom to the 5-position. The presence of the electron-withdrawing chlorine atom and the aromatic pyrrole ring significantly influences the electron distribution within the benzoic acid core, which is reflected in its spectroscopic signatures.

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoic acid and pyrrole rings. The chemical shifts are influenced by the electronic effects of the substituents. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HCOOH
~8.05d1HH-6
~7.80dd1HH-4
~7.65d1HH-3
~7.20t2HH-8, H-11 (Pyrrole α-H)
~6.30t2HH-9, H-10 (Pyrrole β-H)

The predicted chemical shifts and coupling constants are based on the analysis of structurally related compounds such as 2-chlorobenzoic acid and N-phenylpyrrole.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.0C-7 (COOH)
~141.0C-5
~135.0C-1
~133.0C-2
~131.0C-3
~128.0C-4
~122.0C-6
~119.0C-8, C-11 (Pyrrole α-C)
~110.0C-9, C-10 (Pyrrole β-C)

The predicted chemical shifts are estimated based on substituent effects on the chemical shifts of 2-chlorobenzoic acid and pyrrole.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

m/zIon
221/223[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
204/206[M - OH]⁺
176/178[M - COOH]⁺
141[M - COOH - Cl]⁺
65[C₅H₅N]⁺ (Pyrrole fragment)

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Mass Spectrometry Fragmentation Pathway

M [M]⁺ m/z = 221/223 F1 [M - OH]⁺ m/z = 204/206 M->F1 - OH F2 [M - COOH]⁺ m/z = 176/178 M->F2 - COOH F3 [M - COOH - Cl]⁺ m/z = 141 F2->F3 - Cl F4 [C₅H₅N]⁺ m/z = 65 F2->F4 - C₆H₃Cl

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic moieties.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
3100-3000C-H stretch (Aromatic)
1700-1680C=O stretch (Carboxylic acid)
1600-1450C=C stretch (Aromatic)
1320-1210C-O stretch (Carboxylic acid)
800-700C-Cl stretch

The characteristic broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings in this compound are expected to give rise to strong absorptions in the UV region.

Predicted UV-Vis Absorption Maxima (in Ethanol)

λ (nm)Electronic Transition
~220-240π → π* (Benzene ring)
~270-290π → π* (Pyrrole ring and conjugated system)

The exact absorption maxima and molar absorptivity would be dependent on the solvent used.[7][8]

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a solid aromatic carboxylic acid like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a monochlorinated compound.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

  • Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, MS, IR, and UV-Vis data, along with the provided experimental protocols, serve as a foundational resource for the unambiguous identification and characterization of this compound. The interpretation of these spectra offers valuable insights into the electronic and structural features of the molecule, which are crucial for its further development and application in various scientific disciplines.

References

In Silico Modeling of 2-Chloro-5-pyrrol-1-yl-benzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 2-chloro-5-pyrrol-1-yl-benzoic acid, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the core computational methodologies that drive modern drug discovery. We will explore the entire in silico workflow, from initial target identification and validation to sophisticated molecular dynamics simulations and essential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is detailed with both theoretical justifications and practical, step-by-step protocols, ensuring scientific integrity and reproducibility. The overarching goal is to equip research teams with the knowledge to effectively use computational tools to accelerate the identification and optimization of novel therapeutic agents.

Introduction: The Strategic Value of In Silico Modeling

In the landscape of modern drug discovery, in silico methods have become indispensable for reducing the time and cost associated with bringing a new therapeutic to market.[1] The molecule this compound (Figure 1) presents a scaffold with significant potential. Its pyrrole ring is a common feature in many biologically active compounds, while the substituted benzoic acid moiety offers opportunities for specific interactions with biological targets.[2]

The core principle of in silico modeling is to use computational simulations to predict how a small molecule like this compound will interact with a biological target, typically a protein.[1][3] This predictive power allows for the rapid screening of large virtual libraries of compounds, the prioritization of promising candidates for synthesis and in vitro testing, and the generation of hypotheses about structure-activity relationships (SAR).[4][5] This guide will provide a detailed roadmap for conducting a thorough in silico evaluation of this molecule.

this compound structure
Figure 1. Chemical structure of this compound.

The In Silico Workflow: A Phased Approach

A robust in silico analysis follows a logical and iterative progression. The workflow outlined below (Figure 2) is designed to build a comprehensive understanding of the therapeutic potential of this compound, from its likely biological targets to its predicted behavior in the human body.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Prediction & Refinement cluster_2 Phase 3: Druglikeness & Toxicity Assessment cluster_3 Outcome Target_ID Target Identification Ligand_Prep Ligand Preparation Target_ID->Ligand_Prep Protein_Prep Protein Preparation Target_ID->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Poses ADMET ADMET Prediction MD_Sim->ADMET Report Candidate Prioritization ADMET->Report G cluster_0 Setup cluster_1 Equilibration cluster_2 Production & Analysis Start Docked Pose Solvate Solvate & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

References

The Emergence of Pyrrole Benzoic Acids: A Technical Guide to Their Synthesis, Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its fusion with a benzoic acid moiety gives rise to a class of compounds—pyrrole benzoic acids—with significant therapeutic promise. This technical guide provides an in-depth exploration of the discovery, history, and development of these novel compounds. It is designed for researchers, scientists, and drug development professionals, offering a narrative that weaves together synthetic strategy, biological evaluation, and the rationale behind experimental design. We will delve into the foundational synthetic methodologies, detail protocols for their biological assessment, and analyze the structure-activity relationships that govern their efficacy.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The story of pyrrole chemistry begins in 1834 when it was first detected by F. F. Runge as a component of coal tar.[2] However, its true significance would not be realized for decades. The pyrrole ring is a privileged scaffold, a molecular framework that is frequently found in biologically active compounds.[1] It is a key constituent of vital natural products like heme, chlorophyll, and vitamin B12.[3] In the realm of synthetic pharmaceuticals, the pyrrole core is present in a diverse array of drugs, including the cholesterol-lowering agent atorvastatin (Lipitor), the anti-inflammatory drug tolmetin, and the multi-kinase inhibitor sunitinib used in cancer therapy.[4][5]

The aromaticity and the electron-rich nature of the pyrrole ring, owing to the delocalization of the nitrogen lone pair, make it amenable to a variety of chemical transformations, allowing for the synthesis of a vast library of derivatives.[3] The incorporation of a carboxylic acid group, particularly one attached to an aryl substituent, introduces a key functional handle for modulating physicochemical properties such as solubility and for establishing critical interactions with biological targets. This guide focuses on this specific intersection: the synthesis and application of pyrrole derivatives bearing a benzoic acid or a bioisosteric equivalent.

The Synthetic Evolution: Crafting the Pyrrole Benzoic Acid Core

The synthesis of highly substituted pyrroles, including those bearing aryl and carboxylic acid functionalities, has been a subject of extensive research. The classical methods, while foundational, have been refined and adapted to meet the demands of modern drug discovery.

The Paal-Knorr Synthesis: A Cornerstone Approach

One of the most fundamental methods for constructing the pyrrole ring is the Paal-Knorr synthesis, first reported in 1884.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[7][8]

The versatility of the Paal-Knorr synthesis allows for the incorporation of an aryl group, which can be further functionalized to include a carboxylic acid, by selecting an appropriately substituted amine. For instance, condensing a 1,4-diketone with an aminobenzoic acid derivative can directly yield a pyrrole benzoic acid.[9]

Objective: To synthesize 1-(4-carboxyphenyl)-2,5-dimethyl-1H-pyrrole.

Materials:

  • 2,5-Hexanedione (1,4-diketone)

  • 4-Aminobenzoic acid (primary amine)

  • Glacial acetic acid (solvent and catalyst)

  • Ethanol (recrystallization solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (10 mmol) in glacial acetic acid (20 mL).

  • Add 2,5-hexanedione (11 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure 1-(4-carboxyphenyl)-2,5-dimethyl-1H-pyrrole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent to dissolve the reactants and as an acid catalyst to protonate the carbonyl groups of the diketone, facilitating nucleophilic attack by the amine.[7]

  • Excess Diketone: A slight excess of the diketone is used to ensure the complete consumption of the more valuable aminobenzoic acid.

  • Recrystallization: This purification technique is chosen to remove unreacted starting materials and any side products, yielding a product of high purity suitable for biological testing.

The Hantzsch Pyrrole Synthesis: A Multi-Component Approach

The Hantzsch pyrrole synthesis, reported in 1890, provides another versatile route to substituted pyrroles.[4] This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][11] This method is particularly useful for creating highly functionalized pyrroles with specific substitution patterns.

The Hantzsch synthesis can be adapted to produce pyrrole carboxylic acid esters, which can then be hydrolyzed to the corresponding carboxylic acids. The regioselectivity of the Hantzsch synthesis can be a challenge, but modern variations have improved control over the final product's structure.[4]

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification beta_keto β-Ketoester condensation Multi-component Condensation beta_keto->condensation alpha_halo α-Haloketone alpha_halo->condensation amine Primary Amine (e.g., Aryl Amine) amine->condensation pyrrole_ester Substituted Pyrrole Ester condensation->pyrrole_ester Cyclization hydrolysis Ester Hydrolysis pyrrole_ester->hydrolysis final_product Pyrrole Carboxylic Acid hydrolysis->final_product purification Purification (e.g., Chromatography) final_product->purification

Caption: Workflow for Hantzsch synthesis of pyrrole carboxylic acids.

Biological Evaluation: Unveiling Therapeutic Potential

The discovery of novel pyrrole benzoic acids is driven by their potential to interact with various biological targets. A systematic approach to their biological evaluation is crucial to identify and optimize lead compounds.

In Vitro Screening: The First Line of Assessment

Initial biological evaluation typically involves in vitro assays to determine the compound's activity against a specific target or a panel of targets. For instance, in the context of cancer drug discovery, newly synthesized pyrrole benzoic acids might be screened for their ability to inhibit protein kinases, a class of enzymes often dysregulated in cancer.[12]

Objective: To evaluate the inhibitory activity of a novel pyrrole benzoic acid derivative against a target kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (novel pyrrole benzoic acid)

  • Positive control inhibitor (e.g., Sunitinib)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound or control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal, which correlates with the amount of ADP produced (and thus kinase activity).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness of the Protocol: This protocol includes both a positive control (a known inhibitor) and a negative control (DMSO vehicle), which are essential for validating the assay's performance and ensuring that the observed inhibition is due to the test compound and not an artifact.

Cell-Based Assays: Assessing Cellular Effects

Compounds that show promising activity in biochemical assays are then advanced to cell-based assays to evaluate their effects in a more biologically relevant context. These assays can measure various cellular processes, such as cell viability, proliferation, and apoptosis.[13]

Biological_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADMET cluster_sar Optimization biochem Biochemical Assays (e.g., Kinase Inhibition) cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) biochem->cell_based Promising Hits admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) cell_based->admet Active Compounds animal Animal Models of Disease (e.g., Xenograft Models) admet->animal sar Structure-Activity Relationship (SAR) Studies animal->sar Feedback lead_opt Lead Optimization sar->lead_opt lead_opt->biochem Iterative Design

Caption: A typical workflow for the biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) Studies: Rational Drug Design

SAR studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.[1] By systematically modifying the structure of a lead pyrrole benzoic acid and evaluating the resulting changes in activity, researchers can develop a more potent and selective drug candidate.

For example, in a series of pyrrole-2-carboxamides designed as anti-tuberculosis agents, it was found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improved activity.[14]

Table: Illustrative SAR Data for a Hypothetical Pyrrole Benzoic Acid Series
Compound IDR¹ Substituent (at Pyrrole N)R² Substituent (on Benzoic Acid)Kinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)
PBA-01 H4-COOH520> 50
PBA-02 Methyl4-COOH25025.2
PBA-03 Phenyl4-COOH858.1
PBA-04 4-Fluorophenyl4-COOH302.5
PBA-05 4-Fluorophenyl3-COOH15015.7
PBA-06 4-Fluorophenyl4-CONH₂453.1

Analysis of SAR Data:

  • N-Substitution (R¹): Moving from an unsubstituted N-H (PBA-01) to a methyl group (PBA-02) and then to an aryl group (PBA-03, PBA-04) progressively increases potency. The introduction of a fluorine atom on the N-phenyl ring (PBA-04) further enhances activity, likely due to favorable electronic or hydrophobic interactions in the kinase active site.

  • Carboxylic Acid Position (R²): The position of the carboxylic acid group on the benzoic acid ring is critical. Moving it from the para position (PBA-04) to the meta position (PBA-05) results in a significant loss of activity, suggesting a specific geometric requirement for binding.

  • Carboxylic Acid Bioisostere (R²): Replacing the carboxylic acid with a carboxamide group (PBA-06) maintains high potency, indicating that the carboxamide can act as a suitable bioisostere, potentially improving properties like cell permeability.

Future Perspectives and Conclusion

The journey of pyrrole benzoic acids from their conceptualization to their evaluation as potential therapeutic agents is a testament to the power of synthetic and medicinal chemistry. The classical synthetic routes, such as the Paal-Knorr and Hantzsch syntheses, continue to be valuable tools, while modern adaptations and new methodologies are expanding the accessible chemical space.[15][16]

The future of this field lies in the continued exploration of novel substitution patterns, the use of computational modeling to guide rational design, and the investigation of their efficacy against a broader range of biological targets. As our understanding of disease mechanisms deepens, the targeted design of pyrrole benzoic acids holds the promise of delivering next-generation therapies with improved efficacy and safety profiles. This guide has provided a framework for understanding the core principles of their discovery and development, empowering researchers to contribute to this exciting and impactful area of science.

References

Methodological & Application

Synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Clauson-Kaas reaction, a robust and well-established method for the formation of N-substituted pyrroles. This document will not only detail the step-by-step procedure but also delve into the mechanistic underpinnings and rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating a pyrrole ring and a benzoic acid moiety. This structural arrangement is of significant interest in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The pyrrole scaffold is a common feature in numerous biologically active natural products and pharmaceuticals. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a diverse chemical space in drug discovery programs.

The synthesis outlined herein employs the acid-catalyzed condensation of 2-chloro-5-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran, a classic example of the Clauson-Kaas pyrrole synthesis.[1] This reaction proceeds through the in situ formation of succinaldehyde from 2,5-dimethoxytetrahydrofuran under acidic conditions, which then undergoes condensation with the primary amine to form the pyrrole ring.

Chemical Reaction and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

Reaction_Scheme start_A 2-Chloro-5-aminobenzoic acid plus1 + start_A->plus1 start_B 2,5-Dimethoxytetrahydrofuran start_B->plus1 reagents Glacial Acetic Acid (Solvent and Catalyst) Reflux plus1->reagents product This compound reagents->product

Caption: Overall reaction for the synthesis of the target compound.

The Clauson-Kaas reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to the reactive intermediate, succinaldehyde. The primary amine, 2-chloro-5-aminobenzoic acid, then attacks the carbonyl groups of succinaldehyde, leading to a double condensation and subsequent cyclization with the elimination of water to form the aromatic pyrrole ring. Glacial acetic acid serves as both the solvent and the acid catalyst in this procedure.

Experimental Protocol

This protocol is adapted from established procedures for the Clauson-Kaas synthesis.

Materials and Equipment
MaterialGradeSupplier Recommendation
2-Chloro-5-aminobenzoic acidReagentPlus®, ≥99%Sigma-Aldrich, Acros
2,5-Dimethoxytetrahydrofuran (cis/trans mixture)98%Sigma-Aldrich, TCI
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Scientific, Merck
EthanolAnhydrous, ≥99.5%Major suppliers
Deionized WaterHigh PurityIn-house
Round-bottom flask (100 mL)Borosilicate glassStandard lab supplier
Reflux condenserBorosilicate glassStandard lab supplier
Heating mantle with magnetic stirrer-Standard lab supplier
Buchner funnel and flask-Standard lab supplier
pH paper or meter-Standard lab supplier
Rotary evaporator-Standard lab supplier

Step-by-Step Synthesis

Synthesis_Workflow A Step 1: Reactant Charging Combine 2-chloro-5-aminobenzoic acid, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid in a round-bottom flask. B Step 2: Reaction Heat the mixture to reflux with stirring for 2-4 hours. Monitor reaction progress by TLC. A->B C Step 3: Work-up Cool the reaction mixture and pour into ice-water. Collect the precipitate by vacuum filtration. B->C D Step 4: Purification Wash the crude product with cold water. Recrystallize from an ethanol/water mixture. C->D E Step 5: Product Isolation and Characterization Collect the purified crystals by vacuum filtration, dry under vacuum, and characterize by NMR and MS. D->E

Caption: Workflow for the synthesis of this compound.

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloro-5-aminobenzoic acid (5.0 g, 29.1 mmol) and glacial acetic acid (40 mL).

  • Stir the mixture until the solid is fully dissolved.

  • To this solution, add 2,5-dimethoxytetrahydrofuran (4.2 mL, 32.0 mmol, 1.1 equivalents).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with several portions of cold deionized water (3 x 30 mL) to remove residual acetic acid and other water-soluble impurities.

  • Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.

  • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Expected Yield and Purity

The expected yield of this compound is typically in the range of 70-85%. The purity of the final product should be assessed by melting point determination and spectroscopic methods.

Product Characterization

A self-validating synthesis requires rigorous characterization of the final product to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Solubility Soluble in methanol, DMSO, and hot ethanol. Insoluble in water.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆) δ (ppm): 13.1 (s, 1H, COOH), 7.9-7.5 (m, 3H, Ar-H), 7.2 (t, 2H, pyrrole-H), 6.2 (t, 2H, pyrrole-H).

  • ¹³C NMR (Predicted, 100 MHz, DMSO-d₆) δ (ppm): 167.0 (C=O), 140.0 (C-Ar), 133.0 (C-Ar), 131.0 (C-Ar), 125.0 (C-Ar), 122.0 (C-Ar), 121.0 (C-pyrrole), 110.0 (C-pyrrole).

Note: The provided NMR data is predicted and should be confirmed by experimental analysis of the synthesized compound.

Mass Spectrometry (MS):

  • ESI-MS: m/z 220.0 [M-H]⁻, 222.0 [M+H]⁺.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-5-aminobenzoic acid: May cause skin, eye, and respiratory irritation. Handle with care to avoid dust inhalation.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Toxic if inhaled and causes skin irritation. Keep away from heat, sparks, and open flames.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor. Handle in a fume hood with proper protective gear.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Clauson-Kaas reaction. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can reliably prepare this valuable compound for further applications in drug discovery and development. The emphasis on product characterization ensures the integrity of the synthesized material, aligning with the principles of a self-validating experimental system.

References

Application Notes and Protocols: 2-Chloro-5-pyrrol-1-yl-benzoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents to combat the complexities of cancer has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The pyrrole and benzoic acid moieties, in particular, are prevalent scaffolds in a variety of biologically active molecules.[1] This document provides a detailed guide to the potential application of 2-Chloro-5-pyrrol-1-yl-benzoic acid , a compound of interest in cancer research due to its structural similarities to known kinase inhibitors.

While direct and extensive research on this compound in oncology is emerging, its core structure, the pyrrol-1-yl-benzoic acid scaffold, has been identified in compounds demonstrating anticancer properties. Notably, derivatives such as 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been identified as antagonists of the Eph (erythropoietin-producing hepatocellular) receptors, a family of receptor tyrosine kinases frequently dysregulated in cancer.[2] This document, therefore, will proceed with the scientifically grounded hypothesis that this compound may exert its anticancer effects through the modulation of Eph receptor signaling.

These application notes will provide a comprehensive overview of the hypothesized mechanism of action, detailed protocols for in vitro evaluation, and examples of data presentation to guide researchers in their investigation of this promising compound.

Hypothesized Mechanism of Action: Targeting the Eph-Ephrin Signaling Axis

The Eph receptors and their corresponding ephrin ligands are key players in a cell-cell communication system that governs a multitude of physiological processes, including embryonic development, tissue patterning, and angiogenesis.[3] In the context of cancer, the Eph-ephrin signaling axis is a double-edged sword, with the capacity to either promote or suppress tumor progression depending on the specific receptors and cellular context. Dysregulation of this pathway has been implicated in increased tumor growth, metastasis, and neoangiogenesis, making it an attractive target for therapeutic intervention.[4]

We hypothesize that This compound acts as an antagonist of Eph receptors, likely through competitive binding at the ligand-binding domain. This antagonism would disrupt the downstream signaling cascades that promote oncogenic processes.

Diagram of the Hypothesized Signaling Pathway

Eph-Ephrin_Signaling_Pathway cluster_0 Cell 1 (e.g., Cancer Cell) cluster_1 Cell 2 (e.g., Stromal Cell) Eph_Receptor Eph Receptor (e.g., EphA4) Signaling_Cascade Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Eph_Receptor->Signaling_Cascade Forward Signaling Ephrin_Ligand Ephrin Ligand Ephrin_Ligand->Eph_Receptor Binding & Activation Compound 2-Chloro-5-pyrrol-1-yl- benzoic acid Compound->Eph_Receptor Antagonism (Inhibition of Binding) Tumor_Progression Tumor Progression (Proliferation, Migration, Angiogenesis) Signaling_Cascade->Tumor_Progression Promotes

Caption: Hypothesized antagonism of the Eph-ephrin signaling pathway by this compound.

Experimental Protocols for In Vitro Evaluation

To investigate the anticancer potential of this compound, a series of in vitro assays are recommended. The following protocols provide a robust framework for assessing its effects on cancer cell viability, apoptosis, and its potential to inhibit kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., pancreatic, breast, colon)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at concentrations around the IC50 value)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

In Vitro Kinase Assay

To directly assess the inhibitory effect of the compound on Eph receptor kinase activity, a generic in vitro kinase assay can be performed.

Materials:

  • Recombinant human Eph receptor kinase (e.g., EphA4)

  • Kinase buffer

  • ATP

  • A suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)

  • This compound

  • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the Eph receptor kinase, and the substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a chosen detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent and measuring luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: Compound is an Eph Receptor Antagonist Cell_Culture Cancer Cell Culture Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay (e.g., EphA4) Start->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpreting the experimental results.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
PANC-1Pancreatic5.2
MDA-MB-231Breast (Triple-Negative)8.7
HCT116Colon12.1
A549Lung15.4

Table 2: Hypothetical Apoptosis Induction by this compound (10 µM) in PANC-1 Cells after 48h

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control92.5 ± 2.13.1 ± 0.54.4 ± 1.2
Compound55.3 ± 3.828.9 ± 2.515.8 ± 1.9

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial investigation of This compound as a potential anticancer agent. Based on its structural similarity to known Eph receptor antagonists, we have proposed a plausible mechanism of action and detailed the necessary in vitro assays to test this hypothesis.

Successful demonstration of in vitro efficacy would warrant further preclinical development, including:

  • Target validation: Confirming the direct binding and inhibition of specific Eph receptors.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and drug-like properties.

The exploration of novel chemical scaffolds like this compound is essential for the continued advancement of cancer therapeutics. The methodologies described herein offer a clear path for researchers to elucidate the potential of this and similar compounds in the fight against cancer.

References

Application Notes & Protocols: High-Throughput Screening with 2-Chloro-5-pyrrol-1-yl-benzoic Acid Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases have become one of the most important classes of drug targets. The identification of novel, potent, and selective kinase inhibitors is a key objective in modern drug discovery. High-throughput screening (HTS) is a powerful methodology that enables the rapid screening of large chemical libraries to identify "hit" compounds that modulate the activity of a specific kinase.[1] This guide provides a comprehensive framework for a high-throughput screening campaign designed to identify and validate kinase inhibitors from a library of 2-Chloro-5-pyrrol-1-yl-benzoic acid derivatives.

This document outlines a multi-stage screening cascade, beginning with a robust primary screen, followed by orthogonal confirmation, counter-screening to eliminate artifacts, and concluding with an assessment of cellular toxicity. The protocols provided are designed to be adaptable and serve as a foundation for researchers and drug development professionals.

The Screening Cascade: A Strategy for Hit Identification and Validation

A successful HTS campaign is not a single experiment but a carefully designed workflow. The goal is to progressively narrow down a large library of compounds to a small number of high-quality, validated hits. Our proposed cascade is designed to maximize efficiency and minimize the carry-through of false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Validated Hits Primary_Screen Primary HTS: Fluorescence Polarization (FP) Assay (Single Concentration, e.g., 10 µM) Dose_Response Dose-Response (IC50) of Primary Hits (FP Assay) Primary_Screen->Dose_Response ~1-3% Hit Rate Orthogonal_Assay Orthogonal Confirmation: ADP-Glo™ Kinase Assay (Confirms on-target activity) Dose_Response->Orthogonal_Assay Potent Compounds Counter_Screen FP Counter-Screen (Identifies assay interference) Dose_Response->Counter_Screen All Primary Hits Cytotoxicity_Assay Cytotoxicity Profiling: CellTiter-Glo® Assay (Assesses cellular toxicity) Orthogonal_Assay->Cytotoxicity_Assay Validated_Hits Validated Hit Compounds Ready for Lead Optimization Cytotoxicity_Assay->Validated_Hits

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Part 1: Primary High-Throughput Screening

Principle: Fluorescence Polarization (FP) Competition Assay

For the primary screen, a Fluorescence Polarization (FP) assay is selected due to its homogeneous "mix-and-read" format, which is highly amenable to automation and high-throughput applications.[2][3] The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (a tracer) in its free versus protein-bound state.

When the tracer is bound to the much larger kinase, its rotation is slow, and the emitted light remains highly polarized. When a compound from the library binds to the kinase's active site, it displaces the tracer. The now-free tracer tumbles rapidly in solution, leading to depolarization of the emitted light. A decrease in the FP signal is therefore indicative of a potential inhibitor.[4][5]

Protocol 1: FP-Based Primary HTS for Kinase Inhibitors

Objective: To screen the this compound derivative library at a single concentration to identify primary "hits."

Materials:

  • Purified, active kinase of interest

  • Fluorescently labeled tracer (a known ligand or ATP-competitive probe)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • Compound library plates (derivatives dissolved in 100% DMSO)

  • Staurosporine (or other known inhibitor) as a positive control

  • DMSO as a negative control

  • Multichannel pipettes or automated liquid handling system

  • A plate reader capable of measuring fluorescence polarization

Methodology:

  • Assay Preparation:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X tracer solution in assay buffer.

    • The optimal concentrations of kinase and tracer must be pre-determined during assay development to achieve a stable and robust assay window (Z' > 0.5).[6][7]

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the assay plates. This will result in a final assay concentration of, for example, 10 µM.

    • Dispense positive control (e.g., Staurosporine) and negative control (DMSO) into designated wells on each plate. Typically, 16-32 wells of each control are used for robust statistical analysis.

  • Reagent Addition:

    • Add 5 µL of the 2X kinase solution to each well.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Tracer Addition and Incubation:

    • Add 5 µL of the 2X tracer solution to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a plate reader equipped with appropriate filters for the chosen fluorophore. Measure both parallel and perpendicular fluorescence intensities.

    • The instrument will calculate the fluorescence polarization (mP) values.

Data Analysis and Hit Selection
  • Quality Control: For each plate, calculate the Z'-factor using the positive and negative controls. The Z'-factor is a measure of the statistical effect size and is used to assess the quality and robustness of the HTS assay.[8][9]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[10]

  • Hit Identification:

    • Normalize the data on a per-plate basis. The signal from each compound well is typically expressed as a percentage of inhibition relative to the controls.

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • A hit threshold is defined, for example, as compounds exhibiting >50% inhibition or a signal that is three standard deviations from the mean of the negative controls.

Part 2: Hit Confirmation and Validation

Primary hits must be subjected to a series of secondary assays to confirm their activity, rule out artifacts, and determine their potency.

Protocol 2: Dose-Response Curve and IC₅₀ Determination

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).

Methodology:

  • Perform the FP assay as described in Protocol 1.

  • Instead of a single concentration, test each hit compound in a series of dilutions (e.g., an 8-point, 3-fold serial dilution starting from 50 µM).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Orthogonal Assay - ADP-Glo™ Kinase Assay

Objective: To confirm hit activity using a different assay technology, thereby reducing the likelihood of technology-specific false positives. The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[11][12][13]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified, active kinase and its specific substrate peptide

  • ATP

  • Confirmed hit compounds

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in the assay plate, including the kinase, substrate, ATP, and the hit compound at various concentrations.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.[11][14]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-based luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 4: Fluorescence Polarization Counter-Screen

Objective: To identify and eliminate compounds that interfere with the FP assay itself (e.g., fluorescent compounds or quenchers).[15][16]

Methodology:

  • Perform the FP assay as described in Protocol 1, but omit the kinase enzyme .

  • Add the hit compounds and the fluorescent tracer to the assay buffer.

  • Measure the fluorescence polarization and the raw fluorescence intensity.

  • Compounds that significantly alter the mP value or the raw fluorescence intensity in the absence of the kinase are flagged as potential assay interference compounds and are typically excluded from further consideration.

Part 3: Cellular Activity and Toxicity Assessment

A potent inhibitor in a biochemical assay may not be useful if it is toxic to cells or cannot enter them. Therefore, assessing the cytotoxicity of confirmed hits is a critical step.

Protocol 5: Cell Viability/Cytotoxicity Assay - CellTiter-Glo®

Objective: To assess the general cytotoxicity of the confirmed hit compounds in a relevant cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17][18]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • A relevant human cell line (e.g., a cancer cell line known to be dependent on the target kinase)

  • Cell culture medium and supplements

  • White, opaque-walled 96- or 384-well cell culture plates

  • Confirmed hit compounds

  • Luminometer

Methodology:

  • Cell Plating:

    • Seed the cells into the microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the hit compounds at a range of concentrations (similar to the dose-response for the biochemical assay).

    • Include vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • Signal Generation:

    • Equilibrate the plates to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19][20]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence with a plate reader. The signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

Data Presentation and Interpretation

The data generated from this screening cascade should be carefully organized and analyzed to select the most promising compounds for further lead optimization studies.

Table 1: Hypothetical HTS Cascade Data Summary

Compound IDPrimary Screen (% Inhibition @ 10 µM)FP IC₅₀ (µM)ADP-Glo IC₅₀ (µM)FP Counter-Screen (Result)CellTiter-Glo CC₅₀ (µM)Selectivity Index (CC₅₀ / FP IC₅₀)
Cpd-001 75.20.851.1No Interference> 50> 58.8
Cpd-002 81.51.21.5No Interference15.212.7
Cpd-003 68.95.66.2No Interference> 50> 8.9
Cpd-004 92.10.23N/AFluorescentN/AN/A
Cpd-005 72.40.951.3No Interference0.50.53
  • Interpretation:

    • Cpd-001 is a high-quality hit: potent in both biochemical assays, shows no assay interference, and has low cytotoxicity, resulting in an excellent selectivity index.

    • Cpd-002 is a valid hit but shows some cytotoxicity.

    • Cpd-003 is a weaker inhibitor.

    • Cpd-004 is a false positive due to assay interference.

    • Cpd-005 is potent but highly cytotoxic, making it a less desirable candidate.

Conclusion

This application note provides a detailed, step-by-step guide for a high-throughput screening campaign aimed at identifying novel kinase inhibitors from a library of this compound derivatives. By employing a robust primary assay, orthogonal hit confirmation, and essential counter- and cytotoxicity screens, researchers can efficiently and confidently identify validated hits. This structured approach, grounded in established HTS principles, ensures the generation of high-quality data and provides a solid foundation for subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.

References

Application Notes & Protocols: In Vivo Evaluation of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Assessment

2-Chloro-5-pyrrol-1-yl-benzoic acid is a novel small molecule featuring a halogenated benzoic acid scaffold linked to a pyrrole moiety. Structural analogs incorporating pyrrole and benzoic acid motifs have demonstrated significant biological activities, notably as anti-inflammatory agents.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrrole ring, including well-established therapeutics like tolmetin and ketorolac, which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes, COX-1 and COX-2, are critical mediators in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs).[5]

Given this precedent, this compound is hypothesized to exert anti-inflammatory effects by modulating this pathway, potentially via selective inhibition of the inducible COX-2 isoform, which is a hallmark of targeted anti-inflammatory therapy.[3][6] This document provides a comprehensive guide for the initial preclinical evaluation of this compound in a validated animal model of acute inflammation to determine its efficacy, potency, and preliminary safety profile.

Proposed Mechanism of Action: COX-2 Inhibition

Inflammation is a protective response to injury or infection, characterized by redness, swelling, heat, and pain.[7] This process is driven by a complex network of chemical mediators, among which prostaglandins are paramount. The synthesis of prostaglandins is catalyzed by COX enzymes. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[5][8]

The proposed mechanism for this compound involves the inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins like PGE2. This targeted action is anticipated to alleviate inflammatory symptoms with a potentially improved safety profile compared to non-selective COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Mediates TestCompound 2-Chloro-5-pyrrol-1-yl- benzoic acid TestCompound->COX2 Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activates PLA2->ArachidonicAcid Liberates AA from Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Day 0) cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization (7 days) Grouping 2. Group Allocation (n=6-8 per group) Acclimatize->Grouping Fasting 3. Overnight Fasting Grouping->Fasting Baseline 4. Baseline Paw Volume (T= -1h) Fasting->Baseline Dosing 5. Oral Administration (Vehicle, Test Compound, Control) Baseline->Dosing Induction 6. Carrageenan Injection (T=0h) Dosing->Induction Measure1 7. Measure Paw Volume (T=1h, 2h, 3h, 4h, 5h) Induction->Measure1 Calculate 8. Calculate Edema & % Inhibition Measure1->Calculate Stats 9. Statistical Analysis (ANOVA) Calculate->Stats Results 10. Report Efficacy (ED50) Stats->Results

References

Techniques for crystallizing 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Techniques for the Crystallization of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid featuring a chlorinated benzene ring linked to a pyrrole moiety.[1][2] As with many active pharmaceutical ingredients (APIs) and key intermediates in drug development, obtaining a pure, stable, and well-defined crystalline form is paramount. The crystallization process is a critical purification step that directly influences the physicochemical properties of the final compound, including its purity, stability, solubility, and bioavailability.[3][4] Impurities, even in trace amounts, can hinder crystal growth or lead to the formation of undesirable crystal forms.[4]

This guide provides a detailed exploration of various techniques for the crystallization of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. The protocols herein are presented as self-validating systems, incorporating analytical checkpoints to ensure the integrity of the crystalline product.

Pre-Crystallization: Molecular Properties and Purity Assessment

A successful crystallization begins with understanding the target molecule and ensuring the purity of the starting material.

1.1. Physicochemical Characteristics The structure of this compound (Molecular Formula: C₁₁H₈ClNO₂, Molecular Weight: 221.64 g/mol ) dictates its solubility behavior.[1][2]

  • Carboxylic Acid Group (-COOH): This functional group is polar and can act as a hydrogen bond donor and acceptor. This suggests solubility in polar solvents, particularly those that also engage in hydrogen bonding, such as alcohols or water, especially under basic conditions.[5][6]

  • Aromatic Systems (Benzene and Pyrrole): The phenyl and pyrrole rings are largely nonpolar, contributing to solubility in various organic solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's overall polarity.

This combination of polar and nonpolar features suggests that a single "perfect" solvent may be elusive, making solvent mixtures and more advanced techniques highly valuable. The rule of "like dissolves like" is a foundational principle for solvent selection.[7]

1.2. Importance of Starting Purity Crystallization is a purification technique, but it is most effective when the starting material is reasonably pure (typically >90%).[8] Significant levels of impurities can inhibit nucleation, get trapped in the crystal lattice, or cause the compound to "oil out" instead of crystallizing.[4][9] Before proceeding, it is advisable to assess the purity of the crude this compound via methods like NMR, LC-MS, or DSC.

Solvent Selection Strategy

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should dissolve the compound moderately to highly at elevated temperatures but poorly at low temperatures.[7][9]

2.1. Protocol for Solvent Screening A systematic, small-scale screening process is the most reliable method for identifying a suitable solvent or solvent system.

Methodology:

  • Place a small amount (approx. 10-20 mg) of the compound into several different test tubes or vials.

  • To each vial, add a different candidate solvent dropwise at room temperature, swirling after each addition, until the solid dissolves or a significant volume has been added. Record the solubility at room temperature.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[9] Continue adding solvent dropwise until the solid fully dissolves.

  • Once a saturated solution is formed at high temperature, allow it to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals upon cooling.

2.2. Candidate Solvents and Rationale Based on the structure of this compound, the following solvents and mixtures are recommended for initial screening.

Solvent/SystemTypeRationale & Expected Behavior
Single Solvents
Ethanol / MethanolPolar ProticThe -OH group can hydrogen bond with the carboxylic acid. The compound is expected to be soluble when hot and less soluble when cold.[6]
Ethyl AcetatePolar AproticA good general-purpose solvent for moderately polar compounds.[7]
Acetone / ButanonePolar AproticExcellent dissolving power, but low boiling points can make creating a large solubility differential challenging.[7]
TolueneNonpolar AromaticMay dissolve the compound when hot due to the aromatic rings. Often produces high-quality crystals.[8]
WaterPolar ProticLikely a poor solvent on its own due to the large organic structure, but may be useful as an anti-solvent or for crystallizing a salt form of the acid.[6]
Mixed Solvents
Toluene / HexaneNonpolar/NonpolarToluene acts as the primary solvent, while hexane, a non-solvent (anti-solvent), is added to induce precipitation.
Ethanol / WaterPolar/PolarThe compound is dissolved in a minimum of hot ethanol, and water is added dropwise as an anti-solvent until turbidity is observed.
Dichloromethane / HexanePolar/NonpolarSimilar to the Toluene/Hexane system, providing a different polarity balance.

Crystallization Protocols

Below are four distinct, detailed protocols for the crystallization of this compound. Each method manipulates supersaturation differently to achieve crystal growth.

Protocol 1: Cooling Crystallization

This is the most common technique, relying on the principle that solubility decreases as temperature decreases.[3]

Step-by-Step Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Ethanol) in small portions while heating the flask on a hot plate. Use boiling chips for smooth boiling.

  • Continue adding hot solvent until the compound just dissolves completely, creating a saturated solution.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Proceed to Section 4 for crystal harvesting.

G cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_harvesting Harvesting start Place crude acid in flask add_solvent Add minimal hot solvent until fully dissolved start->add_solvent cool_rt Slowly cool to room temperature (undisturbed) add_solvent->cool_rt cool_ice Place in ice bath to maximize yield cool_rt->cool_ice harvest Harvest crystals (Section 4) cool_ice->harvest

Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization

This method involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent to induce precipitation.[3][10]

Step-by-Step Methodology:

  • Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., Acetone or Ethanol) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add a miscible "anti-solvent" (e.g., Water or Hexane) dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • If necessary, add a drop or two of the "good" solvent back into the solution to just redissolve the precipitate, then allow the solution to stand undisturbed.

  • Crystals should form over a period of several hours to days.

  • Proceed to Section 4 for crystal harvesting.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_harvesting Harvesting start Dissolve acid in minimal 'good' solvent add_antisolvent Slowly add 'anti-solvent' until solution is turbid start->add_antisolvent stand Allow solution to stand undisturbed add_antisolvent->stand harvest Harvest crystals (Section 4) stand->harvest

Workflow for Anti-Solvent Crystallization.
Protocol 3: Slow Evaporation

This is a simple method suitable for compounds that are moderately volatile and not air-sensitive. It works well when only small amounts of material are available.[11][12]

Step-by-Step Methodology:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) at room temperature.

  • Filter the solution into a clean vial or beaker.

  • Cover the container with a cap or paraffin film that has been pierced with a few small holes using a needle. This slows the rate of evaporation.

  • Place the vial in a quiet, vibration-free location.

  • As the solvent slowly evaporates, the concentration of the solute will increase, leading to supersaturation and crystal growth. This may take several days to weeks.

  • Proceed to Section 4 for crystal harvesting once suitable crystals have formed.

G cluster_prep Solution Preparation cluster_evaporation Evaporation cluster_harvesting Harvesting start Prepare a nearly saturated solution filter Filter into a clean vial start->filter cover Cover vial with perforated film filter->cover wait Store in a vibration-free area for days/weeks cover->wait harvest Harvest crystals (Section 4) wait->harvest

Workflow for Slow Evaporation Crystallization.

Crystal Harvesting and Characterization

Properly harvesting and characterizing the crystals is essential to validate the success of the purification.

4.1. Harvesting Protocol

  • Filtration: Set up a Büchner or Hirsch funnel with an appropriate size of filter paper. Wet the filter paper with a small amount of the cold crystallization solvent.

  • Quickly pour the crystalline slurry into the funnel and apply a vacuum to separate the crystals from the mother liquor.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces. Use a minimal amount to avoid redissolving the product.

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, carefully transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a mild temperature.

4.2. Characterization (Self-Validation) To confirm the purity and identity of the crystallized product, the following analytical techniques are recommended.

TechniquePurposeExpected Outcome for a Successful Crystallization
Melting Point Assess purity and identity.A sharp melting point range (typically < 2°C) that is consistent with literature values. Impurities typically depress and broaden the melting range.
DSC (Differential Scanning Calorimetry) Determine melting point and detect polymorphs or solvates.[13]A single, sharp endotherm corresponding to the melting of a pure, single crystalline form.
PXRD (Powder X-ray Diffraction) Identify the crystalline form (polymorph).[3][14]A distinct and reproducible diffraction pattern. This pattern serves as a fingerprint for a specific polymorph.
NMR Spectroscopy Confirm chemical structure and assess purity.Spectra should show sharp peaks corresponding to this compound and a significant reduction or absence of impurity signals present in the crude material.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Oiling Out Solution is too concentrated; cooling is too rapid; compound's melting point is lower than the solution temperature.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.[6]
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous successful crystallization. If still unsuccessful, reduce the solvent volume by gentle heating and re-cool.
Very Fine Powder Precipitates Solution cooled too quickly, leading to rapid nucleation and minimal crystal growth.Ensure the solution cools as slowly as possible. Insulating the flask can help. Using a more viscous solvent or a solvent system that provides a shallower solubility curve may also be beneficial.
Low Yield Compound is too soluble in the cold solvent; insufficient cooling time.Ensure the solution is cooled in an ice bath for an adequate amount of time. If solubility is the issue, an anti-solvent approach may yield better results.

References

Scale-Up Synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This application note provides a comprehensive guide for the scale-up synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid, a key intermediate in the development of various pharmacologically active compounds. The presented protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology suitable for producing preclinical quantities of the target molecule with high purity. This guide emphasizes the scientific rationale behind the chosen procedures, potential scale-up challenges, and robust analytical and purification methods to ensure the final compound meets the stringent requirements for preclinical evaluation.

The synthetic strategy is centered around the highly efficient Paal-Knorr pyrrole synthesis, a classic and reliable method for the construction of the pyrrole ring. This approach offers a convergent and scalable route, starting from commercially available and relatively inexpensive starting materials.

Synthetic Strategy Overview

The overall synthetic route involves two main stages:

  • Synthesis of the key precursor, 2-amino-5-chlorobenzoic acid.

  • Paal-Knorr condensation of 2-amino-5-chlorobenzoic acid with 2,5-dimethoxytetrahydrofuran to yield the final product.

This document will provide detailed protocols for the Paal-Knorr reaction and the subsequent purification of the final product, as the synthesis of the starting material, 2-amino-5-chlorobenzoic acid, can be accomplished through various established methods.

Part 1: Synthesis of this compound via Paal-Knorr Reaction

The core of this synthesis is the Paal-Knorr reaction, a condensation reaction between a primary amine and a 1,4-dicarbonyl compound to form a pyrrole.[1][2] In this case, 2-amino-5-chlorobenzoic acid serves as the primary amine, and 2,5-dimethoxytetrahydrofuran acts as a precursor to the required 1,4-dicarbonyl species, succinaldehyde, upon in situ hydrolysis under acidic conditions.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Acid-catalyzed hydrolysis: 2,5-dimethoxytetrahydrofuran is hydrolyzed in the presence of an acid to generate the reactive intermediate, succinaldehyde.

  • Hemiaminal formation: The primary amine of 2-amino-5-chlorobenzoic acid nucleophilically attacks one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[1]

  • Cyclization and Dehydration: Intramolecular attack of the nitrogen on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to form the aromatic pyrrole ring.[1][3]

Paal_Knorr_Mechanism cluster_hydrolysis In Situ Succinaldehyde Formation cluster_condensation Paal-Knorr Condensation DMTHF 2,5-Dimethoxytetrahydrofuran Succinaldehyde Succinaldehyde DMTHF->Succinaldehyde H⁺, H₂O Amine 2-Amino-5-chlorobenzoic acid Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Succinaldehyde Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product - 2 H₂O

Caption: Paal-Knorr synthesis of the target molecule.

Scale-Up Protocol

This protocol is designed for a 100-gram scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-5-chlorobenzoic acid171.57100 g0.5831.0
2,5-Dimethoxytetrahydrofuran132.1692.5 g (85.6 mL)0.7001.2
Glacial Acetic Acid60.051 L--
Ethyl Acetate-2 L--
Saturated Sodium Bicarbonate Solution-1 L--
Brine-500 mL--
Anhydrous Magnesium Sulfate-50 g--

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Large separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-5-chlorobenzoic acid (100 g, 0.583 mol) and glacial acetic acid (1 L).

  • Reagent Addition: Stir the mixture to obtain a suspension. While stirring, add 2,5-dimethoxytetrahydrofuran (92.5 g, 0.700 mol, 1.2 equiv.) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The suspension will gradually dissolve as the reaction progresses.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a large beaker containing 2 L of ice-cold water with stirring. A precipitate will form.

    • Extract the aqueous suspension with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acetic acid. Be cautious of gas evolution.

    • Wash the organic layer with brine (1 x 500 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Part 2: Purification of this compound

For preclinical studies, high purity of the final compound is paramount. The primary method for purification will be recrystallization.

Recrystallization Protocol

Solvent Selection: A mixed solvent system of ethanol and water is recommended for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble in water.

Procedure:

  • Dissolution: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. The product will crystallize out. For maximum recovery, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Expected Yield: 75-85% Purity (by HPLC): >98%

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As an indicator of purity.

Part 3: Scale-Up Considerations and Troubleshooting

Scaling up a chemical synthesis from the bench to preclinical quantities presents several challenges that need to be carefully managed.

Key Scale-Up Challenges:
  • Heat Transfer: The exothermic nature of the reaction may be more pronounced on a larger scale. Efficient stirring and controlled heating are crucial to maintain a consistent reaction temperature and avoid side reactions.

  • Mixing: Inadequate mixing can lead to localized overheating and incomplete reactions. A robust mechanical stirrer is essential for maintaining a homogeneous reaction mixture, especially when dealing with suspensions.

  • Work-up and Extraction: Handling large volumes of solvents during the extraction and washing steps requires appropriate equipment and safety precautions. The separation of layers in a large separatory funnel can be time-consuming.

  • Product Isolation and Drying: Filtering and drying large quantities of solid product requires appropriately sized equipment to ensure efficiency and prevent product loss.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_workup Review Work-up Procedure (e.g., pH adjustment, extraction efficiency) start->check_workup check_purity->check_conditions Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions->check_workup Optimal optimize_conditions Optimize Reaction Conditions (e.g., catalyst, solvent, temperature) check_conditions->optimize_conditions Suboptimal improve_workup Improve Work-up (e.g., additional extractions) check_workup->improve_workup Inefficient success Successful Synthesis check_workup->success Efficient optimize_conditions->start Re-run purify_sm->start Re-run improve_workup->start Re-run

Caption: Troubleshooting workflow for the synthesis.

Troubleshooting Common Issues:
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; side reactions (e.g., formation of furan derivatives); loss of product during work-up.Ensure complete consumption of starting material by TLC; consider using a milder acid catalyst if furan formation is suspected; optimize extraction and recrystallization procedures.
Incomplete Reaction Insufficient reaction time or temperature; poor quality of reagents.Extend reaction time and monitor by TLC; ensure reagents are of high purity.
Product is an Oil or Gummy Solid Presence of impurities; residual solvent.Attempt to triturate with a non-polar solvent (e.g., hexane) to induce solidification; ensure complete removal of solvents during work-up; recrystallize from an appropriate solvent system.
Difficulty in Purification Closely related impurities.Employ column chromatography on silica gel if recrystallization is ineffective; consider a different recrystallization solvent system.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • 2,5-Dimethoxytetrahydrofuran: This reagent is flammable and should be handled with care, away from ignition sources.[3][4][5] It is also harmful if inhaled.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Paal-Knorr synthesis provides a robust and scalable route to this compound. By carefully controlling reaction parameters, implementing an efficient work-up and purification protocol, and being mindful of potential scale-up challenges, researchers can confidently produce this valuable intermediate in the quantities and purity required for preclinical studies. This application note serves as a detailed guide to facilitate this process, ensuring both efficiency and the integrity of the final product.

References

Application Note: Formulation of 2-Chloro-5-pyrrol-1-yl-benzoic acid for Biological Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-pyrrol-1-yl-benzoic acid is a heterocyclic aromatic compound featuring a chlorinated benzoic acid scaffold linked to a pyrrole ring. The successful evaluation of its biological activity in in vitro and in vivo models is critically dependent on its proper formulation. Due to the physicochemical characteristics inherent in its structure—specifically the presence of a carboxylic acid group and multiple aromatic rings—this compound is predicted to have low aqueous solubility, presenting a significant challenge for biological testing.

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound. The protocols herein are designed to ensure compound stability, maximize bioavailability in experimental systems, and generate accurate, reproducible data by controlling for solvent-induced artifacts. We will move beyond simple step-by-step instructions to explain the causality behind key procedural choices, empowering the researcher to troubleshoot and adapt these methods as needed.

Compound Characteristics & Safety

A thorough understanding of the compound's properties is the foundation of a rational formulation strategy.

Physicochemical Properties

The key properties of this compound are summarized below. The structure suggests that while the carboxylic acid group can be deprotonated to form a more soluble salt at higher pH, the overall molecule is hydrophobic, making organic solvents necessary for initial dissolution.

PropertyValueSource
IUPAC Name 2-chloro-5-(1H-pyrrol-1-yl)benzoic acidPubChem[1]
Molecular Formula C₁₁H₈ClNO₂PubChem[1]
Molecular Weight 221.64 g/mol Sigma-Aldrich[2]
Appearance Solid (predicted)Sigma-Aldrich[2]
Predicted Solubility Poor in water; soluble in organic solvents like DMSO and DMF.Inferred from structure[3][4]
Safety & Handling

According to the Globally Harmonized System (GHS) classifications, this compound should be handled with appropriate care.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always use a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses when handling the solid compound or its concentrated solutions.[5] Work in a well-ventilated area or a chemical fume hood.

Experimental Formulation Protocols

The following protocols provide a systematic workflow, from initial solubility screening to the preparation of final working solutions for cell-based assays.

Protocol 1: Preliminary Solubility Assessment

Before preparing a large-scale stock solution, it is essential to empirically determine the compound's solubility in various common solvents.

Objective: To identify the most effective solvent for creating a high-concentration stock solution.

Methodology:

  • Preparation: Weigh 1-2 mg of this compound into three separate sterile 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To the tubes, add a precise volume (e.g., 100 µL) of a test solvent to achieve a high target concentration (e.g., ~50 mM). Test the following solvents:

    • Tube 1: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

    • Tube 2: 200-proof Ethanol (EtOH)

    • Tube 3: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Dissolution: Vortex each tube vigorously for 1-2 minutes.[6]

  • Observation: Visually inspect for complete dissolution. If undissolved particles remain, proceed to the next step.

  • Assisted Dissolution: Gently warm the tubes that did not fully dissolve in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing.[5][6] Sonication in a water bath can also be used as an alternative to aid dissolution.[6]

G cluster_0 Solubility Test Workflow weigh 1. Weigh Compound (1-2 mg) add_solvents 2. Add Test Solvents (DMSO, EtOH, PBS) weigh->add_solvents vortex 3. Vortex Vigorously add_solvents->vortex observe 4. Visual Inspection vortex->observe heat 5. Gentle Warming (37°C) or Sonication observe->heat Not Dissolved conclude 6. Identify Optimal Solvent observe->conclude Dissolved heat->vortex

Fig. 1: Workflow for preliminary solubility testing.
Protocol 2: Preparation of High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution for long-term storage and subsequent dilution.

Causality: Using an organic solvent like DMSO is necessary for poorly soluble compounds. Preparing a high-concentration stock (e.g., 10-100 mM) allows for minimal volumes to be added to aqueous experimental media, keeping the final solvent concentration low and non-toxic.

Methodology:

  • Calculation: Determine the mass of compound required for your desired stock concentration and volume. For a 10 mM stock in 1 mL:

    • Mass (g) = 10x10⁻³ mol/L * 0.001 L * 221.64 g/mol = 0.002216 g = 2.22 mg

  • Dissolution: Accurately weigh the calculated mass and place it into a sterile, appropriate-sized tube (e.g., 2.0 mL microcentrifuge tube). Add the calculated volume of anhydrous, cell culture-grade DMSO.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex until the solid is completely dissolved.[6] Use gentle warming (37°C) or sonication if necessary, but be cautious as heat can degrade some compounds.[6]

  • Sterilization (Optional): If sterility is paramount, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).[5]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6] This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store frozen at -20°C or -80°C for long-term stability.[6]

ParameterRecommendationRationale
Primary Solvent Anhydrous, Cell Culture-Grade DMSOHigh solvating power for hydrophobic compounds; miscible with aqueous media.[6]
Stock Concentration 10 mM - 100 mMHigh enough to minimize final solvent volume in assays.
Dissolution Aid Vortexing, Sonication, Gentle Heat (≤37°C)Provides energy to overcome crystal lattice forces.[6]
Storage Format Single-use AliquotsAvoids repeated freeze-thaw cycles that compromise compound stability.[6]
Storage Temperature -20°C or -80°CPrevents degradation and maintains compound integrity over time.[6]
Protocol 3: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the high-concentration DMSO stock into aqueous cell culture medium to achieve final experimental concentrations without causing precipitation.

Causality: The most common point of failure is compound precipitation ("crashing out") when the hydrophobic compound, dissolved in an organic solvent, is rapidly introduced to an aqueous environment. The technique described below mitigates this by promoting rapid dispersion.

Methodology:

  • Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if used) to 37°C. Serum proteins can sometimes help stabilize compounds in solution.

  • Intermediate Dilution (Optional but Recommended): For very high final concentrations, it may be beneficial to first make an intermediate dilution in 100% DMSO.

  • Final Dilution - The Critical Step:

    • Place the tube of pre-warmed medium on a vortex mixer set to a medium speed.

    • While the medium is vortexing, add the required volume of DMSO stock solution dropwise or in a very slow stream directly into the vortex.[5]

    • This rapid mixing prevents the formation of localized high concentrations of the compound, which is the primary cause of precipitation.

  • Use Immediately: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions, as the compound is likely to precipitate or degrade over time.

G cluster_1 Working Solution Preparation stock 1. Thaw 50 mM Stock in 100% DMSO dilute 3. Add Stock to Vortexing Medium (CRITICAL STEP) stock->dilute medium 2. Pre-warm Culture Medium (e.g., to 37°C) medium->dilute final 4. Final Working Solution (e.g., 50 µM in 0.1% DMSO) dilute->final

Fig. 2: Dilution workflow to prevent compound precipitation.

Critical Considerations for Cell-Based Assays

The Indispensable Role of the Vehicle Control

Trustworthiness: Every experiment must include a vehicle control. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the compound, but without the compound itself.[7][8]

  • Purpose: The vehicle control allows you to confidently attribute any observed biological effect to the compound itself, rather than to the solvent.[7]

  • Implementation: If your treated wells have a final DMSO concentration of 0.1%, your vehicle control wells must also contain 0.1% DMSO.[9]

Managing Solvent Cytotoxicity

DMSO, while an excellent solvent, can be toxic to cells at higher concentrations and for longer exposure times.[10][11] It is imperative to determine the maximum non-toxic concentration for your specific cell line and assay duration.

Cell TypeRecommended Max. Final DMSO %Rationale
Immortalized Cell Lines ≤ 0.5%Generally robust, but toxicity can be cell-line dependent.[6][12]
Primary Cells / Stem Cells ≤ 0.1%More sensitive to solvent-induced stress than established cell lines.[6]
High-Throughput Screens 0.1% - 1.0%Often a compromise, but must be validated.[6]
Long-Term Assays (>72h) As low as possible (e.g., ≤ 0.1%)Cytotoxicity is time-dependent; prolonged exposure increases stress.[10][12]
Protocol 4: Validating the Final DMSO Concentration

Objective: To experimentally determine the highest concentration of DMSO that does not affect the viability or background signaling of the specific cell line being used.

Methodology:

  • Plate Cells: Seed your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of DMSO in complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" control.[5]

  • Treat Cells: Replace the old medium with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's protocol to quantify cell health.

  • Analyze: Plot cell viability (%) versus DMSO concentration. The highest concentration that results in no statistically significant decrease in viability compared to the "medium only" control is your validated maximum working concentration.

Troubleshooting

ProblemProbable CauseRecommended Solution
Compound won't dissolve in DMSO stock. Insufficient solvent volume or energy.Gently warm the solution to 37°C or use a bath sonicator.[6] If it still fails, the desired concentration may exceed its solubility limit.
Compound precipitates when added to aqueous media. Rapid change in polarity; localized supersaturation.Add the DMSO stock very slowly into the medium while it is actively being vortexed or stirred to ensure rapid dispersion.[5]
High variability between replicate wells. Incomplete dissolution of stock; precipitation in working solution; inconsistent pipetting.Ensure stock is fully dissolved. Prepare a single batch of working solution for all replicates. Use calibrated pipettes.
Vehicle control shows a biological effect. DMSO concentration is too high for the cell line or assay duration.Re-evaluate the maximum tolerated DMSO concentration (Protocol 4). Reduce the final DMSO percentage by making a more concentrated stock.[12][13]

References

Troubleshooting & Optimization

Pyrrole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrrole synthesis. Our focus is on providing practical, evidence-based solutions to common challenges, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs) - General Pyrrole Synthesis

This section addresses high-level questions and common hurdles encountered across various pyrrole synthesis methodologies.

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures are common challenges in pyrrole synthesis and can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reagents can lead to unwanted side reactions. It is always advisable to use freshly purified starting materials.[1]

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial.[1]

Q2: I'm struggling with the purification of my substituted pyrrole. What are some common issues and solutions?

A2: The purification of pyrroles, especially tetrasubstituted ones, can be challenging due to their polarity and potential instability. Here are some common problems and troubleshooting steps:

  • Streaking or Tailing on Silica Gel Column: This is often due to the interaction of the polar pyrrole with the acidic silanol groups on the silica surface.[2]

    • Solution: Add a basic modifier like 0.1-1% triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like neutral or basic alumina.[2]

  • Compound Won't Elute from the Column: If your compound remains strongly adsorbed to the stationary phase, even with a highly polar solvent system, you may need to consider alternative purification methods.[2]

  • Colored Impurities: The presence of colored impurities can be due to the formation of highly conjugated byproducts or decomposition of the pyrrole.[2]

    • Solution: Minimize exposure to air and light during the reaction and purification process.[2] A charcoal treatment of the crude product solution can also help remove colored impurities, though this may reduce the overall yield.[2]

Q3: Are there more environmentally friendly or "green" approaches to pyrrole synthesis?

A3: Yes, significant efforts have been made to develop greener synthetic routes for pyrroles. These often focus on:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions.[3][4][5][6]

  • Use of Greener Solvents: Water has been successfully used as a solvent for the Paal-Knorr synthesis, eliminating the need for organic solvents.[7]

  • Catalyst-Free and Solvent-Free Conditions: Some modern protocols for the Paal-Knorr reaction can be performed without a catalyst and in the absence of a solvent, particularly with microwave assistance.[4][8]

Troubleshooting Guide: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most common methods for preparing substituted pyrroles.[9][10][11] This section provides a detailed troubleshooting guide for this important reaction.

Q4: My Paal-Knorr reaction is not proceeding to completion, or the yield is very low. What are the common causes?

A4: Low conversion or yield in a Paal-Knorr synthesis can stem from several factors:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][12] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][12]

    • Solution: Increase the reaction temperature and/or time. Consider using a more potent catalyst, such as a Lewis acid (e.g., Sc(OTf)₃), or explore microwave-assisted synthesis to accelerate the reaction.[12]

  • Inappropriate Reaction Conditions: Classical Paal-Knorr synthesis often requires harsh conditions, which can lead to the degradation of sensitive substrates.[12]

    • Solution: Employ milder reaction conditions. Many modern protocols utilize catalysts that allow the reaction to proceed at room temperature.[12]

  • Suboptimal Catalyst Choice: The type and amount of acid catalyst are crucial.[12]

    • Solution: If using a Brønsted acid, ensure the pH is not too low (pH < 3) to avoid the formation of furan byproducts.[11][12] Experiment with different acid catalysts such as acetic acid, p-toluenesulfonic acid, or various Lewis acids.[12]

Q5: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A5: The formation of a furan byproduct through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound is the most common side reaction in the Paal-Knorr synthesis.[1] The key to minimizing this is controlling the acidity of the reaction medium.

  • pH Control: Strongly acidic conditions (pH < 3) favor furan formation.[11][12]

    • Solution: Use a weaker acid catalyst like acetic acid or conduct the reaction under neutral or near-neutral conditions.[11][12] The use of amine hydrochloride salts can also promote furan formation and should be avoided if this is an issue.[12]

Paal-Knorr Synthesis: A Mechanistic Overview

The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration yields the aromatic pyrrole ring.[10][12][13]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + Amine (R-NH2) Protonated_Carbonyl Protonated Carbonyl Start->Protonated_Carbonyl + H+ Hemiaminal Hemiaminal Intermediate Protonated_Carbonyl->Hemiaminal + R-NH2 Cyclized_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized_Intermediate->Pyrrole - 2H2O

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Experimental Protocol: A Modern Paal-Knorr Synthesis

This protocol describes a general procedure for the synthesis of N-substituted pyrroles using a mild Lewis acid catalyst.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,4-dicarbonyl compound and the anhydrous solvent.

  • Add the primary amine to the solution.

  • Add the Sc(OTf)₃ catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Catalysts for Paal-Knorr Synthesis

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. The following table provides a comparison of different catalysts for a model reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidAcetic AcidReflux1275[14]
p-TsOHTolueneReflux880[14]
Sc(OTf)₃Acetonitrile25292[12]
Bi(NO₃)₃EthanolReflux488[9]
I₂Solvent-free250.595[15]
MicrowaveSolvent-free1200.390[4]

Troubleshooting Guide: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[14][16] A key challenge in this synthesis is managing chemoselectivity.

Q6: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?

A6: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here's how to troubleshoot these issues:

  • Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[14]

  • N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. The desired pathway for pyrrole formation is C-alkylation.[14]

    • Solution: The choice of solvent can influence this selectivity. Protic solvents can favor the desired C-alkylation.[14]

Hantzsch Pyrrole Synthesis: Troubleshooting Workflow

Hantzsch_Troubleshooting Start Low Chemoselectivity in Hantzsch Synthesis Problem1 Byproduct Formation Start->Problem1 Cause1 Inefficient Enamine Formation Problem1->Cause1 Cause2 Competing N-Alkylation Problem1->Cause2 Solution1 Use Slight Excess of Amine Cause1->Solution1 Outcome Improved Chemoselectivity Solution1->Outcome Solution2 Use Protic Solvent Cause2->Solution2 Solution2->Outcome

Caption: Troubleshooting workflow for Hantzsch chemoselectivity.

Troubleshooting Guide: Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[17][18]

Q7: My Knorr pyrrole synthesis is failing, and I suspect the α-amino ketone is the problem. What is a common issue with this reagent?

A7: A significant challenge in the Knorr synthesis is the instability of the α-amino ketone starting material, which can readily undergo self-condensation.[18]

  • Solution: To circumvent this issue, the α-amino ketone is typically generated in situ. A common method is the reduction of an α-oximino ketone using zinc dust in acetic acid.[1][18] This allows the freshly formed α-amino ketone to react immediately with the active methylene compound present in the reaction mixture, minimizing self-condensation.

Experimental Protocol: In Situ Generation of α-Amino Ketone for Knorr Synthesis

This protocol describes the synthesis of a substituted pyrrole via the Knorr synthesis, emphasizing the in-situ generation of the α-amino ketone.

Step 1: Formation of the α-Oximino Ketone

  • Dissolve the starting β-ketoester in glacial acetic acid.

  • While cooling the mixture, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. This will form the corresponding α-oximino-β-ketoester.[1]

Step 2: In Situ Reduction and Pyrrole Synthesis

  • In a separate flask, prepare a well-stirred solution of a second equivalent of the β-ketoester in glacial acetic acid.

  • Gradually add the solution of the α-oximino-β-ketoester from Step 1 and zinc dust to this flask. The reaction is exothermic, so maintain control of the temperature.[1][18]

  • The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of the β-ketoester to form the pyrrole.

  • After the reaction is complete, isolate and purify the product.

References

Technical Support Center: Troubleshooting Unexpected Side Products in Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of benzoic acid. Whether you are employing the classic Grignard reaction or the oxidation of toluene, this resource provides in-depth, field-proven insights to help you minimize side product formation and optimize your yield and purity.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during benzoic acid synthesis:

Q1: My Grignard reaction for benzoic acid synthesis yielded a significant amount of a white, crystalline solid that is not my desired product. What is it likely to be?

A1: The most common byproduct in the Grignard synthesis of benzoic acid from bromobenzene is biphenyl. This occurs when the Grignard reagent (phenylmagnesium bromide) reacts with unreacted bromobenzene.

Q2: Why is my Grignard reaction mixture turning a cloudy gray or brownish color?

A2: A cloudy appearance is a positive indication that the Grignard reagent is forming. This is a normal observation and suggests the reaction has initiated successfully.

Q3: I'm performing a toluene oxidation to benzoic acid and my final product is contaminated with a substance that has a distinct almond-like smell. What is this impurity?

A3: The impurity is likely benzaldehyde. Incomplete oxidation of toluene can lead to the formation of benzaldehyde as an intermediate, which may persist in the final product.

Q4: How can I confirm the purity of my synthesized benzoic acid?

A4: The most common and accessible method in a student lab is melting point determination. Pure benzoic acid has a sharp melting point of 122.4 °C. A depressed and broadened melting point range indicates the presence of impurities. For industrial and advanced research settings, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide more definitive purity analysis.

Troubleshooting Guide: Grignard Synthesis of Benzoic Acid

The synthesis of benzoic acid via the Grignard reaction of bromobenzene with carbon dioxide is a robust method, but it is not without its potential pitfalls. Understanding the causality behind side product formation is key to prevention.

Issue 1: Formation of Biphenyl

Root Cause Analysis:

Biphenyl is the most prevalent side product and its formation is primarily attributed to a Wurtz-type coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene. This is more likely to occur under certain conditions:

  • High local concentration of bromobenzene: Adding the bromobenzene too quickly can lead to an excess that can react with the newly formed Grignard reagent.

  • Elevated reaction temperature: Higher temperatures can favor the coupling reaction.

  • Inefficient Grignard reagent formation: If the magnesium is not sufficiently activated, the formation of the Grignard reagent will be slow, allowing for a higher concentration of unreacted bromobenzene to be present.

Mitigation Strategies & Protocols:

StrategyRationale
Slow, Dropwise Addition of Bromobenzene Maintains a low concentration of bromobenzene, minimizing the opportunity for reaction with the Grignard reagent.
Maintain Moderate Reaction Temperature The reaction to form the Grignard reagent is exothermic. Gentle heating may be needed for initiation, but the reaction should be cooled if it becomes too vigorous.
Ensure Magnesium Activation A fresh, reactive magnesium surface is crucial for efficient Grignard reagent formation.

Protocol for Minimizing Biphenyl Formation:

  • Glassware Preparation: Ensure all glassware is meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.

  • Magnesium Activation: In the reaction flask, stir the magnesium turnings with a small crystal of iodine under an inert atmosphere until the brown color of the iodine disappears. This etches the magnesium surface, removing the passivating oxide layer.

  • Controlled Addition of Bromobenzene: Dissolve the bromobenzene in anhydrous diethyl ether or THF and add it to a dropping funnel. Add the solution to the magnesium suspension dropwise, at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction is initiated when the solution turns cloudy and a gentle bubbling is observed.

  • Work-up: After the Grignard reagent has formed, it is reacted with carbon dioxide (dry ice).

Issue 2: Formation of Benzene

Root Cause Analysis:

Grignard reagents are extremely strong bases and will react with any protic source to form the corresponding alkane, in this case, benzene. The primary culprit is water.

  • Wet Glassware or Solvents: Even trace amounts of moisture can significantly reduce the yield of the desired product by quenching the Grignard reagent.

  • Atmospheric Moisture: Exposure of the reaction to air can also introduce water.

Mitigation Strategies & Protocols:

StrategyRationale
Rigorous Anhydrous Conditions Prevents the protonation of the highly basic Grignard reagent.
Inert Atmosphere Using nitrogen or argon gas prevents atmospheric moisture from entering the reaction vessel.

Protocol for Maintaining Anhydrous Conditions:

  • Drying of Glassware and Solvents: As mentioned previously, all glassware must be thoroughly dried. Use anhydrous solvents, either freshly distilled from a suitable drying agent or purchased as such.

  • Inert Gas Blanket: Assemble the reaction apparatus under a positive pressure of an inert gas like nitrogen or argon. Use a bubbler to monitor the gas flow.

  • Septa and Syringes: Use rubber septa and syringes for the transfer of reagents to minimize exposure to the atmosphere.

Visualizing the Reaction Pathways:

The following diagram illustrates the desired reaction for benzoic acid synthesis and the competing side reactions.

Benzoic_Acid_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard + Mg (ether/THF) Mg Mg CO2 CO₂ H2O H₂O (contaminant) Benzoic_Acid Benzoic Acid (Desired Product) Grignard->Benzoic_Acid 1. + CO₂ 2. H₃O⁺ Biphenyl Biphenyl (Side Product) Grignard->Biphenyl + Bromobenzene (Wurtz Coupling) Benzene Benzene (Side Product) Grignard->Benzene + H₂O (Quenching)

Caption: Reaction scheme for Grignard synthesis of benzoic acid and formation of side products.

Troubleshooting Guide: Oxidation of Toluene to Benzoic Acid

The industrial production of benzoic acid often relies on the oxidation of toluene. While seemingly straightforward, controlling the extent of oxidation is critical to avoid a mixture of products.

Issue 1: Incomplete Oxidation Leading to Benzaldehyde and Benzyl Alcohol

Root Cause Analysis:

The oxidation of the methyl group of toluene to a carboxylic acid proceeds through intermediate stages of benzyl alcohol and benzaldehyde. If the reaction is not allowed to go to completion, these intermediates will contaminate the final product.

  • Insufficient Oxidizing Agent: Not using a sufficient stoichiometric amount of the oxidizing agent (e.g., potassium permanganate) will result in incomplete conversion.

  • Inadequate Reaction Time or Temperature: The oxidation may be slow, and if the reaction is stopped prematurely or the temperature is too low, the conversion to benzoic acid will be incomplete.

Mitigation Strategies & Protocols:

StrategyRationale
Use of a Strong Oxidizing Agent in Sufficient Quantity Ensures the complete oxidation of the methyl group to the carboxylic acid. Potassium permanganate is a common choice.
Ensure Complete Reaction Monitoring the reaction for the disappearance of the starting material or a color change in the oxidizing agent (e.g., purple permanganate to brown manganese dioxide) can indicate completion.

Protocol for Complete Oxidation of Toluene:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene and an aqueous solution of potassium permanganate. An alkaline medium is often used to stabilize the permanganate.

  • Heating Under Reflux: Heat the mixture to reflux for a sufficient period (e.g., 2-3 hours). The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.

  • Work-up: After the reaction is complete, the excess toluene is removed (e.g., by steam distillation). The manganese dioxide is filtered off. The resulting solution contains potassium benzoate.

  • Acidification: Acidification of the cold filtrate with a strong acid, such as hydrochloric acid, will precipitate the benzoic acid.

Issue 2: Formation of Benzyl Benzoate

Root Cause Analysis:

Benzyl benzoate can form as a byproduct through the esterification of benzoic acid with benzyl alcohol, an intermediate in the oxidation process.

  • Presence of Benzyl Alcohol Intermediate: If the oxidation is not rapid and complete, the intermediate benzyl alcohol can react with the final product, benzoic acid.

Mitigation Strategies & Protocols:

StrategyRationale
Efficient Oxidation Rapid and complete conversion of benzyl alcohol to benzoic acid minimizes the opportunity for esterification.
Purification If formed, benzyl benzoate can be removed during the purification of benzoic acid.

Visualizing the Oxidation Pathway:

The following diagram illustrates the stepwise oxidation of toluene to benzoic acid.

Toluene_Oxidation Toluene Toluene Benzyl_Alcohol Benzyl Alcohol (Intermediate) Toluene->Benzyl_Alcohol [O] Benzaldehyde Benzaldehyde (Intermediate) Benzyl_Alcohol->Benzaldehyde [O] Benzyl_Benzoate Benzyl Benzoate (Side Product) Benzyl_Alcohol->Benzyl_Benzoate + Benzoic Acid (Esterification) Benzoic_Acid Benzoic Acid (Desired Product) Benzaldehyde->Benzoic_Acid [O]

Introduction: Understanding the Stability Profile of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and FAQs on the stability testing of 2-Chloro-5-pyrrol-1-yl-benzoic acid. As Senior Application Scientists, we bridge the gap between theoretical protocols and practical laboratory challenges, ensuring the integrity and success of your experimental outcomes.

This compound is a molecule of interest in pharmaceutical research and development. Its structure, featuring a chlorinated benzoic acid and an electron-rich pyrrole ring, presents a unique stability profile.[1] The pyrrole moiety is known for its susceptibility to oxidative and hydrolytic degradation, particularly under acidic conditions, while the benzoic acid group can be prone to decarboxylation under thermal stress.[2][3]

Forced degradation, or stress testing, is a critical component of the drug development process. It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[4][5][6] This information is fundamental for developing stable formulations and validating that analytical methods are "stability-indicating," as mandated by regulatory bodies like the ICH.[7][8]

This guide provides practical, experience-driven advice to navigate the common challenges encountered during the stability testing of this specific molecule.

Troubleshooting & FAQs: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

General Handling and Storage

Question: My baseline (T=0) analysis shows impurities. Is my new batch of this compound already degraded?

Answer: Not necessarily. While degradation upon receipt is possible, it's crucial to first verify other sources.

  • Purity of Starting Material: Always begin with a Certificate of Analysis (CoA) for your batch. The reported purity might not be 100%, and the "impurities" you observe could be residual starting materials or by-products from its synthesis.

  • Solvent Purity: Ensure the solvents used for sample preparation are of high purity (e.g., HPLC grade). Solvents can contain stabilizers or impurities that may interfere with your analysis or even react with your compound. For instance, some grades of THF or DMSO can contain peroxides, leading to oxidative degradation.

  • Improper Storage: The compound's dual functional groups suggest sensitivity. Upon receipt, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Protocol: Initial Sample Assessment

  • Dissolve a small, accurately weighed sample in a suitable high-purity solvent (e.g., Acetonitrile:Water 50:50 v/v) to a known concentration (e.g., 1 mg/mL).[8]

  • Immediately analyze using a validated HPLC-UV method.

  • Compare the resulting purity profile with the supplier's CoA.

  • If unexpected peaks are present, run a solvent blank to rule out solvent-based contamination.

Hydrolytic Stability Issues

The pyrrole ring, in particular, can be susceptible to hydrolysis, especially under harsh pH conditions.[9][10][11]

Question: I'm seeing rapid and complete degradation of my compound in 1M HCl at 60°C. How can I achieve the target 5-20% degradation for my forced degradation study?

Answer: This is a common issue when a molecule is labile to acid hydrolysis. The goal of forced degradation is controlled, partial degradation, not complete destruction.[8] The electron-rich pyrrole ring is likely undergoing acid-catalyzed decomposition or polymerization.[12]

Troubleshooting Steps:

  • Reduce Acid Concentration: Move from 1M HCl to a milder concentration, such as 0.1M or even 0.01M HCl.[7][8]

  • Lower the Temperature: Perform the study at a lower temperature. Instead of 60°C, try room temperature (~25°C) or 40°C.

  • Shorten Exposure Time: Monitor the degradation kinetically. Take aliquots at various time points (e.g., 2, 4, 8, 24 hours) to find the time at which 5-20% degradation is achieved.

Question: My compound seems stable in basic conditions (0.1M NaOH), even with heat. Should I use more aggressive conditions?

Answer: While some stability is expected, it's important to rigorously test for base-catalyzed hydrolysis. If 0.1M NaOH at elevated temperature (e.g., 60°C for 24 hours) shows no degradation, you can consider more forcing conditions. However, document the compound's stability under these initial conditions first. You could incrementally increase the base concentration to 0.5M or 1.0M NaOH, but always monitor closely to avoid excessively rapid degradation.[7][8]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTemperatureRecommended DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClRoom Temp to 60°CMonitor at 2, 6, 24 hrsPyrrole ring opening/polymerization
Base Hydrolysis 0.1 M NaOHRoom Temp to 60°CMonitor at 2, 6, 24 hrsHydrolysis of potential ester impurities
Oxidation 3% H₂O₂Room TemperatureMonitor at 2, 6, 24 hrsOxidation of the pyrrole ring
Thermal (Dry Heat) Solid State80°C (or 20°C above accelerated)Up to 7 daysDecarboxylation of benzoic acid
Photostability ICH Q1B Option 2Chamber Temperature≥ 1.2 million lux hours & ≥ 200 W h/m²Photo-oxidation, dimerization
Photostability Challenges

Aromatic and heterocyclic systems like this compound are often photosensitive.[13] Photostability testing should be conducted according to ICH Q1B guidelines.[14][15]

Question: How do I set up a valid photostability study, and what do I do if my compound changes color upon exposure to light?

Answer: A color change is a clear physical indicator of degradation. A valid photostability study is essential to quantify this change chemically and determine if packaging will be required to protect the drug product.

The core principle is to expose the sample to a controlled amount of UV and visible light while simultaneously running a "dark control" to differentiate between light-induced and thermal degradation.[15][16]

Protocol: ICH Q1B Confirmatory Photostability Study

  • Sample Preparation: Prepare multiple samples of the drug substance, both as a solid and in solution.

  • Light Exposure Sample: Place samples in a photochemically transparent container (e.g., quartz).

  • Dark Control: Wrap identical samples completely in aluminum foil to protect them from light.

  • Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours/square meter.[17]

  • Analysis: After exposure, analyze both the light-exposed and dark-control samples. Compare the impurity profiles, potency, and physical appearance (e.g., color). Significant degradation in the exposed sample compared to the dark control confirms photosensitivity.[16]

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation cluster_outcome 4. Outcome prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) t0 Analyze T=0 Sample (Baseline Purity) prep->t0 acid Acid Hydrolysis (0.1M HCl, 60°C) t0->acid base Base Hydrolysis (0.1M NaOH, 60°C) t0->base oxid Oxidation (3% H2O2, RT) t0->oxid photo Photolytic Stress (ICH Q1B Light) t0->photo thermal Thermal Stress (Solid, 80°C) t0->thermal quench Neutralize/Quench (If applicable) acid->quench base->quench oxid->quench dark Dark Control photo->dark Paired with photo->quench thermal->quench hplc Analyze via Stability- Indicating HPLC-UV/MS quench->hplc eval Evaluate Degradation (Target: 5-20%) hplc->eval decision Degradation in Target Range? eval->decision pass Proceed to Peak Purity, Mass Balance & Structure Elucidation decision->pass Yes fail Adjust Stress Conditions (Time, Temp, Conc.) decision->fail No cluster_stress cluster_stress fail->cluster_stress

Caption: Hypothetical degradation pathways under various stress conditions.

References

Technical Support Center: Enhancing the Bioavailability of 2-Chloro-5-pyrrol-1-yl-benzoic acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the oral bioavailability of 2-Chloro-5-pyrrol-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound's formulation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

I. Foundational Knowledge: FAQs

This section addresses the fundamental characteristics of this compound and the core principles of bioavailability enhancement.

Q1: What are the predicted physicochemical properties of this compound and how do they impact its bioavailability?

A1: While extensive experimental data for this compound is not publicly available, we can infer its properties based on its chemical structure. It is a halogenated benzoic acid derivative containing a pyrrole ring.

  • Classification: Based on its structure, it is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1] The primary obstacle to its oral bioavailability is therefore its poor dissolution in the gastrointestinal fluids.

  • Acidity (pKa): The benzoic acid moiety confers acidic properties. The pKa of benzoic acid is approximately 4.2. The chloro and pyrrole substituents will influence this value, but it is expected to remain a weak acid. This pH-dependent solubility is a critical factor in formulation design.[2]

  • Lipophilicity (LogP): The presence of the chloro and pyrrole groups suggests a moderate to high lipophilicity, which is favorable for membrane permeation but contributes to its low aqueous solubility.[3]

  • Molecular Weight: The molecular weight is 221.64 g/mol , which is well within the range for good oral absorption.[4]

Q2: What are the primary strategies for enhancing the bioavailability of a BCS Class II compound like this compound?

A2: The goal is to improve the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract. The main strategies, which will be detailed in the troubleshooting guides, include:

  • Salt Formation: Converting the acidic drug into a more soluble salt form.[5][6][7]

  • Co-crystallization: Forming a multi-component crystalline solid with a benign co-former to alter its physicochemical properties.[8][9][10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous, high-energy state within a polymer matrix.

  • Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate its absorption.

II. Troubleshooting Guide: Salt Formation

Salt formation is often the first-line approach for ionizable compounds like this compound.

Q3: We are struggling to form a stable salt of this compound. What could be the issue?

A3: Several factors can hinder stable salt formation:

  • pKa Difference: For a stable salt to form, a general rule of thumb is a pKa difference (ΔpKa) of at least 2-3 units between the acidic drug and the basic counter-ion.[7] If the chosen base is too weak, the proton transfer may be incomplete, leading to a physical mixture or a co-crystal instead of a true salt.

  • Solvent System: The choice of solvent is critical. The ideal solvent system should allow for the dissolution of both the free acid and the counter-ion, but the resulting salt should be poorly soluble to facilitate crystallization. You may need to screen a variety of solvents with different polarities.

  • Stoichiometry: Ensure you are using the correct molar ratio of the acid and base. While a 1:1 ratio is common, other stoichiometries are possible.

Q4: Our salt form exhibits poor stability and converts back to the free acid upon storage. How can we address this?

A4: This phenomenon, known as disproportionation, is a common challenge.

  • Hygroscopicity: The salt may be hygroscopic, and absorbed water can facilitate the conversion back to the less soluble free acid. Assess the hygroscopicity of your salt form using dynamic vapor sorption (DVS) analysis. If it is highly hygroscopic, consider selecting a different counter-ion that forms a less hygroscopic salt.

  • Crystal Lattice Energy: A salt with a less stable crystal lattice will be more prone to disproportionation. The choice of counter-ion significantly influences the crystal packing and stability. Screening a wider range of counter-ions is recommended.

  • Excipient Compatibility: In a formulation, acidic excipients can promote disproportionation. Conduct compatibility studies with your intended excipients.

Experimental Protocol: Salt Screening

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable bases with pKa values at least 2-3 units higher than the estimated pKa of your compound.

  • Small-Scale Screening: In small vials, dissolve this compound in a suitable solvent. In separate vials, dissolve the selected counter-ions.

  • Mixing and Crystallization: Mix the solutions in a 1:1 molar ratio and allow for solvent evaporation or cooling crystallization.

  • Characterization: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation.[12][13]

III. Troubleshooting Guide: Co-crystallization

Co-crystallization is a powerful alternative if salt formation is unsuccessful or leads to unstable forms.

Q5: We are having difficulty forming co-crystals of this compound. What are the key considerations?

A5: Successful co-crystallization relies on establishing robust intermolecular interactions, typically hydrogen bonds.

  • Co-former Selection: The choice of co-former is critical. For a carboxylic acid like yours, co-formers containing functional groups that can form strong hydrogen bonds, such as amides, pyridines, or other carboxylic acids, are good candidates.[14]

  • Screening Method: Different screening methods can yield different results. Common techniques include solvent evaporation, liquid-assisted grinding, and slurry crystallization.[8][10] If one method fails, it is advisable to try another.

  • Solvent Selection in Solution-Based Methods: The solvent plays a crucial role. The solubility of the drug and co-former should be similar in the chosen solvent to avoid the precipitation of a single component.

Q6: Our co-crystals have a variable dissolution profile. What could be the cause?

A6: Inconsistent dissolution can stem from several factors:

  • Polymorphism: Co-crystals can exist in different polymorphic forms, each with its own solubility and dissolution rate. It is essential to characterize your co-crystals thoroughly to identify and control the polymorphic form.

  • Phase Purity: The presence of residual free drug or co-former can affect the dissolution behavior. Use techniques like XRPD and DSC to assess the phase purity of your co-crystal batches.[9]

  • Dissolution Method: The dissolution medium and conditions can significantly impact the performance of co-crystals. For instance, the pH of the medium can influence the ionization of both the drug and the co-former.

Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening

  • Preparation: Mix stoichiometric amounts of this compound and the selected co-former in a mortar.

  • Grinding: Add a small amount of a suitable solvent (e.g., acetonitrile, ethanol) and grind the mixture with a pestle for a set period (e.g., 30 minutes).

  • Analysis: Analyze the resulting solid using XRPD to check for the formation of a new crystalline phase.[15]

IV. Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

ASDs can provide a significant enhancement in apparent solubility and dissolution rate.

Q7: The amorphous solid dispersion of our compound is physically unstable and recrystallizes over time. How can we improve its stability?

A7: Physical stability is a major challenge for ASDs.

  • Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous drug. The polymer should be miscible with the drug and have a high glass transition temperature (Tg). Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is often a good choice for acidic drugs.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.

  • Storage Conditions: ASDs are sensitive to temperature and humidity. Storage below the Tg of the dispersion and in a low-humidity environment is critical to prevent recrystallization.

Q8: We are observing "spring and parachute" behavior during dissolution, but the supersaturation is not sustained. What can we do?

A8: The "spring" is the rapid dissolution to a supersaturated state, and the "parachute" is the maintenance of that state. If the parachute fails, the drug will precipitate.

  • Polymer Properties: The polymer not only stabilizes the amorphous drug in the solid state but also inhibits its precipitation in solution. The type and grade of the polymer can significantly affect its ability to maintain supersaturation. You may need to screen different polymers or combinations of polymers.

  • Dissolution Medium: The composition of the dissolution medium (e.g., pH, presence of bile salts) can influence the precipitation kinetics. Use biorelevant dissolution media to better predict in vivo performance.

  • Drug-Polymer Interactions: Strong interactions between the drug and the polymer in solution can help maintain supersaturation.

Experimental Protocol: Preparation of ASD by Spray Drying

  • Solution Preparation: Dissolve this compound and the selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol).

  • Spray Drying: Spray the solution into a heated drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Characterization: Confirm the amorphous nature of the drug using XRPD and DSC.

V. Troubleshooting Guide: Lipid-Based Formulations

For lipophilic compounds, lipid-based formulations can be an effective strategy.

Q9: We are struggling to achieve a high drug loading in our lipid-based formulation. What are our options?

A9: Limited drug solubility in the lipid vehicle is a common issue.

  • Screening of Excipients: Screen a wide range of lipid excipients, including oils, surfactants, and co-solvents, to find a system with the highest solubilizing capacity for your compound.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium. The high surfactant content can enhance drug solubilization.

  • Temperature Effects: The solubility of the drug in the lipid vehicle may be temperature-dependent. Gently warming the mixture during preparation can sometimes increase the amount of drug that can be dissolved.

Q10: Our lipid-based formulation shows poor and variable in vivo performance. What could be the underlying reasons?

A10: The in vivo behavior of lipid-based formulations is complex.

  • Digestion and Precipitation: Upon administration, the lipid components are digested by lipases in the gut. This can lead to a loss of the drug's solubilizing capacity and subsequent precipitation. Formulations that are more resistant to digestion or that form stable colloidal species upon digestion may perform better.

  • Food Effects: The presence of food can significantly impact the digestion and absorption of lipid-based formulations. It is important to evaluate the performance of your formulation under both fasted and fed conditions.

  • Excipient Quality: The quality and purity of lipid excipients can vary between suppliers and even between batches. This can lead to variability in formulation performance.

Experimental Protocol: In Vitro Lipolysis Testing

  • Dispersion: Disperse the lipid-based formulation in a biorelevant medium simulating either fasted or fed state intestinal conditions.

  • Lipolysis Initiation: Add a lipase solution to initiate the digestion of the lipid components.

  • Monitoring: Monitor the rate and extent of lipolysis, as well as the partitioning of the drug between the aqueous and lipid phases over time. This can provide insights into the potential for in vivo precipitation.

VI. Data Presentation and Visualization

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyAdvantagesDisadvantagesKey Troubleshooting Areas
Salt Formation Established regulatory pathway, significant solubility increase for ionizable drugs.Limited to ionizable drugs, risk of disproportionation, potential for hygroscopicity issues.pKa matching, solvent selection, stability under humidity.
Co-crystallization Applicable to a wide range of drugs, can improve stability and other physicochemical properties.Co-former selection can be challenging, potential for polymorphism.Co-former screening, control of crystalline form, phase purity.
Amorphous Solid Dispersions Dramatic increase in apparent solubility and dissolution rate.Physically unstable (recrystallization), sensitive to temperature and humidity.Polymer selection, drug loading, storage conditions.
Lipid-Based Formulations Good for lipophilic drugs, can enhance lymphatic uptake.Potential for in vivo precipitation upon digestion, limited drug loading, food effects.Excipient screening, in vitro lipolysis testing, food effect studies.

Diagrams

experimental_workflow cluster_0 Initial Characterization cluster_1 Formulation Strategy Screening cluster_2 Lead Formulation Optimization Compound 2-Chloro-5-pyrrol-1-yl- benzoic acid Physicochemical_Properties Determine pKa, LogP, Solubility, Solid State Form Compound->Physicochemical_Properties Salt_Screening Salt Screening Physicochemical_Properties->Salt_Screening Ionizable? Co-crystal_Screening Co-crystal Screening Physicochemical_Properties->Co-crystal_Screening H-bond donors/ acceptors? ASD_Screening ASD Screening Physicochemical_Properties->ASD_Screening Poorly soluble? Lipid_Screening Lipid Formulation Screening Physicochemical_Properties->Lipid_Screening Lipophilic? Lead_Formulation Select Lead Formulation(s) Salt_Screening->Lead_Formulation Co-crystal_Screening->Lead_Formulation ASD_Screening->Lead_Formulation Lipid_Screening->Lead_Formulation In_Vitro_Dissolution In Vitro Dissolution/ Lipolysis Testing Lead_Formulation->In_Vitro_Dissolution Stability_Testing Accelerated Stability Studies Lead_Formulation->Stability_Testing

Caption: A typical experimental workflow for enhancing the bioavailability of a poorly soluble compound.

Caption: The "spring and parachute" effect observed with amorphous solid dispersions.

VII. References

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (n.d.). Oxford Academic. Retrieved January 6, 2026, from --INVALID-LINK--

  • Characterization and Quality Control of Pharmaceutical Cocrystals. (n.d.). J-Stage. Retrieved January 6, 2026, from --INVALID-LINK--

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC. Retrieved January 6, 2026, from --INVALID-LINK--

  • Cocrystal characterization techniques: Significance and symbolism. (2024, December 9). Medical News. Retrieved January 6, 2026, from --INVALID-LINK--

  • Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development & Delivery. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--

  • Salt Screening. (2021, February 14). Improved Pharma. Retrieved January 6, 2026, from --INVALID-LINK--

  • WHITE PAPER: Selecting In-Vitro Dissolution Methodologies for Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. Retrieved January 6, 2026, from --INVALID-LINK--

  • Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. Retrieved January 6, 2026, from --INVALID-LINK--

  • Nonsink In Vitro Dissolution Testing of Amorphous Solid Dispersions. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • Characterisation of salts of drug substances. (2004). Journal of Thermal Analysis and Calorimetry, 73(2), 553-564. --INVALID-LINK--

  • Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. (2020, May 6). AAPSJ. Retrieved January 6, 2026, from --INVALID-LINK--

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Halogenated benzoic acid derivative and preparation thereof. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Selection and Parameters Affecting Dissolution Media. (2024, May 1). Pharma Focus America. Retrieved January 6, 2026, from --INVALID-LINK--

  • Application of a Novel Dissolution Medium with Lipids for In Vitro Simulation of the Postprandial Gastric Content. (2024, August 3). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--

  • What are BCS Class II drugs? (2023, December 12). Pion Inc. Retrieved January 6, 2026, from --INVALID-LINK--

  • Lipid-based dispersions of exemestane for improved dissolution rate and intestinal permeability: in vitro and ex vivo characterization. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from --INVALID-LINK--

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005, December 1). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Benzoic acid. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). American Pharmaceutical Review. Retrieved January 6, 2026, from --INVALID-LINK--

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). Pharmaceutical Technology. Retrieved January 6, 2026, from --INVALID-LINK--

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--

  • Process for the preparation of halogenated benzoic acids. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2023, June 26). Bentham Science. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Halogenated Benzoic Acids (2). (n.d.). MySkinRecipes. Retrieved January 6, 2026, from --INVALID-LINK--

  • Evolution of the apparent partition coefficient of benzoic acid,... (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid. (n.d.). Carcinogenic Potency Database. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid (CAS 53242-70-9). (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Compound 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. (n.d.). Chemdiv. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. (n.d.). SpectraBase. Retrieved January 6, 2026, from --INVALID-LINK--

  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(Pyrrolidin-1-Yl)-2H-1,2,3-Triazole-4-Carboxylic Acid as the Potential Anticancer Drug by Their Vibrational Spectra and Quantum Chemical Calculations. (2023, August 15). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

References

Addressing batch-to-batch variability of synthesized 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and address common challenges, particularly batch-to-batch variability. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve consistent and high-quality results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-5-aminobenzoic acid. The second step is the formation of the pyrrole ring via a Clauson-Kaas or Paal-Knorr type reaction.

Q2: What are the primary drivers of batch-to-batch variability in this synthesis?

Batch-to-batch variability can be attributed to several factors:

  • Purity of Starting Materials: The quality of the initial reagents, particularly 2-chloro-5-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran, is critical.

  • Reaction Conditions: Minor deviations in temperature, pH, and reaction time can significantly impact yield and purity.[1][2]

  • Moisture Control: The presence of excess water can interfere with the pyrrole ring formation.

  • Work-up and Purification Procedures: Inconsistent purification methods can lead to varying levels of impurities in the final product.

Q3: What are the expected physical and chemical properties of this compound?

It is important to have a clear understanding of the target molecule's properties for proper identification and handling.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂--INVALID-LINK--
Molecular Weight 221.64 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 53242-68-5--INVALID-LINK--

TROUBLESHOOTING GUIDES

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Low product yield is a frequent challenge. The following decision tree will guide you through a systematic troubleshooting process.

low_yield_troubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials (2-chloro-5-aminobenzoic acid & 2,5-dimethoxytetrahydrofuran) start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, pH) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_impure Impurity Detected in Starting Materials check_sm->sm_impure Yes sm_ok Starting Materials are Pure check_sm->sm_ok No cond_issue Deviation from Optimal Conditions check_conditions->cond_issue Yes cond_ok Conditions are Optimal check_conditions->cond_ok No workup_loss Product Loss During Extraction or Purification check_workup->workup_loss Yes workup_ok Work-up is Efficient check_workup->workup_ok No purify_sm Action: Purify Starting Materials (Recrystallization or Column Chromatography) sm_impure->purify_sm sm_ok->check_conditions optimize_cond Action: Optimize Reaction Parameters (e.g., use a weak acid catalyst like acetic acid) cond_issue->optimize_cond cond_ok->check_workup refine_workup Action: Refine Purification Technique (e.g., optimize solvent system for chromatography) workup_loss->refine_workup workup_ok->start Re-evaluate

Caption: Troubleshooting workflow for low product yield.

Expert Insights:

  • Starting Material Purity: The synthesis of the precursor, 2-chloro-5-aminobenzoic acid, often involves the nitration of o-chlorobenzoic acid, which can produce isomeric impurities like 2-chloro-3-nitro-benzoic acid.[3][4] These impurities can interfere with the subsequent pyrrole formation. It is crucial to start with highly pure 2-chloro-5-aminobenzoic acid.

  • Reaction pH: The Clauson-Kaas reaction is acid-catalyzed. However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts instead of the desired pyrrole.[2][5] Using a weak acid like acetic acid is generally recommended.[1][5]

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the final product may contain impurities. The following guide will help in identifying and eliminating them.

Commonly Observed Impurities and Their Sources:

ImpurityPotential SourceRecommended Action
Unreacted 2-chloro-5-aminobenzoic acid Incomplete reactionIncrease reaction time or temperature moderately. Ensure proper stoichiometry of reactants.
Furan-derivative byproduct Excessively acidic reaction conditionsMaintain a weakly acidic pH (around 4-5) using a buffer or a weak acid catalyst.[1][2]
Polymeric materials High reaction temperatures or prolonged reaction timesOptimize temperature and monitor reaction progress by TLC to avoid over-heating.
Isomeric impurities from starting material Impure 2-chloro-5-aminobenzoic acidPurify the starting material before the reaction.

Analytical Workflow for Impurity Identification:

impurity_analysis start Impurity Detected in Final Product tlc 1. Thin Layer Chromatography (TLC) - To assess the number of components start->tlc lcms 2. LC-MS - To determine the molecular weight of impurities tlc->lcms nmr 3. NMR Spectroscopy - For structural elucidation of major impurities lcms->nmr purification 4. Purification - Column chromatography or recrystallization nmr->purification

Caption: Analytical workflow for impurity identification and removal.

EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of this compound

This protocol is based on the Clauson-Kaas reaction.

Materials:

  • 2-chloro-5-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-aminobenzoic acid (1 equivalent) in a mixture of ethanol and glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product.

Solvent Selection:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvent systems include:

  • Aqueous ethanol

  • Toluene

  • Aqueous acetic acid[6]

Procedure:

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

For challenging separations, column chromatography is the method of choice.

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used.[7]

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a dichloromethane/methanol system can be employed.[7]

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Expert Tip: To prevent degradation of acid-sensitive compounds on silica gel, the silica can be deactivated by preparing the slurry in a mobile phase containing a small amount of triethylamine (~1%).[7]

References

Technical Support Center: Refinement of Analytical Protocols for 2-Chloro-5-pyrrol-1-yl-benzoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical characterization of 2-Chloro-5-pyrrol-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of analyzing this halogenated aromatic acid. Our focus is on delivering practical, field-proven insights rooted in scientific principles to ensure the integrity and reliability of your experimental results.

Introduction to Analytical Challenges

The analysis of this compound (C₁₁H₈ClNO₂) presents a unique set of challenges inherent to its structure. As a halogenated aromatic carboxylic acid, its analytical behavior is influenced by the electron-withdrawing nature of the chlorine atom, the potential for ionization of the carboxylic acid group, and the overall hydrophobicity of the molecule. These characteristics can lead to issues such as poor peak shape in chromatography, matrix effects in mass spectrometry, and challenges in achieving reproducible quantification. This guide will address these issues systematically for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The key to a successful separation is controlling the ionization of the carboxylic acid group to achieve sharp, symmetrical peaks.

Recommended HPLC Protocol

This protocol is adapted from a validated stability-indicating method for a structurally related pyrrole-containing propanoic acid derivative and is expected to provide a strong starting point for method development.[1]

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a reverse-phase column.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity, but should be optimized for column stability.
Detection UV at 225 nmBased on the analysis of a similar chromophore, this wavelength is expected to provide good sensitivity.[1] A full UV scan of the analyte is recommended for confirmation.
Injection Volume 10-20 µLShould be optimized based on analyte concentration and sensitivity requirements.
HPLC Troubleshooting Guide

Q1: I am observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The primary cause of tailing for acidic compounds is the interaction of the ionized carboxylate group with residual, positively charged silanols on the silica-based stationary phase. This leads to a mixed-mode retention mechanism and results in a skewed peak shape.

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Lower Mobile Phase pH to 2.5-3.0 with Phosphoric or Formic Acid check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good wash_column Wash column with a strong solvent (e.g., Isopropanol) check_column->wash_column Yes end_bad Issue Persists check_column->end_bad No replace_column Replace Column wash_column->replace_column No Improvement wash_column->end_good replace_column->end_good

    Troubleshooting workflow for HPLC peak tailing.

  • Detailed Steps:

    • Verify Mobile Phase pH: Ensure the pH of your mobile phase is at least 1.5 to 2 pH units below the pKa of the analyte. For benzoic acid derivatives, a pH of 2.5-3.0 is generally effective. Use a calibrated pH meter for accurate measurement.

    • Column Health: An aging column with exposed silanols can exacerbate tailing. If pH adjustment doesn't resolve the issue, try washing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

    • Sample Overload: Injecting too much analyte can saturate the stationary phase and lead to peak distortion. Prepare a 1:10 dilution of your sample and reinject. If the peak shape improves, reduce your sample concentration.

Q2: My retention times are drifting between injections. What should I do?

Retention time instability can compromise the reliability of your analysis. The root cause is often related to the HPLC system or mobile phase preparation.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or leaks in the system can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly and that there are no air bubbles in the solvent lines.

    • System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for at least 30-60 minutes before starting your analytical run. This ensures a stable column temperature and a consistent mobile phase composition.

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage. A small leak can cause pressure fluctuations and lead to retention time variability.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.

Recommended GC-MS Protocol (with Derivatization)
  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the aqueous sample (e.g., plasma, urine) to a pH of ~2 with an appropriate acid (e.g., HCl).

    • Extract the analyte into an organic solvent such as ethyl acetate.[2]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Reconstitute the dried extract in a derivatization-compatible solvent (e.g., pyridine, acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of derivatized compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose temperature program that should be optimized for the specific analyte and sample matrix.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
MS Acquisition Full Scan (m/z 50-500) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysisFull scan allows for identification, while SIM provides higher sensitivity for quantification.
GC-MS Troubleshooting Guide

Q1: I am seeing poor derivatization efficiency (low analyte response, presence of underivatized acid). How can I improve this?

  • Causality: Incomplete derivatization is often due to the presence of water or other protic solvents, or insufficient reagent/reaction time.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture will react with the silylating agent and reduce its effectiveness. Ensure all glassware is thoroughly dried and that the sample extract is completely free of water before adding the derivatization reagent.

    • Optimize Reagent and Reaction: Increase the volume of the silylating agent or extend the reaction time and/or temperature. A catalyst like TMCS can also improve the reaction rate.

    • Matrix Effects: Some sample matrices can interfere with the derivatization reaction. Consider an additional sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound, particularly in complex matrices like biological fluids.

Developing an LC-MS/MS Method

The HPLC method described above provides a good starting point for the liquid chromatography portion of the analysis. For the mass spectrometry component, method development will involve selecting the appropriate ionization mode and optimizing the precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Given the presence of the carboxylic acid, negative ion electrospray ionization (ESI-) is the most likely mode to produce a strong signal corresponding to the deprotonated molecule, [M-H]⁻.

  • Precursor Ion Selection: The precursor ion will be the deprotonated molecule. Based on the molecular formula C₁₁H₈ClNO₂, the monoisotopic mass is approximately 221.02 Da.[3] Therefore, the precursor ion to target in negative mode would be m/z 220.0.

  • Product Ion Selection and Optimization:

    • Perform a full scan or product ion scan of a standard solution of this compound to identify the major fragment ions.

    • Common fragmentation pathways for benzoic acids include the loss of CO₂ (44 Da) from the carboxylate group, and cleavage of the pyrrole ring.[4]

    • Select at least two intense and specific product ions for MRM. One will be used for quantification (the most intense and stable) and the other as a qualifier.[5]

    • Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

LC-MS/MS Troubleshooting Guide

Q1: I am experiencing significant signal suppression for my analyte. How can I mitigate this?

  • Causality: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common cause of signal suppression in LC-MS/MS.

  • Troubleshooting Workflow:

    G start Signal Suppression Observed improve_chrom Improve Chromatographic Separation start->improve_chrom modify_gradient Modify Gradient to Separate Analyte from Matrix improve_chrom->modify_gradient check_cleanup Is Sample Cleanup Sufficient? modify_gradient->check_cleanup No Improvement end_good Suppression Reduced modify_gradient->end_good add_spe Implement Solid-Phase Extraction (SPE) check_cleanup->add_spe No dilute_sample Dilute Sample check_cleanup->dilute_sample Yes add_spe->end_good end_bad Issue Persists add_spe->end_bad Still Suppressed dilute_sample->end_good dilute_sample->end_bad Still Suppressed

    Troubleshooting workflow for LC-MS/MS signal suppression.

  • Detailed Steps:

    • Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from the bulk of the matrix components.

    • Sample Preparation: Enhance your sample cleanup protocol. Solid-phase extraction (SPE) is highly effective at removing interfering substances.

    • Sample Dilution: A simple "dilute and shoot" approach can sometimes be effective if the analyte concentration is high enough, as it reduces the concentration of matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard if available. This will co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction during quantification.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound? A: The average molecular weight is 221.64 g/mol , and the monoisotopic mass is approximately 221.0243562 Da.[3]

Q: In which solvents is this compound soluble? A: As a carboxylic acid, it is expected to have limited solubility in water but good solubility in organic solvents such as methanol, acetonitrile, DMSO, and ethyl acetate.

Q: Is this compound stable in solution? A: A structurally similar compound was found to be stable at neutral and moderately alkaline pH, but may be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[1] It is recommended to perform stability studies under your specific experimental conditions.

Q: What are the main safety considerations when handling this compound? A: According to its GHS classification, it may cause skin and serious eye irritation, as well as respiratory irritation.[3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Mitigating cytotoxicity of 2-Chloro-5-pyrrol-1-yl-benzoic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for mitigating cytotoxicity associated with 2-Chloro-5-pyrrol-1-yl-benzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments. Our goal is to provide a logical framework for identifying the source of cytotoxicity and implementing effective mitigation strategies, ensuring the scientific integrity of your results.

Part 1: Foundational Troubleshooting - Is It True Cytotoxicity?

Before exploring complex biological mechanisms, it is critical to rule out common experimental artifacts that can mimic or exacerbate compound-induced cytotoxicity. This section guides you through a self-validating workflow to confirm the reliability of your initial observations.

FAQ 1: My cell viability has dropped significantly after treatment. How do I know if it's the compound itself or my experimental setup?

This is the most crucial first question. An apparent cytotoxic effect can often be traced back to issues with compound solubility, the vehicle used for delivery, or the health of the cells.

Causality: If a compound precipitates out of solution, it can cause physical stress to cells or lead to inconsistent concentrations across the culture plate. Similarly, high concentrations of solvents like DMSO are inherently toxic to most cell lines.[1]

Troubleshooting Workflow:

  • Visual Inspection for Precipitation: After adding the compound to your culture medium, inspect the wells under a microscope. Look for crystals or amorphous precipitates. Check this at the beginning and end of your incubation period.

  • Solvent Toxicity Control: Run a parallel experiment treating cells with the vehicle (e.g., DMSO) alone. The concentrations of the vehicle must match the highest concentration used in your compound-treated groups.[2]

  • Assess Cell Health: Ensure your cells are in the logarithmic growth phase and are of a low passage number.[3] High passage numbers can lead to phenotypic drift and altered sensitivity.

Protocol 1: Validating Compound Solubility and Vehicle Toxicity

Objective: To determine the solubility limit of this compound in the final culture medium and to establish a non-toxic working concentration for the vehicle.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, sterile-filtered)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • Microplate reader (for absorbance/turbidity)

  • Phase-contrast microscope

Steps:

  • Prepare Serial Dilutions: Prepare a 100x stock solution of your compound in 100% DMSO. Create serial dilutions of this stock in DMSO.

  • Medium Admixture: Add 1 µL of each DMSO dilution to 99 µL of pre-warmed complete culture medium in a 96-well plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.

  • Turbidity Measurement: Immediately after mixing, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the medium-only control indicates precipitation.

  • Microscopic Examination: Visually inspect each well for precipitates.

  • Vehicle Toxicity Titration: In a separate plate with seeded cells, treat with a range of vehicle concentrations (e.g., 0.1% to 2% DMSO) for the intended duration of your experiment.

  • Viability Assay: Perform a standard viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration of the vehicle that does not impact cell viability. This is your maximum allowable vehicle concentration.

Data Interpretation:

Compound Conc. (µM)Final DMSO (%)Absorbance @ 600nmMicroscopic ObservationRecommendation
1001.0%0.350Heavy PrecipitationDo not use.
500.5%0.150Minor PrecipitationUse with caution.
250.25%0.055Clear SolutionSolubility Limit
100.1%0.051Clear SolutionSafe to use.
Vehicle Control1.0%0.050Clear Solution-

Table 1: Example data for determining the aqueous solubility limit of a test compound.

Part 2: Investigating the Mechanism of Cytotoxicity

Once you have confirmed that the observed toxicity is a genuine effect of the compound, the next step is to understand the underlying mechanism. Based on its chemical structure—a halogenated aromatic benzoic acid derivative[4]—two primary mechanisms are plausible: induction of apoptosis and oxidative stress.

FAQ 2: How can I determine if the cells are dying via apoptosis?

Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. It involves the activation of a specific cascade of enzymes called caspases.[5] Benzoic acid derivatives have been shown to induce apoptosis via caspase activation.[6][7]

Recommended Assays:

  • Caspase-3/7 Activation Assay: This is a direct measure of apoptotic pathway activation. Many commercial kits provide a luminescent or fluorescent readout.

  • Annexin V Staining: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. Co-staining with a viability dye like propidium iodide (PI) can distinguish between apoptotic and necrotic cells.[8]

dot

Apoptosis_Pathway Compound 2-Chloro-5-pyrrol-1-yl- benzoic acid Cell Target Cell Compound->Cell Stress Cellular Stress (e.g., Oxidative) Cell->Stress Potential Mechanism Bax Bax Activation Stress->Bax Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3/7 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by the test compound.

FAQ 3: Could the chloro-aromatic structure be causing oxidative stress?

Yes. Halo-aromatic compounds can be metabolized into reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative stress.[9] This stress can damage lipids, proteins, and DNA, ultimately triggering cell death.[10][11][12]

Recommended Assays:

  • Cellular ROS Detection: Use cell-permeable dyes like DCFDA (H2DCFDA) or CellROX® Green, which fluoresce upon oxidation by ROS. This can be measured using a plate reader or flow cytometry.

  • Glutathione (GSH) Assay: GSH is a major intracellular antioxidant. A decrease in the ratio of reduced GSH to oxidized glutathione (GSSG) is a hallmark of oxidative stress.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Production

Objective: To quantify intracellular ROS levels following compound treatment.

Materials:

  • H2DCFDA or other suitable ROS detection reagent

  • Cells seeded in a black, clear-bottom 96-well plate

  • Positive control (e.g., H₂O₂ or pyocyanin)

  • Fluorescence microplate reader or flow cytometer

Steps:

  • Cell Seeding: Seed cells and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for a relevant time period (e.g., 1, 6, 24 hours). Include vehicle and positive controls.

  • Dye Loading: Remove the treatment medium and wash cells gently with warm PBS. Add the ROS detection reagent diluted in PBS or serum-free medium and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C, protected from light).

  • Measurement: Wash the cells again to remove excess dye. Add back PBS or medium and immediately measure the fluorescence (e.g., Ex/Em = 495/529 nm for DCFDA).

  • Data Analysis: Normalize the fluorescence signal of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Part 3: Advanced Mitigation Strategies

If the cytotoxicity is confirmed to be a real, on-target effect, several strategies can be employed to mitigate it, allowing for the study of other biological activities of the compound at non-toxic concentrations.

FAQ 4: Can changing the formulation help reduce cytotoxicity?

Absolutely. Formulation is key to improving the therapeutic index of many compounds. The goal is to improve solubility and stability, potentially reducing the concentration needed for efficacy or shielding the cell from direct harsh effects.

Strategies:

  • Use of Excipients: Pharmaceutical excipients can be used to improve solubility and reduce toxicity. Cyclodextrins, for example, can encapsulate hydrophobic compounds, increasing their aqueous solubility and potentially reducing off-target membrane interactions.[13][14][15]

  • Co-Solvent Systems: While DMSO is common, exploring other co-solvents like ethanol or PEG-400 (at low, non-toxic concentrations) might alter the compound's presentation to the cells. Always validate vehicle toxicity.

FAQ 5: If the compound induces oxidative stress, can I use an antioxidant to rescue the cells?

Yes, this is a classic mechanistic experiment. If cytotoxicity is indeed mediated by ROS, co-treatment with an antioxidant should rescue the cells.

Causality: Antioxidants like N-acetylcysteine (NAC) act as ROS scavengers.[16] By neutralizing the ROS generated by the compound, NAC can prevent the downstream cellular damage that leads to cell death. A successful rescue provides strong evidence that oxidative stress is the primary cytotoxic mechanism.

dot

Mitigation_Workflow cluster_problem Problem Identification cluster_validation Initial Validation cluster_mechanism Mechanism Investigation cluster_mitigation Mitigation Strategy Observed_Tox Observed Cytotoxicity Solubility Check Solubility & Precipitation [Protocol 1] Observed_Tox->Solubility Vehicle_Tox Check Vehicle Toxicity [Protocol 1] Observed_Tox->Vehicle_Tox Apoptosis_Assay Test for Apoptosis (Caspase, Annexin V) Solubility->Apoptosis_Assay If Real Vehicle_Tox->Apoptosis_Assay If Real ROS_Assay Test for Oxidative Stress (ROS, GSH) [Protocol 2] Apoptosis_Assay->ROS_Assay Formulation Optimize Formulation (e.g., Excipients) ROS_Assay->Formulation Mitigate Antioxidant Co-treat with Antioxidant (e.g., N-acetylcysteine) ROS_Assay->Antioxidant Mitigate

Caption: A logical workflow for troubleshooting and mitigating cytotoxicity.

References

Technical Support Center: Strategies to Reduce Impurities in 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-pyrrol-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures. The following question-and-answer format directly addresses specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities I should expect?

A1: The most prevalent and efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of 2-chloro-5-aminobenzoic acid with a 1,4-dicarbonyl compound, typically 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1][2]

Based on this synthetic pathway, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2-chloro-5-aminobenzoic acid

    • 2,5-dimethoxytetrahydrofuran (or its hydrolyzed form, succinaldehyde)

  • Process-Related Impurities:

    • Furan byproduct (2-Chloro-5-(furan-1-yl)benzoic acid): This is a common side product in Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[3][4]

    • Incompletely cyclized intermediates: Hemiaminals or enamines that have not fully dehydrated to form the aromatic pyrrole ring.[4]

  • Residual Reagents and Solvents:

    • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)

    • Reaction solvent (e.g., ethanol, acetic acid)

Below is a workflow diagram illustrating the synthesis and the emergence of potential impurities.

cluster_reactants Starting Materials cluster_reaction Paal-Knorr Synthesis cluster_products Products & Impurities A 2-Chloro-5-aminobenzoic acid D Reaction Mixture A->D B 2,5-Dimethoxytetrahydrofuran B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Crude this compound D->E F Unreacted Starting Materials D->F G Furan Byproduct D->G H Incomplete Cyclization Products D->H I Residual Solvents/Catalyst D->I start Low Yield of Product check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials (Recrystallization/Distillation) check_purity->purify_sm Impurities Detected check_ph Analyze Reaction pH check_purity->check_ph Purity Confirmed purify_sm->check_ph adjust_ph Adjust pH to 4-6 (e.g., use acetic acid) check_ph->adjust_ph pH < 3 optimize_temp_time Optimize Temperature and Time (Monitor by TLC) check_ph->optimize_temp_time pH is Optimal adjust_ph->optimize_temp_time consider_catalyst Consider a Milder Catalyst optimize_temp_time->consider_catalyst success Improved Yield consider_catalyst->success

References

Validation & Comparative

Confirming the structure of synthesized 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of Synthesized 2-Chloro-5-pyrrol-1-yl-benzoic acid

For researchers engaged in medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. This guide provides a comprehensive, multi-technique approach to validating the chemical structure of this compound (C₁₁H₈ClNO₂), a compound of interest for its potential applications in novel therapeutics.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing a self-validating system where data from orthogonal techniques converge to provide an unshakeable structural proof.

The Analytical Imperative: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively prove the structure of a novel compound. A robust characterization relies on the integration of data from multiple spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement ensures the highest degree of confidence. Our workflow is designed to be a self-validating loop, where the hypothesis generated from one technique is tested and confirmed by another.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structural Confirmation cluster_3 Data Integration & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Provides skeletal framework & connectivity Purification->NMR Sample Submission MS Mass Spectrometry (ESI, HRMS) Confirms molecular weight & formula Purification->MS Sample Submission IR IR Spectroscopy (FTIR-ATR) Identifies key functional groups Purification->IR Sample Submission Data_Integration Cross-Validation of Data Does MS match formula from NMR? Do IR bands match functional groups in NMR? NMR->Data_Integration MS->Data_Integration IR->Data_Integration XRay Single Crystal X-Ray Diffraction Provides absolute 3D structure Final_Confirmation Structure Confirmed XRay->Final_Confirmation Structure_Hypothesis Proposed Structure Data_Integration->Structure_Hypothesis Structure_Hypothesis->XRay For Unambiguous Proof Structure_Hypothesis->Final_Confirmation

Caption: Overall workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality of Solvent Choice: The choice of deuterated solvent is critical. While CDCl₃ is common, its ability to exchange with the acidic proton can sometimes broaden or obscure the COOH signal. DMSO-d₆ is often superior for carboxylic acids as it fully solubilizes the compound and the acidic proton typically appears as a distinct, albeit broad, singlet at a high chemical shift (>12 ppm), confirming its presence.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12.0Broad Singlet1HAcidic proton, position is concentration and solvent dependent.
Benzoic H-6~7.9 - 8.1Doublet1HOrtho to the COOH group, deshielded.
Benzoic H-4~7.7 - 7.9Doublet of Doublets1HMeta to COOH, ortho to Cl and Pyrrole.
Benzoic H-3~7.6 - 7.8Doublet1HOrtho to the Cl group.
Pyrrole H-α (2', 5')~7.4 - 7.6Triplet (or Multiplet)2HProtons adjacent to the nitrogen atom.
Pyrrole H-β (3', 4')~6.2 - 6.4Triplet (or Multiplet)2HProtons β to the nitrogen atom.

Note: The aromatic region (7.6-8.1 ppm) will likely be a complex, overlapping system. 2D NMR techniques like COSY are invaluable for definitively assigning these correlations.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)165 - 170Characteristic chemical shift for a carboxylic acid carbonyl carbon.
Aromatic C-Cl135 - 140Quaternary carbon attached to the electron-withdrawing chlorine.
Aromatic C-Pyrrole138 - 142Quaternary carbon attached to the pyrrole nitrogen.
Aromatic C-H120 - 135Aromatic carbons bearing hydrogen atoms.
Aromatic C-COOH130 - 135Quaternary carbon to which the carboxylic acid is attached.
Pyrrole C-α118 - 122Pyrrole carbons adjacent to the nitrogen.
Pyrrole C-β110 - 114Pyrrole carbons β to the nitrogen.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical validation point. High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the elemental composition.

Causality of Ionization Method: Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule. In negative ion mode (ESI-), it will readily deprotonate the carboxylic acid to yield a prominent [M-H]⁻ ion. This is often cleaner and more direct than positive ion mode for acidic compounds.[1]

  • Molecular Formula: C₁₁H₈ClNO₂[2]

  • Monoisotopic Mass: 221.0244 Da[2]

  • Expected HRMS (ESI-) Result: An observed m/z of 220.0171 ± 5 ppm for [C₁₁H₇ClNO₂]⁻.

Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic losses can be observed, further corroborating the structure. Common fragments for benzoic acids include the loss of the carboxyl group.[3]

  • [M-H]⁻: m/z 220.0

  • [M-H-CO₂]⁻: m/z 176.0 (corresponding to the loss of carbon dioxide from the carboxylate)

G cluster_0 Data Integration Logic NMR NMR Data (¹H, ¹³C) Establishes C-H Framework Implies Formula: C₁₁H₈NO₂ + Cl Proposed_Structure Proposed Structure: 2-Chloro-5-pyrrol-1-yl -benzoic acid NMR->Proposed_Structure Connectivity MS HRMS Data Provides Exact Mass Confirms Formula: C₁₁H₈ClNO₂ MS->Proposed_Structure Molecular Formula IR FTIR Data Identifies Functional Groups (-COOH, Ar-H, C-Cl) IR->Proposed_Structure Functional Groups Validation Convergent Validation Proposed_Structure->Validation

Caption: Integration of spectroscopic data for validation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most telling signals will be from the carboxylic acid moiety.

Causality of Sampling Method: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets or Nujol mulls. It requires minimal sample preparation and provides high-quality spectra of solid powders.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch (Carboxylic Acid)2500 - 3300Very BroadHighly characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4]
C-H Stretch (Aromatic/Pyrrole)3000 - 3100Sharp, MediumConfirms the presence of aromatic C-H bonds.
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, SharpConfirms the conjugated carboxylic acid carbonyl group.[4][5]
C=C Stretch (Aromatic/Pyrrole)1450 - 1600Multiple, Medium-StrongAromatic ring skeletal vibrations.
C-O Stretch (Carboxylic Acid)1210 - 1320StrongCorroborates the carboxylic acid functional group.[4]
C-Cl Stretch700 - 800Medium-StrongFound in the fingerprint region, indicative of the C-Cl bond.

The presence of the extremely broad O-H stretch and the strong carbonyl absorption around 1700 cm⁻¹ is a powerful confirmation of the carboxylic acid functional group.

X-Ray Crystallography: The Unambiguous Proof

When all spectroscopic data point to the proposed structure, single-crystal X-ray diffraction provides the final, definitive proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the constitution and connectivity but also the conformation and intermolecular interactions, such as the classic carboxylic acid hydrogen-bonded dimers.[6]

The primary challenge is often experimental: growing diffraction-quality single crystals. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone/hexane) is a common starting point.[7][8]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry this compound into a clean vial.

  • Solvation: Add approximately 0.6 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra on a ≥400 MHz spectrometer.[9] Ensure a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Create a dilute solution (~1-10 µg/mL) from the stock solution using a 50:50 mixture of acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer operating in negative ion mode.

  • Data Processing: Calibrate the resulting spectrum against a known standard to ensure high mass accuracy. Compare the observed exact mass of the [M-H]⁻ ion to the theoretical mass.

Protocol 3: FTIR-ATR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder (a few milligrams) onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

By systematically applying these orthogonal analytical techniques and ensuring the convergence of all collected data, researchers can confirm the structure of synthesized this compound with the highest degree of scientific rigor.

References

A Comparative Guide to Validating the Biological Activity of 2-Chloro-5-pyrrol-1-yl-benzoic acid in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the biological activity of the novel compound, 2-Chloro-5-pyrrol-1-yl-benzoic acid. We will explore its potential as an anti-inflammatory agent, comparing its efficacy to established alternatives through a series of robust in vitro cellular assays.

Introduction: The Rationale for Investigating this compound

This compound is a synthetic organic compound with a structural resemblance to known anti-inflammatory and analgesic agents.[1][2][3] Derivatives of benzoic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The core structure, featuring a benzoic acid moiety, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[7]

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[8][9][10] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its levels significantly increase during inflammation.[11] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][10][12] Given its chemical structure, it is hypothesized that this compound may act as a selective COX-2 inhibitor.

This guide will outline a systematic approach to:

  • Determine the cytotoxic profile of this compound in relevant cell lines.

  • Evaluate its anti-inflammatory activity by measuring key inflammatory markers.

  • Assess its selectivity for COX-2 over COX-1.

  • Compare its performance against well-characterized COX-2 inhibitors.

Experimental Design: A Multi-faceted Approach to Validation

A thorough validation of this compound requires a multi-pronged approach, utilizing a panel of cell lines and a variety of assays to build a comprehensive activity profile.

Cell Line Selection: Modeling Inflammation and Cancer

The choice of cell lines is critical for obtaining biologically relevant data. We recommend a panel that includes:

  • RAW 264.7 (Murine Macrophage-like cell line): A widely used model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the upregulation of COX-2 and the production of pro-inflammatory mediators.[13]

  • HT-29 (Human Colorectal Adenocarcinoma cell line): This cell line is known to express high levels of COX-2, making it a suitable model for investigating the anti-proliferative effects of COX-2 inhibitors in a cancer context.[14]

  • MCF-7 (Human Breast Adenocarcinoma cell line): Another cancer cell line where COX-2 expression has been implicated in tumorigenesis.[15][16]

  • A549 (Human Lung Carcinoma cell line): This cell line can also be used to assess the anti-cancer potential of COX-2 inhibitors.[15]

  • HEK293 (Human Embryonic Kidney 293 cell line): A versatile cell line that can be used for reporter gene assays to study the effect of the compound on specific signaling pathways, such as NF-κB.[17]

Workflow for Validating Biological Activity

The following diagram outlines the general workflow for validating the biological activity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis Cytotoxicity Cytotoxicity Assessment (MTT Assay) AntiInflammatory Anti-inflammatory Screening (Nitric Oxide Assay) Cytotoxicity->AntiInflammatory COX_Selectivity COX-1 vs. COX-2 Selectivity (Enzyme Inhibition Assay) AntiInflammatory->COX_Selectivity Cytokine_Analysis Cytokine Profiling (ELISA) COX_Selectivity->Cytokine_Analysis NFkB_Activity NF-κB Pathway Analysis (Reporter Assay) Cytokine_Analysis->NFkB_Activity Comparison Comparison with Known COX-2 Inhibitors NFkB_Activity->Comparison

Caption: A streamlined workflow for the validation of this compound.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in a suitable solvent (e.g., DMSO) and then dilute in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Principle: In inflammatory conditions, macrophages produce nitric oxide (NO). The amount of NO can be quantified using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite using a standard curve of sodium nitrite.

COX-1/COX-2 Selectivity Assay

Principle: This assay measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. Commercially available kits can be used for this purpose.[11][18][19][20]

Protocol (General Outline):

  • Prepare a reaction mixture containing the COX-1 or COX-2 enzyme, heme, and a suitable buffer.

  • Add various concentrations of this compound or a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • The product of the reaction (e.g., Prostaglandin G2) is detected using a colorimetric or fluorometric probe provided in the kit.

  • Measure the signal using a plate reader.

  • Calculate the IC50 values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

  • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

Cytokine Profiling (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by cells.

Protocol:

  • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO assay protocol.

  • Collect the cell culture supernatant after 24 hours.

  • Use commercially available ELISA kits for TNF-α and IL-6 to measure the cytokine concentrations in the supernatant according to the manufacturer's instructions.

  • Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

NF-κB Signaling Pathway Analysis (Reporter Assay)

Principle: The NF-κB signaling pathway is a key regulator of inflammation.[13] A reporter gene assay can be used to measure the activation of this pathway.

Protocol:

  • Transfect HEK293 cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

  • After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Data Presentation and Comparison

The results of these experiments should be presented in a clear and concise manner to facilitate comparison.

Table 1: Cytotoxicity of this compound (IC50 in µM)
Cell Line24 hours48 hours72 hours
RAW 264.7>10085.265.7
HT-29>10092.178.3
MCF-7>100>10095.4
A549>100>100>100
HEK293>100>100>100
Table 2: Anti-inflammatory Activity and COX Selectivity
CompoundNO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 12.5 15.8 18.2 >100 0.8 >125
Celecoxib (Reference)10.211.514.115.20.05304
Ibuprofen (Non-selective)25.630.135.45.310.70.5

Mechanistic Insights: The COX-2/NF-κB Signaling Axis

The anti-inflammatory effects of many compounds are mediated through the inhibition of the COX-2 and NF-κB signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_Gene COX-2 Gene NFkB->COX2_Gene activates transcription Cytokine_Genes Cytokine Genes (TNF-α, IL-6) NFkB->Cytokine_Genes activates transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein translation Inflammation Inflammation Cytokine_Genes->Inflammation promote Prostaglandins Prostaglandins COX2_Protein->Prostaglandins synthesizes Prostaglandins->Inflammation Test_Compound 2-Chloro-5-pyrrol-1-yl- benzoic acid Test_Compound->IKK may inhibit Test_Compound->COX2_Protein inhibits

Caption: A simplified diagram of the inflammatory signaling pathway and potential points of inhibition.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for validating the biological activity of this compound. The hypothetical data presented suggests that this compound is a potent and selective COX-2 inhibitor with promising anti-inflammatory properties.

Further studies should focus on:

  • In vivo efficacy: Evaluating the compound's anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats.[7]

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By following this comprehensive validation process, researchers can confidently assess the therapeutic potential of this compound and its analogs, paving the way for the development of new and effective anti-inflammatory drugs.

References

Cross-Validation of 2-Chloro-5-pyrrol-1-yl-benzoic acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison of experimental strategies to elucidate and cross-validate the mechanism of action for the novel compound, 2-Chloro-5-pyrrol-1-yl-benzoic acid. While public domain data on the specific biological activities of this compound is limited[1][2], its structural motifs—a halogenated benzoic acid and a pyrrole ring—are present in compounds with known antibacterial and anticancer activities[3][4][5]. This guide will, therefore, serve as a comprehensive roadmap for investigating its potential therapeutic mechanisms, using a combination of target-based and phenotypic approaches.

Initial Hypothesis Generation: Leveraging Structural Analogs

Given the absence of established biological targets for this compound, a logical starting point is to formulate hypotheses based on the known activities of structurally related compounds. The pyrrole moiety is a core component of various natural and synthetic compounds with diverse pharmacological effects, including antibacterial and anti-inflammatory properties[3][6]. Similarly, substituted benzoic acid derivatives have been explored as anticancer agents and enzyme inhibitors[4][7].

Hypothetical Mechanisms of Action for Investigation:

  • Enzyme Inhibition: The compound may act as a competitive or non-competitive inhibitor of key metabolic or signaling enzymes.[8][9]

  • Disruption of Signal Transduction Pathways: It could modulate cellular signaling cascades involved in proliferation, inflammation, or apoptosis.[10]

  • Antimicrobial Activity: The compound might interfere with essential bacterial processes, such as cell wall synthesis or DNA replication.

This guide will focus on validating the first two hypothetical mechanisms through a series of cross-validation experiments.

Target Deconvolution: Identifying Molecular Partners

Target deconvolution is the process of identifying the specific molecular targets with which a small molecule interacts to elicit a phenotypic response.[11][12][13] This is a crucial step in understanding a drug's mechanism of action and potential off-target effects.[12]

Affinity Chromatography-Mass Spectrometry

This technique is a cornerstone of target identification, allowing for the isolation of proteins that bind to the compound of interest.[13][14]

Experimental Workflow:

cluster_prep Preparation cluster_binding Binding and Elution cluster_analysis Analysis A Immobilize this compound onto a solid support (e.g., agarose beads). C Incubate the immobilized compound with the cell lysate. A->C B Prepare cell lysate from a relevant cell line (e.g., cancer cell line). B->C D Wash away non-specifically bound proteins. C->D E Elute specifically bound proteins. D->E F Separate eluted proteins by SDS-PAGE. E->F G Identify proteins by mass spectrometry (e.g., LC-MS/MS). F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

  • Immobilization: Covalently link this compound to activated agarose beads. A linker arm may be necessary to ensure the binding site of the compound remains accessible.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) and prepare a native protein lysate.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Perform a series of stringent washes with buffers of increasing salt concentration to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands using mass spectrometry.

Protein Microarrays

Protein microarrays offer a high-throughput method to screen for interactions between a small molecule and a large number of purified proteins.[14]

Experimental Workflow:

A A protein microarray with thousands of purified proteins is fabricated. C Incubate the labeled compound with the protein microarray. A->C B Label this compound with a fluorescent tag. B->C D Wash away unbound compound. C->D E Detect fluorescent signals to identify protein-compound interactions. D->E

Caption: Protein Microarray Experimental Workflow.

Detailed Protocol:

  • Compound Labeling: Synthesize a fluorescently labeled version of this compound.

  • Array Incubation: Incubate the labeled compound with a commercially available protein microarray.

  • Washing: Wash the microarray to remove the unbound compound.

  • Detection: Scan the microarray using a fluorescent scanner to detect spots where the compound has bound to a protein.

  • Data Analysis: Analyze the signal intensity to identify high-affinity interactions.

Comparative Analysis of Target Deconvolution Methods:

Method Advantages Disadvantages Supporting Data
Affinity Chromatography-Mass Spectrometry Identifies targets in a native cellular context. Can uncover novel binding partners.Can be time-consuming. Prone to false positives from non-specific binding.A list of potential protein targets ranked by abundance and specificity.
Protein Microarrays High-throughput. Screens against thousands of purified proteins simultaneously.Proteins are not in their native conformation. May miss interactions that require co-factors.A list of direct protein binders with corresponding signal intensities.

Biochemical Assays: Validating Enzyme Inhibition

Once potential enzyme targets are identified, biochemical assays are essential to validate and characterize the inhibitory activity of this compound.[8][15]

Enzyme Inhibition Assays

These assays directly measure the effect of the compound on the catalytic activity of a purified enzyme.[16]

Experimental Workflow:

A Prepare a reaction mixture containing the purified enzyme, substrate, and buffer. B Add varying concentrations of this compound (and a known inhibitor as a positive control). A->B C Incubate the reaction for a defined period. B->C D Measure the rate of product formation (e.g., by spectrophotometry or fluorometry). C->D E Calculate IC50 and determine the mode of inhibition (e.g., competitive, non-competitive). D->E

Caption: Enzyme Inhibition Assay Workflow.

Detailed Protocol:

  • Reaction Setup: In a microplate, combine the purified target enzyme, its substrate, and an appropriate buffer.

  • Compound Addition: Add a serial dilution of this compound to the wells. Include a known inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Detection: Measure the product formation over time using a plate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., Lineweaver-Burk plots).[17]

Comparator Compounds:

  • Structural Analog (Inactive): A structurally similar compound with no pyrrole ring to assess the contribution of this moiety to the activity.

  • Known Inhibitor: A well-characterized inhibitor of the target enzyme to validate the assay.

Cell-Based Assays: Confirming Cellular Activity

Cell-based assays are critical for confirming that the observed biochemical activity translates into a functional effect in a cellular context.[18][19]

Cellular Pathway Analysis

These assays measure the modulation of specific signaling pathways within intact cells.[20][21]

Experimental Workflow:

A Culture cells and treat with varying concentrations of this compound. B Lyse the cells and perform Western blotting or ELISA for key signaling proteins (e.g., phosphorylated kinases). A->B C Alternatively, use a reporter gene assay to measure transcriptional activation of a downstream target. A->C D Quantify the changes in protein phosphorylation or reporter gene expression. B->D C->D

Caption: Cellular Pathway Analysis Workflow.

Detailed Protocol for Western Blotting:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a dose-response of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (and their phosphorylated forms) followed by secondary antibodies conjugated to a detectable enzyme.

  • Detection and Analysis: Visualize the protein bands and quantify the changes in protein levels or phosphorylation status.

Comparative Analysis of Validation Assays:

Assay Type Information Gained Considerations
Enzyme Inhibition Assays Direct evidence of target engagement and inhibition. Determination of IC50 and mode of inhibition.Requires purified, active enzyme. May not reflect the cellular environment.
Cellular Pathway Analysis Confirms target engagement in a cellular context. Provides insights into the downstream effects of target modulation.Can be influenced by off-target effects. Requires specific antibodies or reporter constructs.

Conclusion

The cross-validation of a novel compound's mechanism of action requires a multi-faceted approach that combines target identification with biochemical and cell-based validation. For a compound like this compound, where initial information is sparse, a systematic investigation beginning with hypothesis generation based on structural analogs is crucial. By employing the comparative experimental strategies outlined in this guide, researchers can build a robust data package that elucidates the compound's molecular mechanism, paving the way for further preclinical and clinical development.

References

A Researcher's Guide to Unveiling the Therapeutic Potential of 2-Chloro-5-pyrrol-1-yl-benzoic acid: A Strategy for Target Identification and Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel small molecule to a potential therapeutic is both exhilarating and methodical. The compound 2-Chloro-5-pyrrol-1-yl-benzoic acid, with its pyrrole and benzoic acid moieties, stands as a molecule of interest. While direct efficacy data for this specific compound is not yet prevalent in public literature, the chemical scaffolds it possesses have been associated with a range of biological activities, from anti-inflammatory to antimicrobial. This guide provides a comprehensive framework for the systematic evaluation of this compound, from initial target identification to a comparative analysis of its efficacy against established inhibitors.

Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a robust and self-validating dataset. We will explore the rationale behind experimental choices, provide detailed protocols, and offer a clear path for data interpretation and visualization.

Part 1: The Rationale for Investigation and a Proposed Screening Cascade

The chemical structure of this compound suggests several avenues for biological activity. Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antiviral, and anticancer properties.[1][2] Similarly, benzoic acid derivatives have been explored as inhibitors of various enzymes and signaling pathways.[3] This structural precedent provides a strong rationale for a targeted screening approach to elucidate the mechanism of action of this compound.

We propose a tiered screening cascade to efficiently identify the primary biological target(s) of this compound. This strategy begins with broad, pathway-focused assays and progresses to more specific, mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation & Secondary Assays cluster_2 Tier 3: Comparative Efficacy Analysis A This compound B COX-1/COX-2 Inhibition Assay A->B Primary Screening C NF-κB Reporter Assay A->C Primary Screening D Antibacterial Susceptibility Testing A->D Primary Screening E IC50 Determination for Active Hit(s) B->E If Active C->E If Active D->E If Active F Mechanism of Inhibition Studies (e.g., Enzyme Kinetics) E->F G Cell-Based Functional Assays F->G H Head-to-Head Comparison with Known Inhibitors G->H

Caption: A proposed screening workflow for this compound.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes.[4][5] Given the structural similarities of our compound to some NSAID classes, evaluating its effect on COX-1 and COX-2 is a logical starting point.

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening kit

    • This compound (test compound)

    • Known COX inhibitors (e.g., Aspirin, Celecoxib) as positive controls[6][7]

    • DMSO (vehicle)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the test compound and positive controls to the desired concentrations.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

    • Add the diluted test compound, positive controls, or vehicle (DMSO) to the wells.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 5 minutes at 37°C.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

    • Calculate the percent inhibition for each concentration of the test compound and positive controls.

Protocol 2: NF-κB Reporter Assay

Rationale: The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a target for many anti-inflammatory drugs.[8][9] This assay will determine if this compound affects this critical pathway.

Methodology:

  • Reagents and Materials:

    • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

    • Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation.

    • This compound.

    • Known NF-κB inhibitors (e.g., BAY 11-7085, Triptolide) as positive controls.[10]

    • Luciferase assay reagent.

    • 96-well cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or positive controls for 1 hour.

    • Stimulate the cells with TNF-α for 6-8 hours to induce NF-κB activation.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) and calculate the percent inhibition.

Protocol 3: Antibacterial Susceptibility Testing

Rationale: Pyrrole-containing compounds have demonstrated antibacterial activity, making this a crucial screening step.[11]

Methodology:

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton broth.

    • This compound.

    • Known antibiotics (e.g., Ciprofloxacin) as positive controls.

    • 96-well plates.

    • Incubator.

  • Procedure (Broth Microdilution Method):

    • Prepare a twofold serial dilution of the test compound and positive controls in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Visualizing the NF-κB Signaling Pathway

Should the NF-κB reporter assay yield a positive result, understanding the pathway is crucial for designing follow-up experiments.

Caption: The canonical NF-κB signaling pathway activated by TNF-α.

Part 4: Data Presentation for Comparative Efficacy

Upon identification of a validated target, a direct comparison with known inhibitors is warranted. The following table provides a template for summarizing the key efficacy parameters.

CompoundTargetIC50 (µM)Ki (µM)Cellular Potency (EC50, µM)Selectivity (Target vs. Off-target)
This compound Identified TargetExperimental ValueExperimental ValueExperimental ValueExperimental Value
Known Inhibitor 1 Identified TargetLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Known Inhibitor 2 Identified TargetLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion

This guide provides a strategic and experimentally sound approach to characterizing the biological activity of this compound. By employing a tiered screening cascade, researchers can efficiently identify its molecular target(s). Subsequent detailed mechanistic and comparative studies will then elucidate its therapeutic potential relative to established inhibitors. This systematic process of inquiry is fundamental to the advancement of novel compounds from the laboratory to potential clinical applications.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of the synthesis, purification, and characterization of 2-Chloro-5-pyrrol-1-yl-benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the critical parameters that govern experimental reproducibility and compare its profile with relevant alternatives, supported by detailed protocols and data.

Introduction: The Significance of Pyrrole-Containing Scaffolds

Pyrrole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The unique electronic properties of the pyrrole ring allow for diverse biological interactions, making it a valuable building block in drug design. This compound, with its combination of a halogenated benzoic acid and a pyrrole moiety, presents an interesting candidate for further investigation, potentially as a kinase inhibitor or an antibacterial agent.[3][4][5]

However, the synthesis and handling of such compounds can be fraught with challenges that impact reproducibility. This guide aims to provide a comprehensive framework for achieving consistent and reliable results in experiments involving this compound.

Synthesis of this compound: A Focus on the Paal-Knorr Reaction

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6] In the case of this compound, the logical starting materials are 2-chloro-5-aminobenzoic acid and a suitable 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde.

Experimental Workflow: Synthesis via Paal-Knorr Reaction

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocol

This protocol is based on established Paal-Knorr methodologies and is designed to maximize yield and purity.[6][7]

Materials:

  • 2-chloro-5-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid (solvent and catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-aminobenzoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Purification and Characterization: Ensuring Reproducibility

The purity of the final compound is critical for the reproducibility of subsequent experiments. Impurities can lead to inconsistent biological activity or interfere with analytical measurements.

Purification Protocol

Recrystallization is a highly effective method for purifying solid organic compounds.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Characterization Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Expected Results for this compound Reference Data for Similar Compounds
¹H NMR Aromatic protons in the benzoic acid and pyrrole rings, and a carboxylic acid proton.For 2-Chlorobenzoic acid in CDCl₃: δ 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H).[8] For 2-Chloro-5-nitrobenzoic acid, characteristic shifts for the aromatic protons are also observed.[9]
¹³C NMR Carbon signals for the aromatic rings, the carboxylic acid, and the pyrrole ring.For 2-Chlorobenzoic acid in CDCl₃: δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75.[8]
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C-Cl, and C-N bonds.-
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ).[10][11]-

Challenges to Reproducibility and Mitigation Strategies

Several factors can influence the reproducibility of experiments involving this compound.

Side Reactions in Paal-Knorr Synthesis

The primary side reaction in the Paal-Knorr synthesis is the formation of furan by-products from the 1,4-dicarbonyl compound, especially under strongly acidic conditions. Using a milder acidic catalyst like saccharin or performing the reaction in water with a Lewis acid catalyst can minimize this.[6]

Purity of Starting Materials

The purity of the starting 2-chloro-5-aminobenzoic acid is crucial. Impurities from its synthesis (e.g., isomers from the nitration of o-chlorobenzoic acid) can carry through to the final product.[12] It is advisable to purify the starting amine by recrystallization before use.

Product Stability and Polymerization

A significant concern for reproducibility is the potential for N-substituted pyrroles to polymerize. It has been reported that derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid can spontaneously form polymers, which can lead to inconsistent biological activity.[13]

Mitigation Strategies:

  • Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Solution Stability: Prepare solutions fresh for each experiment and avoid prolonged storage, especially in the presence of light or acid.

Comparative Analysis with Alternative Compounds

The utility of this compound can be best understood by comparing it to alternative compounds with similar potential applications, such as in kinase inhibition.

Alternative Kinase Inhibitor Scaffolds
Compound/Scaffold Key Structural Features Reported Activity/Target Potential Advantages Potential Disadvantages
This compound Pyrrole, Chlorinated Benzoic AcidPotential kinase inhibitorSimple synthesisPotential for polymerization, limited published data
4-(thiazol-5-yl)benzoic acid derivatives Thiazole, Benzoic AcidPotent Protein Kinase CK2 inhibitors (IC₅₀ in the low nM range).[5]High potency, well-characterized SARMore complex synthesis
2-(aminopyrimidinyl)thiazole-5-carboxamides (e.g., Dasatinib) Thiazole, Pyrimidine, CarboxamideDual Src/Abl kinase inhibitor, potent antitumor activity.[14]High potency, clinically approved drugComplex multi-step synthesis
Discussion

While this compound offers a synthetically accessible scaffold, its biological activity and potential liabilities are not as well-documented as other kinase inhibitor classes. For instance, the 4-(thiazol-5-yl)benzoic acid scaffold has demonstrated high potency against Protein Kinase CK2, with extensive structure-activity relationship (SAR) studies available.[5] Similarly, compounds like Dasatinib, which feature a more complex heterocyclic system, are established, potent, and orally active kinase inhibitors.[14]

The primary advantage of this compound lies in its straightforward synthesis, making it a potentially attractive starting point for library synthesis in early-stage drug discovery. However, researchers must be vigilant about the potential for polymerization, which could lead to misleading biological data.

Conclusion and Future Directions

Achieving reproducible experimental results with this compound is contingent upon a well-controlled synthesis, rigorous purification, and thorough characterization. The Paal-Knorr reaction provides a direct route to this compound, but careful optimization is required to minimize side reactions. The potential for product instability and polymerization is a key concern that must be addressed through proper handling and storage.

Compared to more established kinase inhibitor scaffolds, this compound is less characterized. Future work should focus on a systematic evaluation of its biological activity against a panel of kinases, alongside studies to better understand its stability and aggregation properties. This will be crucial in determining its true potential as a valuable tool in drug discovery and development.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Chloro-5-pyrrol-1-yl-benzoic acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-Chloro-5-pyrrol-1-yl-benzoic acid is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall safety profile of a potential therapeutic agent. This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized or procured batch of this compound against commercially available standards. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a clear comparison of the data.

The Significance of Purity for this compound

This compound is a substituted benzoic acid derivative containing a pyrrole moiety. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active compounds. The purity of this compound is critical as impurities can arise from the synthetic route and may include unreacted starting materials, byproducts, or residual catalysts. Common synthetic strategies to form the crucial C-N bond between the phenyl and pyrrole rings include the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2][3][4][5][6][7][8][9][10] Consequently, potential impurities could be residual 2-chloro-5-halobenzoic acid, pyrrole, and trace amounts of copper or palladium.

This guide will focus on a multi-pronged analytical approach to provide a holistic purity assessment, encompassing chromatographic and spectroscopic techniques.

Experimental Design for Purity Benchmarking

A robust purity assessment relies on orthogonal analytical methods, each providing a different perspective on the sample's composition. Our approach will utilize:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for quantifying the main component and detecting non-volatile impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[11][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation and can be used for quantitative purity determination (qNMR) against a certified standard.[11][16][17][18][19][20]

The following diagram illustrates the workflow for this comprehensive purity assessment.

Caption: Workflow for purity benchmarking.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a validated procedure for a structurally related pyrrole-containing carboxylic acid and is designed to provide excellent separation of the main compound from potential impurities.[21][22]

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). A similar method for a related compound used an isocratic mobile phase of Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v).[21][22]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the test sample and each commercial standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL in the same diluent.

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution to ensure the system is performing adequately. Key parameters to assess include:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0%.

These parameters are in line with guidelines from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[2][22]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is designed to detect and identify any residual volatile organic compounds from the synthesis and purification process, adhering to the principles outlined in regulatory guidelines.[14][15]

Instrumentation:

  • GC-MS system with a headspace autosampler.

GC-MS Conditions:

  • Column: A low-polarity column suitable for residual solvent analysis (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the test sample and each commercial standard into separate headspace vials.

  • Add 1 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analysis.

  • Seal the vials and incubate at 80 °C for 20 minutes before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR provides an unparalleled level of detail regarding the molecular structure and can be used to identify and quantify impurities.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the test sample and each commercial standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid or dimethyl sulfone) of known purity should be accurately weighed and added to the sample. NIST provides primary standards for qNMR, such as benzoic acid.[17]

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe the signals for all hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration values will confirm the structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the signals for all unique carbon atoms.

  • 2D NMR (COSY, HSQC): If necessary, these experiments can be performed to further confirm the connectivity of atoms within the molecule.

The following diagram illustrates the relationship between the structure of this compound and its expected ¹H NMR signals.

Caption: Correlation of structure to ¹H NMR signals.

Comparative Data Analysis

The data obtained from the above experiments should be compiled into clear, comparative tables.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Peak AreaPurity (%)
Test Sample tRATestPTest
Commercial Standard A tRAStd APStd A
Commercial Standard B tRAStd BPStd B

Purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Table 2: Impurity Profile Comparison

ImpurityTest Sample (%)Commercial Standard A (%)Commercial Standard B (%)
Impurity 1 (e.g., Starting Material) I1TestI1Std AI1Std A
Impurity 2 (e.g., Byproduct) I2TestI2Std AI2Std B
Total Impurities ΣITestΣIStd AΣIStd B

Table 3: Residual Solvent Analysis (GC-MS)

SolventTest Sample (ppm)Commercial Standard A (ppm)Commercial Standard B (ppm)
Solvent 1 (e.g., Toluene) S1TestS1Std AS1Std A
Solvent 2 (e.g., DMF) S2TestS2Std AS2Std B

Conclusion

This comprehensive guide provides a robust framework for the purity assessment of this compound. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can obtain a detailed understanding of the purity profile of their material and benchmark it against commercially available standards. The provided protocols, grounded in established pharmacopeial and regulatory guidelines, ensure the generation of reliable and defensible data, which is crucial for advancing research and drug development programs.

References

A Comparative Guide to Orthogonal Assays for Confirming the Anti-inflammatory Effects of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the initial identification of a bioactive compound is but the first step in a rigorous journey of validation. For a molecule like 2-Chloro-5-pyrrol-1-yl-benzoic acid, which is noted as a potential intermediate for anti-inflammatory drugs[1], it is crucial to move beyond theoretical potential to concrete, reproducible evidence of its biological effects. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for employing orthogonal assays to confirm and characterize the anti-inflammatory properties of this compound.

The principle of orthogonal validation is fundamental to building a robust data package for any potential therapeutic agent.[2][3] An initial positive result in a primary screen can be misleading due to a variety of artifacts, including off-target effects or interference with the assay technology itself.[3][4] By employing multiple, distinct assay methodologies that interrogate the same biological pathway through different lenses, we can significantly increase confidence in the observed effects and gain deeper insights into the compound's mechanism of action.[2][5]

This guide will focus on two distinct, yet interconnected, pillars of the inflammatory response: the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the production of Prostaglandin E2 (PGE2), a key inflammatory mediator.[6][7] We will explore two orthogonal assays to investigate the potential of this compound to modulate these pathways.

The Inflammatory Cascade: A Tale of Two Pathways

Inflammation is a complex biological response to harmful stimuli.[7] Two central pathways in this response are the NF-κB signaling cascade and the cyclooxygenase (COX) pathway. The NF-κB pathway is a master regulator of pro-inflammatory gene expression.[6][8] In resting cells, NF-κB is held inactive in the cytoplasm.[8] Upon stimulation by inflammatory signals, a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus, where it drives the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like COX-2.[6][8]

COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, potent lipid mediators of inflammation.[9][10] Specifically, COX-2 converts arachidonic acid into prostaglandin H2, which is then further metabolized to various prostaglandins, including PGE2.[11] PGE2 is a key player in mediating the classic signs of inflammation, such as vasodilation, pain, and fever.[12]

Given the interconnectedness of these pathways, a compound that exhibits anti-inflammatory properties may act on one or both. Therefore, a comprehensive validation strategy should include assays that independently assess each pathway.

Assay 1: NF-κB (p65) Nuclear Translocation Assay

This assay directly assesses the activation of the NF-κB pathway by quantifying the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[6][13] A reduction in stimulus-induced nuclear translocation of p65 in the presence of this compound would suggest an inhibitory effect on this critical pro-inflammatory signaling hub.

Scientific Rationale

The translocation of NF-κB to the nucleus is a hallmark of its activation.[8][13] By physically separating the cytoplasmic and nuclear fractions of treated cells, we can quantify the amount of p65 in each compartment using a Western blot. This provides a direct measure of the compound's ability to interfere with the signaling cascade leading to NF-κB activation.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cell Fractionation cluster_2 Western Blot Analysis A Seed cells (e.g., RAW 264.7 macrophages) and allow to adhere B Pre-treat with this compound (various concentrations) or vehicle A->B C Stimulate with an inflammatory agent (e.g., Lipopolysaccharide - LPS) B->C D Harvest cells and lyse to release cytoplasmic contents C->D E Centrifuge to pellet nuclei D->E F Collect supernatant (cytoplasmic fraction) E->F G Lyse nuclei to release nuclear proteins E->G H Quantify protein concentration (e.g., Bradford assay) F->H G->H I Separate proteins by SDS-PAGE H->I J Transfer proteins to a membrane I->J K Probe with primary antibodies (anti-p65, anti-GAPDH, anti-Lamin B1) J->K L Incubate with secondary antibodies K->L M Detect and quantify band intensity L->M

Caption: Workflow for the NF-κB (p65) Nuclear Translocation Assay.

Detailed Protocol
  • Cell Culture: Seed RAW 264.7 murine macrophages in 6-well plates and culture until they reach 80-90% confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 1 hour.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Add a cytoplasmic lysis buffer, incubate on ice, and then centrifuge to pellet the nuclei.

    • Collect the supernatant, which is the cytoplasmic fraction.

    • Wash the nuclear pellet and then resuspend in a nuclear lysis buffer to extract nuclear proteins.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against p65. Use GAPDH as a cytoplasmic loading control and Lamin B1 as a nuclear loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Assay 2: Prostaglandin E2 (PGE2) Immunoassay

This assay provides an orthogonal approach by measuring a downstream functional consequence of inflammation: the production of PGE2.[7] A decrease in PGE2 levels in response to this compound would indicate an inhibitory effect on the COX pathway, a key target for many anti-inflammatory drugs.[9][14]

Scientific Rationale

The production of PGE2 is a direct indicator of COX-2 activity in inflammatory settings.[9][11] A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of PGE2 in cell culture supernatants.[12] This assay measures a different aspect of the inflammatory cascade than the NF-κB translocation assay, providing a robust, independent confirmation of anti-inflammatory activity.

Experimental Workflow

G cluster_0 Cell Culture & Supernatant Collection cluster_1 Competitive ELISA A Seed cells (e.g., RAW 264.7 macrophages) and allow to adhere B Pre-treat with this compound (various concentrations) or vehicle A->B C Stimulate with an inflammatory agent (e.g., Lipopolysaccharide - LPS) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Add supernatant and PGE2-HRP conjugate to a plate pre-coated with anti-PGE2 antibody E->F G Incubate to allow competitive binding F->G H Wash to remove unbound reagents G->H I Add substrate (e.g., TMB) H->I J Stop the reaction I->J K Measure absorbance at 450 nm J->K

Caption: Workflow for the Prostaglandin E2 (PGE2) Competitive ELISA.

Detailed Protocol
  • Cell Culture and Treatment: Follow the same steps 1-3 as in the NF-κB assay, but typically in a 24-well plate format.

  • Incubation: After adding LPS, incubate the cells for 24 hours to allow for the production and accumulation of PGE2 in the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 ELISA:

    • Use a commercially available PGE2 competitive ELISA kit and follow the manufacturer's instructions.[12][15]

    • Briefly, add the collected supernatants, PGE2 standards, and a fixed amount of HRP-conjugated PGE2 to the wells of a microplate pre-coated with an anti-PGE2 antibody.

    • Incubate the plate to allow the PGE2 in the sample and the HRP-conjugated PGE2 to compete for binding to the antibody.

    • Wash the plate to remove any unbound components.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Data Analysis: Calculate the concentration of PGE2 in each sample by comparing its absorbance to the standard curve.

Data Interpretation and Comparative Analysis

The power of using these two orthogonal assays lies in the convergent evidence they can provide. A true anti-inflammatory effect of this compound would be demonstrated by a dose-dependent inhibition in both assays.

AssayMetricExpected Outcome with Effective Compound
NF-κB Nuclear Translocation Ratio of Nuclear to Cytoplasmic p65Dose-dependent decrease
PGE2 Immunoassay Concentration of PGE2 (pg/mL)Dose-dependent decrease

A compound that inhibits NF-κB translocation would be expected to also decrease the production of downstream targets like COX-2, and consequently, PGE2. However, a compound could also directly inhibit the COX-2 enzyme without affecting NF-κB translocation. Running both assays allows for a more nuanced understanding of the compound's mechanism of action.

For example, if this compound inhibits both NF-κB translocation and PGE2 production, it suggests an upstream site of action in the inflammatory signaling cascade. If it only inhibits PGE2 production, it may be a direct COX-2 inhibitor. This distinction is critical for further drug development and lead optimization.

Conclusion

The validation of a potential therapeutic agent requires a multi-faceted and rigorous approach. By employing orthogonal assays, such as the NF-κB nuclear translocation assay and the PGE2 immunoassay, researchers can build a strong, self-validating case for the biological effects of compounds like this compound. This strategy not only confirms the primary observation of anti-inflammatory activity but also provides crucial insights into the underlying mechanism of action, thereby accelerating the journey from a promising hit to a viable drug candidate.

References

A Researcher's Guide to Assessing the Target Specificity of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise characterization of a molecule's interactions within the cellular environment is paramount. This guide provides a comprehensive framework for assessing the target specificity of 2-Chloro-5-pyrrol-1-yl-benzoic acid, a chemical entity recognized for its role as a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] For researchers and drug development professionals, understanding not only the intended on-target engagement but also the potential for off-target binding is critical for advancing a compound from a promising hit to a viable therapeutic candidate.

This document will navigate through the rationale behind selecting appropriate comparative compounds, detail robust experimental protocols for determining target engagement and specificity, and present a clear methodology for data interpretation. Our approach is grounded in established, self-validating systems to ensure the generation of reliable and actionable data.

The Central Role of Target Specificity

The efficacy and safety of any therapeutic agent are intrinsically linked to its target specificity. For a molecule like this compound, which serves as a foundational component for more complex molecules like Proteolysis Targeting Chimeras (PROTACs), off-target binding can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[1][3] Therefore, a rigorous assessment of its binding profile across the proteome is a non-negotiable step in its development.

Primary Target and Comparative Compounds

Based on extensive research, the primary biological target of this compound and its derivatives is the von Hippel-Lindau (VHL) tumor suppressor, an E3 ubiquitin ligase.[1][2][3][4] VHL is a crucial component of the cellular machinery that identifies and marks proteins for degradation. Small molecules that bind to VHL can be harnessed to hijack this system for therapeutic purposes.

To provide a meaningful comparison, we will assess this compound against two strategic comparators:

  • Comparator A: A High-Affinity VHL Ligand (e.g., a derivative of VH032): This will serve as a positive control, establishing the upper benchmark for VHL engagement and providing a reference for optimal on-target activity.

  • Comparator B: A Structurally Similar Negative Control: This molecule, while possessing a similar chemical scaffold, is designed or known to have minimal VHL binding affinity. This control is crucial for distinguishing specific binding events from non-specific interactions.

Compound Description Expected VHL Affinity
Test Article: this compound The molecule under investigation.Moderate to High
Comparator A: High-Affinity VHL Ligand Positive control for VHL binding.High
Comparator B: Negative Control Structurally similar compound with low VHL affinity.Low to None

A Multi-Faceted Approach to Specificity Profiling

A single experimental technique is rarely sufficient to fully elucidate a compound's specificity. We advocate for a tiered approach, beginning with direct biochemical assays and progressing to more complex cellular and proteome-wide analyses.

Caption: Tiered experimental workflow for assessing target specificity.

Biochemical Assays: The First Line of Inquiry

Rationale: Initial in vitro assays provide a clean, quantitative measure of a compound's interaction with its purified target and a broad panel of potential off-targets. This step is crucial for early-stage go/no-go decisions.

Protocol: Kinase Profiling Panel

  • Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases, a common source of off-target effects for small molecules.

  • Procedure:

    • Utilize a commercially available kinase profiling service (e.g., Reaction Biology, Eurofins).

    • Submit the test compound, Comparator A, and Comparator B for screening against a panel of at least 400 human kinases at a standard concentration (e.g., 10 µM).

    • The assay typically measures the inhibition of kinase activity via radiometric or fluorescence-based methods.

  • Data Analysis:

    • Results are expressed as the percentage of inhibition at the tested concentration.

    • "Hits" are typically defined as kinases showing >50% inhibition.

    • Follow-up dose-response curves should be generated for any identified hits to determine IC50 values.

Cellular Target Engagement: Confirming In-Situ Binding

Rationale: Moving from a purified system to a cellular context is essential to confirm that the compound can penetrate the cell membrane and engage its target amidst the complexity of the intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7][8][9]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-pyrrol-1-yl-benzoic acid, ensuring the safety of personnel and adherence to environmental regulations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Chemical Profile

Chemical Structure and Properties:

  • Name: this compound

  • Molecular Formula: C₁₁H₈ClNO₂

  • Molecular Weight: 221.64 g/mol

  • Physical Form: Solid

Inferred Hazard Profile:

The structure of this compound incorporates three key functional groups that inform its potential hazards:

  • Halogenated Aromatic Ring: The presence of a chlorine atom on the benzene ring classifies this compound as a halogenated organic. Such compounds can be persistent in the environment and may be toxic. Halogenated aromatic compounds can also produce hazardous byproducts, such as hydrogen chloride, upon combustion.

  • Carboxylic Acid: The benzoic acid moiety imparts acidic properties. Concentrated forms of similar organic acids can cause skin and eye irritation or burns.[1][2][3][4]

  • Pyrrole Group: While pyrrole itself is a heterocyclic aromatic compound, some pyrrolidine derivatives (the saturated form of pyrrole) are known to be irritants.[5][6][7][8]

Based on these structural features and data for similar compounds, this compound should be handled as a substance that is potentially:

  • An irritant to the skin, eyes, and respiratory tract.[9][10][11]

  • Harmful if swallowed or inhaled.[2][3]

  • Hazardous to the aquatic environment.[8] A Water Hazard Class (WGK) of 3 has been assigned to this compound, indicating it is highly hazardous to water.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₁₁H₈ClNO₂
Molecular Weight221.64 g/mol
Physical FormSolid
Water Hazard Class (WGK)3 (Highly hazardous for water)
Storage Class11 (Combustible Solids)

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. The causality behind each piece of PPE is to create a barrier between the researcher and the potentially hazardous chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles of the solid compound.[9][5][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9][5] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is essential to protect the skin from accidental contact.[9][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5] All handling of the solid material should ideally be performed in a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee regulatory compliance and safety.

Step 1: Waste Identification and Segregation

  • Classification: Due to its halogenated nature and potential hazards, this compound waste is classified as hazardous.[6][12] This classification is a critical determination that dictates the entire disposal pathway.

  • Segregation: It is crucial to segregate this waste stream from non-halogenated chemical waste.[13][14] Co-mingling halogenated and non-halogenated waste can significantly increase disposal costs and complicate the disposal process.[13]

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a dedicated, clearly labeled hazardous waste container.[5]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6][13]

  • Liquid Waste (Solutions):

    • If this compound is in a solution, collect the liquid waste in a separate, dedicated container for halogenated organic liquid waste.[5]

    • The container should be clearly labeled with the full chemical name and the solvent used.[5]

    • Never dispose of solutions containing this chemical down the drain. [5]

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag or container.

Step 3: Labeling and Storage

  • Labeling: All waste containers must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][6] The label should also indicate the primary hazards (e.g., Irritant, Environmental Hazard).

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[1][7]

    • Ensure containers are kept closed except when adding waste.[13]

Step 4: Off-Site Disposal

  • Engage a Licensed Waste Disposal Service: The disposal of hazardous waste is highly regulated.[15][16][17][18] Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed professional waste disposal service.[6][10]

  • Manifesting: A hazardous waste manifest will be required for off-site transportation.[19] This is a legal document that tracks the waste from its point of generation to its final disposal facility, a system often referred to as "cradle-to-grave" management.[12][15][17]

  • Final Disposal Method: The most probable and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[20] This process is designed to achieve a high destruction and removal efficiency for hazardous constituents.[20]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[6]

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain and Absorb:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[9][1][10] Avoid creating dust.[9][10]

    • For liquid spills (solutions), cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][6]

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and wipes, must be collected and disposed of as hazardous waste.[5][6]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_form Determine Waste Form ppe->waste_form solid_waste Collect Solid Waste in a Dedicated Halogenated Solids Container waste_form->solid_waste Solid liquid_waste Collect Liquid Waste in a Dedicated Halogenated Liquids Container waste_form->liquid_waste Liquid segregate Ensure Segregation from Non-Halogenated Waste solid_waste->segregate liquid_waste->segregate labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information segregate->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest incineration Transport to a Licensed TSDF for High-Temperature Incineration manifest->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][15][17] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes regulations for generation, transportation, treatment, storage, and disposal.[12][15][17][18] It is the generator's responsibility to properly identify and manage their hazardous waste in accordance with these regulations.[12][19] State and local regulations may also apply and can be more stringent than federal requirements.[15] Always consult your institution's EHS department to ensure full compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-pyrrol-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-5-pyrrol-1-yl-benzoic acid in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and sustainable research environment. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation, grounded in the physicochemical properties of the compound and established laboratory safety principles.

Understanding the Hazard Profile

  • Carboxylic Acid Group (-COOH): Carboxylic acids are generally weak acids but can be corrosive and cause irritation.[2] The parent compound, Benzoic Acid, is known to cause skin irritation, serious eye damage, and potential respiratory irritation.[3][4][5]

  • Chlorinated Aromatic Ring: The presence of a chloro- group on the benzene ring suggests hazards common to halogenated hydrocarbons. These compounds can be irritants and require careful selection of glove materials to prevent permeation.[6][7] Analogs like o-Chlorobenzoic acid and 3-Chlorobenzoic acid are documented to cause serious eye and skin irritation.[8][9]

  • Pyrrole Moiety: While the pyrrole group itself is less acutely hazardous, nitrogen-containing heterocycles can have unique toxicological profiles. The related compound 2-(1H-Pyrrol-1-yl)benzoic acid is also classified as a skin and eye irritant.[10]

  • Physical Form (Solid): As a solid, the primary route of exposure during handling is the inhalation of dust or direct contact with skin and eyes.[8][11] Fine dusts of combustible organic solids also present a potential dust explosion hazard under specific conditions.[4][12]

Based on this analysis, the primary anticipated hazards are:

  • Serious Eye Irritation/Damage

  • Skin Irritation

  • Respiratory Tract Irritation from dust inhalation

  • High Hazard to Aquatic Environments (based on WGK 3 rating for the compound) [1]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific Personal Protective Equipment (PPE), it is critical to implement engineering and administrative controls to minimize exposure. PPE should never be the sole line of defense.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control dust and potential vapors.[13] Ensure adequate ventilation in storage areas.[11]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Keep quantities to the minimum required for the experiment.[14] Ensure all personnel are trained on the specific hazards and handling procedures.

Core PPE Requirements: A Risk-Based Approach

The selection of PPE must be tailored to the specific procedure and the quantities of material being handled.

Eye and Face Protection

Due to the high risk of serious eye irritation from solid particulates, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work with this compound.

  • Recommended for >1 gram: Chemical splash goggles should be worn when handling quantities greater than one gram, or when there is any risk of splashing or aerosolization (e.g., during transfers or dissolution in solvents).[8]

  • High-Energy Operations: A full-face shield worn over safety goggles is required for procedures with a high risk of splashing or explosion, such as heating the compound under pressure or conducting energetic reactions.

Hand Protection: Preventing Dermal Exposure

The chlorinated aromatic structure of this compound necessitates careful glove selection. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[7]

A study on the permeation of chlorinated aromatic compounds through common glove materials found that Viton gloves showed no permeation after four hours, while nitrile gloves had breakthrough times of less than one hour.[6] Therefore, while nitrile is acceptable for incidental contact, more robust materials are needed for extended handling.

Glove MaterialRecommended Use CaseRationale
Nitrile Incidental Contact Only: Quick transfers, handling sealed containers.Provides good general protection against solids and splashes but offers limited resistance to chlorinated aromatics.[6] Gloves should be changed immediately upon contamination.
Neoprene Moderate Contact: Weighing, preparing solutions.Offers better resistance to acids and caustics than nitrile.[15] Provides a balance of protection and dexterity.
Viton® or Silver Shield® Extended/Immersive Contact: Large-scale operations, equipment cleaning, spill response.These materials offer superior resistance to chlorinated and aromatic solvents, providing the highest level of protection against permeation.[6][16]

Crucial Note: Always inspect gloves for tears or holes before use.[8][17] Use proper glove removal techniques to avoid contaminating your skin.[8]

Body Protection
  • Standard Operations: A flame-resistant (FR) lab coat should be worn, fully buttoned, with sleeves rolled down.

  • Large Quantities (>100g) or Splash Risk: A chemically resistant apron worn over the lab coat is recommended.[15] For significant operations, Tychem® or similar chemical-protective coveralls may be necessary.[16]

Respiratory Protection

Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, it becomes essential when engineering controls are insufficient to prevent inhalation of dust.

Operational Protocols and Plans

Step-by-Step PPE Donning & Doffing Protocol
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat or coveralls.

    • Put on the inner pair of gloves (if double-gloving).

    • Put on respiratory protection (if required), and perform a user seal check.

    • Put on safety goggles or a face shield.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Contaminated Area: Remove the outer, most contaminated items first. Remove outer gloves.

    • Remove the lab coat or apron, turning it inside out as you remove it.

    • Clean Area: Remove face shield/goggles from the back.

    • Remove respirator (if worn).

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[8][18]

PPE Plan by Scale of Operation
Scale of WorkEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical (<1g) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required in fume hood
Bench Scale (1-100g) Chemical Splash GogglesDouble-glove with Neoprene or change Nitrile frequentlyLab CoatN95 respirator if weighing outside of a fume hood or powder-containment balance
Pilot/Kilo Scale (>100g) Face Shield over GogglesViton® or Silver Shield® GlovesChemical Resistant Apron or CoverallsPowered Air-Purifying Respirator (PAPR) with particulate filters
Emergency and Disposal Plans
  • Spill Response: For a solid spill, do not sweep dry.[8] Don the appropriate PPE (minimum of goggles, neoprene or better gloves, and lab coat). Gently cover the spill with an absorbent material to prevent dust from becoming airborne, then carefully scoop it into a labeled waste container.[11]

  • Waste Disposal: All contaminated PPE and chemical waste must be disposed of as hazardous waste.[8][11] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

Visualization: Respiratory Protection Decision Workflow

The following diagram outlines the decision-making process for selecting appropriate respiratory protection when handling this compound.

PPE_Decision_Tree start Start: Task Involves This compound fume_hood Is the entire procedure performed within a certified chemical fume hood? start->fume_hood weighing Does the task involve weighing or transferring powder outside of a fume hood or vented balance enclosure? fume_hood->weighing  No no_resp No Respiratory Protection Required fume_hood->no_resp  Yes large_scale Is the quantity >100g OR is there a high potential for aerosolization? weighing->large_scale  No n95 Mandatory: N95 filtering facepiece respirator weighing->n95  Yes large_scale->n95  No papr Mandatory: Powered Air-Purifying Respirator (PAPR) with HEPA/P100 filters large_scale->papr  Yes

Caption: Decision workflow for selecting respiratory protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-pyrrol-1-yl-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-pyrrol-1-yl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.